Product packaging for Heptaethylene glycol(Cat. No.:CAS No. 5617-32-3)

Heptaethylene glycol

货号: B1673116
CAS 编号: 5617-32-3
分子量: 326.38 g/mol
InChI 键: XPJRQAIZZQMSCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Heptaethylene glycol is a poly(ethylene glycol).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30O8 B1673116 Heptaethylene glycol CAS No. 5617-32-3

属性

IUPAC Name

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h15-16H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJRQAIZZQMSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10204698
Record name Heptaethylene glycol
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Molecular Weight

326.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5617-32-3
Record name Heptaethylene glycol
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Record name Polyethylene glycol 350
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Record name Heptaethylene glycol
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Record name Heptaethylene glycol
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Record name 3,6,9,12,15,18-hexaoxaicosane-1,20-diol
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Record name Heptaethylene glycol
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Foundational & Exploratory

Heptaethylene Glycol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical properties, structure, and experimental characterization of Heptaethylene Glycol, a versatile polyether compound integral to advanced scientific applications.

This compound, a member of the polyethylene glycol (PEG) family, is a valuable oligomer in a multitude of research and development applications, particularly within the pharmaceutical and biotechnology sectors. Its unique physicochemical properties, including its hydrophilic nature and biocompatibility, make it a critical component in drug delivery systems, bioconjugation, and as a linker in novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs). This technical guide provides a detailed overview of the core chemical properties, structure, and relevant experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties and Structure

This compound is a clear, colorless, and viscous liquid at room temperature. Structurally, it is an oligomer composed of seven repeating ethylene glycol units, terminating with hydroxyl groups at both ends. This structure imparts a high degree of hydrophilicity and allows for a wide range of chemical modifications.

The fundamental chemical identifiers and properties of this compound are summarized below:

PropertyValueReference(s)
Molecular Formula C₁₄H₃₀O₈[1][2]
Molecular Weight 326.38 g/mol [1]
Appearance Colorless to light yellow clear liquid[3]
Density Approximately 1.13 g/mL[4]
Boiling Point 244 °C at 0.6 mmHg
Freezing Point 7.7 °C (280.85 K)
CAS Number 5617-32-3
Solubility Profile

This compound exhibits broad solubility in a range of polar solvents while being insoluble in nonpolar organic solvents. This amphiphilic character is a key attribute for its use in diverse applications.

SolventSolubilityReference(s)
WaterSlightly Soluble to Miscible
MethanolSoluble
EthanolSoluble
AcetoneSoluble
DichloromethaneSoluble
TolueneSoluble
EtherInsoluble
HexaneInsoluble

Experimental Protocols

Accurate characterization of this compound's properties is crucial for its effective application. The following section details generalized experimental methodologies for determining its key physical parameters.

Determination of Density

The density of liquid this compound can be accurately determined using a pycnometer or a digital density meter.

Methodology using a Pycnometer:

  • Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

  • Mass of Pycnometer with Distilled Water: Fill the pycnometer with distilled water of a known temperature and weigh it (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

  • Mass of Pycnometer with this compound: Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it (m₃).

  • Calculation: The density (ρ) of this compound is calculated using the following formula: ρ = (m₃ - m₁) / V

Determination of Boiling Point

The boiling point of this compound, a high-boiling liquid, can be determined using a micro-boiling point or distillation method.

Micro-Boiling Point Method (Thiele Tube):

  • Sample Preparation: Place a small amount of this compound into a small test tube. Invert a sealed-end capillary tube and place it inside the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

  • Heating: Gently heat the side arm of the Thiele tube. Observe the capillary tube.

  • Observation: A stream of bubbles will emerge from the capillary tube as the liquid boils. Remove the heat source and allow the apparatus to cool slowly.

  • Boiling Point Determination: The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.

Quantitative Analysis of Solubility

Determining the precise solubility of this compound in various solvents can be achieved through several methods, including gravimetric analysis or chromatographic techniques.

Gravimetric Method:

  • Saturated Solution Preparation: Create a saturated solution of this compound in the solvent of interest at a specific temperature by adding an excess of the glycol and stirring until equilibrium is reached.

  • Aliquot Extraction: Carefully extract a known volume of the supernatant (the clear liquid above any undissolved glycol).

  • Solvent Evaporation: Evaporate the solvent from the aliquot under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved this compound.

  • Mass Measurement: Accurately weigh the residue.

  • Calculation: The solubility can then be expressed in terms of grams of this compound per 100 mL of solvent.

Applications in Drug Development and Research

The unique structural and chemical properties of this compound make it a valuable tool in modern drug development and biomedical research. Its roles as a linker in PROTACs and in bioconjugation are particularly noteworthy.

Role as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound is frequently employed as a component of this linker.

The workflow below illustrates the general mechanism of a PROTAC utilizing a this compound-containing linker.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC (with this compound Linker) POI->PROTAC Binds to Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Forms E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets POI to Degradation POI Degradation Proteasome->Degradation Mediates

PROTAC Mechanism of Action
Application in Bioconjugation

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule. This compound is often used as a hydrophilic spacer arm in bioconjugation reagents. This increases the water solubility of the resulting conjugate and can reduce steric hindrance between the conjugated molecules.

The following diagram illustrates a general workflow for a bioconjugation reaction where this compound is part of the crosslinker.

Bioconjugation_Workflow Biomolecule1 Biomolecule 1 (e.g., Antibody) Activation Activation of Reactive Groups Biomolecule1->Activation Crosslinker Crosslinker with This compound Spacer Crosslinker->Activation Biomolecule2 Biomolecule 2 (e.g., Drug, Fluorophore) Conjugation Conjugation Reaction Biomolecule2->Conjugation Activation->Conjugation Purification Purification of Conjugate Conjugation->Purification Final_Conjugate Final Bioconjugate Purification->Final_Conjugate

General Bioconjugation Workflow

References

Heptaethylene Glycol (CAS 5617-32-3): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Versatile Polyethylene Glycol Derivative

Heptaethylene glycol, identified by the CAS number 5617-32-3, is a distinct member of the polyethylene glycol (PEG) family of polymers.[1][2] It is an oligomer composed of seven repeating ethylene glycol units, terminating in hydroxyl groups at both ends.[1][2] This structure imparts a unique combination of hydrophilicity and chemical reactivity, making it a valuable component in a wide array of applications, from industrial processes to advanced biomedical research.[3] Its exceptional solubility in both aqueous and organic solvents is a key characteristic driving its use in pharmaceutical formulations and organic synthesis.

Core Chemical and Physical Properties

This compound is a colorless to light yellow, viscous liquid under standard conditions. Its key properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueReference(s)
CAS Number 5617-32-3
Molecular Formula C14H30O8
Molecular Weight 326.38 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Synonyms HO-PEG7-OH, 3,6,9,12,15,18-Hexaoxaeicosane-1,20-diol
Density 1.13 g/cm³
Boiling Point 244 °C at 0.6 mmHg
Melting Point 17.8 - 18.8 °C
Refractive Index 1.4653 (at 20°C)
Flash Point 216.9 ± 27.3 °C
Purity ≥ 95% - 98% (GC)
Appearance Colorless to light yellow to light orange clear liquid

Synthesis and Purification Methodologies

The synthesis of this compound can be achieved through various methods, with the Williamson ether synthesis being a prominent laboratory-scale approach. This method involves the reaction of an alkoxide with a suitable alkyl halide. Additionally, stepwise solid-phase synthesis offers a route to produce monodisperse PEGs like this compound.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

  • Tetraethylene glycol

  • Triethylene glycol monobenzenesulfonate

  • Sodium metal

  • Anhydrous solvent (e.g., Tetrahydrofuran)

Procedure:

  • Alkoxide Formation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of sodium metal in at least five equivalents of tetraethylene glycol. The reaction may require gentle heating to initiate and complete the formation of the sodium alkoxide.

  • Nucleophilic Substitution: To the resulting solution, add one equivalent of triethylene glycol monobenzenesulfonate.

  • Reaction: Heat the reaction mixture to a temperature between 100°C and 150°C. Monitor the reaction progress until the elimination of sodium benzenesulfonate is substantially complete. The formation of a solid precipitate (sodium benzenesulfonate) indicates the progress of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the insoluble sodium benzenesulfonate by filtration.

  • Purification: The crude this compound is then purified by fractional distillation under vacuum. This compound will be collected as the higher-boiling fraction.

Purification of this compound

For applications requiring high purity, further purification may be necessary. A general method for purifying aqueous ethylene glycol solutions involves the following steps:

  • Reduction of Impurities: Treat the aqueous this compound solution with sodium borohydride to reduce aldehydic and peroxidic impurities.

  • Column Chromatography: Pass the solution through a series of chromatography columns packed with different stationary phases to remove various classes of impurities. A typical setup might include columns for removing iron, aldehydes, and UV-absorbing hydrocarbons.

  • Filtration: Filter the purified solution through a 0.45-micron filter to remove any particulate matter.

  • Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen) in acid-washed, dark bottles to maintain its stability.

Applications in Research and Drug Development

This compound's unique properties make it a versatile tool for researchers, particularly in the fields of drug development and biotechnology.

  • Drug Delivery and Formulation: Its hydrophilic nature significantly enhances the aqueous solubility of hydrophobic drug molecules, a critical factor in improving bioavailability. It is used in the formulation of various drug delivery systems, including nanoparticles and hydrogels, to prolong the circulation time of therapeutic agents.

  • PROTAC Linkers: this compound serves as a flexible and hydrophilic linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The length and flexibility of the PEG linker are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

  • Bioconjugation and Surface Modification: The terminal hydroxyl groups of this compound can be readily functionalized to attach biomolecules such as peptides, antibodies, and fluorescent probes. This makes it a valuable reagent for creating bioconjugates for targeted drug delivery and diagnostic applications.

  • Biotechnology: In biotechnological applications, it acts as a stabilizing agent for proteins and enzymes, helping to preserve their structure and function.

  • Other Applications: Beyond the biomedical field, this compound is utilized as a surfactant in cleaning products and cosmetics due to its ability to reduce surface tension. It also functions as a humectant in skincare formulations.

Visualizing Molecular Interactions and Workflows

To better illustrate the role of this compound in a key application, the following diagrams depict the general mechanism of a PROTAC and a typical experimental workflow for its synthesis.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule Target_Ligand Target Protein Ligand HEG_Linker This compound Linker Target_Ligand->HEG_Linker E3_Ligase_Ligand E3 Ligase Ligand HEG_Linker->E3_Ligase_Ligand Target_Protein Target Protein (POI) Target_Protein->Target_Ligand Binds Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->E3_Ligase_Ligand Binds E3_Ligase->Target_Protein Ubiquitin Ubiquitin Ubiquitin->E3_Ligase

Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.

Experimental_Workflow Start Starting Materials: - this compound - Target Ligand Precursor - E3 Ligase Ligand Precursor Step1 Functionalization of This compound Start->Step1 Step2 Conjugation with Target Protein Ligand Step1->Step2 Step3 Conjugation with E3 Ligase Ligand Step2->Step3 Purification Purification of PROTAC (e.g., HPLC, Column Chromatography) Step3->Purification Analysis Characterization and Analysis (e.g., NMR, Mass Spectrometry) Purification->Analysis Final_Product Final PROTAC Molecule Analysis->Final_Product

Caption: A generalized experimental workflow for the synthesis of a PROTAC.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Heptaethylene glycol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

Heptaethylene glycol is a member of the polyethylene glycol (PEG) family, a class of oligomers or polymers of ethylene oxide.[1] Characterized by seven repeating ethylene glycol units, this compound is a valuable tool in various scientific and industrial fields, particularly in drug development and nanotechnology. Its utility stems from its hydrophilic nature, which enhances the aqueous solubility of conjugated molecules.[2] This technical guide provides an in-depth look at the core physicochemical properties of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers and drug development professionals.

PropertyValueSource
Molecular Formula C₁₄H₃₀O₈[NIST, PubChem][3]
Molecular Weight 326.38 g/mol [PubChem]
CAS Registry Number 5617-32-3[NIST]
Appearance Colorless to light yellow, clear liquid[Chem-Impex]
Density 1.13 g/cm³[Ataman Kimya]
Boiling Point 244 °C at 0.6 mmHg[Ataman Kimya]

Chemical Structure and Functionality

This compound consists of a chain of seven ethylene glycol units, terminating in hydroxyl groups. These terminal hydroxyl groups are reactive and allow for the derivatization of the molecule, making it a versatile linker in bioconjugation and for the synthesis of PROTACs (Proteolysis Targeting Chimeras). The general structure can be visualized as follows:

Caption: Chemical structure of this compound.

Applications in Research and Development

The hydrophilic nature of the polyethylene glycol chain makes this compound a valuable component in drug delivery systems, where it can improve the solubility and pharmacokinetic profile of hydrophobic drugs. It is also utilized in the synthesis of hydrogels and as a surface modifier. In the field of diagnostics, derivatives of this compound have been employed in assays for the detection of diseases such as cancer and Alzheimer's disease. Furthermore, it serves as a linker in the development of PROTACs, a novel therapeutic modality.

References

An In-depth Technical Guide to the Physical Properties of Short-Chain Polyethylene Glycols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of short-chain polyethylene glycols (PEGs), a class of polymers widely utilized in research, pharmaceutical, and industrial applications. This document is intended to serve as a detailed resource for scientists and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of relevant processes.

Introduction to Short-Chain Polyethylene Glycols

Polyethylene glycols are polyether compounds with the general structure H−(O−CH₂−CH₂)n−OH. Short-chain PEGs, typically with an average molecular weight below 1000 g/mol , exist as clear, viscous liquids at room temperature.[1] Their properties, such as viscosity, hygroscopicity, and solubility, are highly dependent on their molecular weight.[2][3] These characteristics make them versatile excipients in pharmaceutical formulations, solvents in chemical reactions, and agents for bioconjugation.[1][4]

Core Physical Properties

The physical properties of short-chain PEGs are critical to their application. The following sections detail these properties with quantitative data presented for easy comparison.

Viscosity

The viscosity of short-chain PEGs increases with molecular weight. This property is crucial for their use as liquid bases in formulations and as viscosity-modifying agents.

Table 1: Viscosity of Short-Chain Polyethylene Glycols

PEG (Average Molecular Weight, g/mol )Viscosity (cSt at 98.9 ± 0.3 °C)
2004.1 - 4.8
3005.4 - 6.4
4006.8 - 8.0
6009.9 - 11.3

Source:

Density

The density of liquid PEGs is relatively consistent across different low molecular weights.

Table 2: Density of Short-Chain Polyethylene Glycols

PEG (Average Molecular Weight, g/mol )Density (g/cm³ at 20 °C)
200~1.12
300~1.12
400~1.1257
600~1.1257

Source:

Melting and Boiling Points

As the molecular weight of PEG increases, the melting point also increases. Short-chain PEGs are liquid at room temperature, with freezing points below ambient temperatures. The boiling point of short-chain PEGs is generally high.

Table 3: Melting and Boiling Points of Short-Chain Polyethylene Glycols

PEG (Average Molecular Weight, g/mol )Freezing/Melting Point (°C)Boiling Point (°C)
200Sets to a glass below -65>250
300-15 to -8>250
4004 to 8>250
60020 to 25>250

Source:

Solubility

Short-chain PEGs are known for their broad solubility in both aqueous and many organic solvents, a property attributed to their amphiphilic nature. They are soluble in water, acetone, alcohols, benzene, and glycerin. Their solubility in nonpolar solvents like aliphatic hydrocarbons and ether is limited.

Table 4: Solubility of Short-Chain PEGs in Various Solvents

SolventSolubility
WaterFreely Soluble
EthanolFreely Soluble
AcetoneFreely Soluble
DichloromethaneFreely Soluble
BenzeneSoluble
TolueneSoluble
TetrahydrofuranGood Solvent
ChloroformGood Solvent
Dimethyl Sulfoxide (DMSO)Good Solvent
Aliphatic HydrocarbonsSlightly Soluble
EtherInsoluble
Fats and OilsInsoluble

Source:

Refractive Index

The refractive index of polyethylene glycol increases with its molecular weight.

Table 5: Refractive Index of Short-Chain Polyethylene Glycols

PEG (Average Molecular Weight, g/mol )Refractive Index (at 20 °C, 589 nm)
300~1.465
400~1.456 - 1.467
600~1.467

Source:

Surface Tension

The surface tension of aqueous solutions of short-chain PEGs is lower than that of pure water and generally decreases with increasing PEG concentration.

Table 6: Surface Tension of Short-Chain Polyethylene Glycols

PropertyValue
Surface Tension of Liquid PEGs~44 mN/m
Surface Tension of 10% w/v Aqueous Solution of Solid PEGs~55 mN/m

Source:

Hygroscopicity

Short-chain PEGs are hygroscopic, meaning they readily absorb moisture from the atmosphere. This property is more pronounced in lower molecular weight PEGs.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of short-chain polyethylene glycols.

Viscosity Measurement (Capillary Viscometer)

Objective: To determine the kinematic viscosity of liquid PEGs.

Apparatus:

  • Ubbelohde suspended-level viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

Procedure:

  • Select a viscometer of the appropriate size for the expected viscosity range.

  • Clean and dry the viscometer thoroughly.

  • Equilibrate the constant temperature water bath to the desired temperature (e.g., 98.9 ± 0.3 °C).

  • Mount the viscometer vertically in the water bath.

  • Introduce a precise volume of the PEG sample into the viscometer's filling tube.

  • Allow the sample to thermally equilibrate in the bath for at least 10 minutes.

  • Apply suction to the venting tube to draw the liquid up into the measuring bulb, above the upper timing mark.

  • Release the suction and allow the liquid to flow freely down the capillary.

  • Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.

  • Repeat the measurement at least three times to ensure reproducibility.

  • Calculate the kinematic viscosity using the formula: ν = C * t, where ν is the kinematic viscosity, C is the viscometer constant, and t is the average flow time.

Source:

Density Measurement (Pycnometer Method)

Objective: To determine the density of liquid PEGs.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance (accurate to 0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer (m_pyc).

  • Fill the pycnometer with the liquid PEG sample, ensuring no air bubbles are trapped.

  • Insert the stopper and allow any excess liquid to overflow.

  • Place the filled pycnometer in the constant temperature water bath to equilibrate.

  • Remove the pycnometer, wipe it dry, and weigh it (m_pyc+peg).

  • Empty and clean the pycnometer.

  • Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at the same temperature.

  • Wipe it dry and weigh it (m_pyc+water).

  • Calculate the density of the PEG sample using the formula: ρ_peg = [(m_pyc+peg - m_pyc) / (m_pyc+water - m_pyc)] * ρ_water.

Source:

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Objective: To determine the melting point and heat of fusion of PEGs.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper press

Procedure:

  • Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Accurately weigh 5-10 mg of the PEG sample into an aluminum pan.

  • Hermetically seal the pan using the crimper press.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • The melting point is determined as the peak temperature of the endothermic melting transition.

  • The heat of fusion is calculated by integrating the area under the melting peak.

Boiling Point Measurement (Micro-Boiling Point Method)

Objective: To determine the boiling point of liquid PEGs using a small sample volume.

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • Thermometer

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • Attach a small test tube containing about 0.5 mL of the PEG sample to a thermometer.

  • Place a capillary tube (sealed end up) into the test tube with the sample.

  • Immerse the assembly in a Thiele tube filled with heating oil.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. A stream of bubbles will emerge as the air expands and then as the sample boils.

  • When a rapid and continuous stream of bubbles is observed, remove the heat.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Source:

Visualizations of Key Processes

The following diagrams illustrate common experimental workflows and conceptual relationships involving short-chain polyethylene glycols.

PEGylation_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Protein Protein (with target functional group, e.g., -NH2) ReactionMix Reaction Mixture (Controlled pH, Temp, Time) Protein->ReactionMix ActivatedPEG Activated PEG (e.g., mPEG-NHS ester) ActivatedPEG->ReactionMix Purification Purification (e.g., Size Exclusion Chromatography) ReactionMix->Purification PEGylatedProtein PEGylated Protein (Purified Conjugate) Purification->PEGylatedProtein

Caption: Workflow for the PEGylation of a protein.

LPHN_Formation cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Nanoprecipitation cluster_product Final Product Polymer Polymer (e.g., PLGA) + Hydrophobic Drug Mixing Rapid Mixing Polymer->Mixing Solvent Organic Solvent (e.g., Acetonitrile) Solvent->Polymer Lipid Lipid + Lipid-PEG Conjugate Lipid->Mixing Water Aqueous Solution Water->Lipid SelfAssembly Self-Assembly Mixing->SelfAssembly LPHN Lipid-Polymer Hybrid Nanoparticle SelfAssembly->LPHN

Caption: Formation of Lipid-Polymer Hybrid Nanoparticles.

Macromolecular_Crowding cluster_dilute Dilute Solution cluster_crowded Crowded Solution (with PEG) P1 Protein P2 Protein P3 Protein P4 Protein P3->P4 Favored Interaction (Excluded Volume Effect) PEG1 PEG PEG2 PEG PEG3 PEG PEG4 PEG

Caption: Macromolecular crowding effect of PEG.

References

Heptaethylene Glycol: A Comprehensive Technical Guide to its Solubility in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of heptaethylene glycol in water and a range of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

This compound, a member of the polyethylene glycol (PEG) family, is a versatile compound widely employed as a linker in constructing Proteolysis Targeting Chimeras (PROTACs), as a surfactant, and as a solubilizing agent.[1][2] Its utility in these applications is fundamentally linked to its solubility characteristics. The presence of repeating ethylene glycol units and terminal hydroxyl groups imparts a hydrophilic nature to the molecule, influencing its solubility in various media.[1][3]

Solubility of this compound

It has been noted that for polyethylene glycols, as the molecular weight increases, the solubility in water and many organic solvents tends to decrease.[4]

Data Presentation: Solubility Summary

The following table summarizes the known solubility of this compound in water and several organic solvents. It is important to note that much of the available data is qualitative.

SolventFormulaTypeSolubilityCitation
WaterH₂OPolar ProticSlightly Soluble / 1.55 g/L (Predicted)
ChloroformCHCl₃Polar AproticSoluble
Ethyl AcetateC₄H₈O₂Polar AproticSparingly Soluble
AcetoneC₃H₆OPolar AproticSoluble (General for PEGs)
Alcohols (e.g., Methanol, Ethanol)ROHPolar ProticSoluble (General for PEGs)
Chlorinated Solvents (e.g., Dichloromethane)-Polar AproticSoluble (General for PEGs)
Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble (General for PEGs)
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble (General for PEGs)
TolueneC₇H₈NonpolarLess Soluble (General for PEGs)
HexaneC₆H₁₄NonpolarInsoluble (General for PEGs)
EtherR-O-R'NonpolarInsoluble (General for PEGs)

Experimental Protocols: Determination of Solubility

For researchers requiring precise quantitative solubility data for their specific experimental conditions, the following is a detailed methodology for determining the solubility of this compound, a liquid, in various solvents. This protocol is based on the widely accepted shake-flask method.

Objective:

To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.

Materials:
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Thermostatically controlled water bath or incubator

  • Calibrated positive displacement pipettes

  • Glass vials with PTFE-lined screw caps

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)), or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

  • Volumetric flasks and other standard laboratory glassware

Procedure:

1. Preparation of Standard Solutions:

  • Accurately prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

  • These standards will be used to generate a calibration curve for quantitative analysis.

2. Saturation of the Solvent:

  • Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of a distinct, undissolved phase of this compound is necessary to ensure saturation.

  • Securely cap the vials to prevent solvent evaporation.

3. Equilibration:

  • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

  • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

4. Phase Separation:

  • After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature to allow for initial phase separation.

  • To ensure complete separation of the undissolved this compound, centrifuge the vials at a moderate speed.

5. Sample Collection and Preparation:

  • Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

  • Filter the collected supernatant through a chemically inert syringe filter to remove any remaining micro-droplets of undissolved solute.

  • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

6. Quantitative Analysis:

  • Analyze the prepared samples using a validated HPLC or GC method.

  • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

  • Inject the diluted samples and determine their concentration from the calibration curve.

7. Data Calculation and Reporting:

  • Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

    • Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

  • The results should be reported as the mean and standard deviation of at least three independent experiments, specifying the temperature of the determination.

Mandatory Visualization

The following diagrams illustrate key concepts related to the application of this compound.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery E3_Ligase_Ligand E3 Ligase Ligand Heptaethylene_Glycol_Linker This compound Linker E3_Ligase_Ligand->Heptaethylene_Glycol_Linker E3_Ubiquitin_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ubiquitin_Ligase Recruits Target_Protein_Ligand Target Protein Ligand Heptaethylene_Glycol_Linker->Target_Protein_Ligand Target_Protein Target Protein (Protein of Interest) Target_Protein_Ligand->Target_Protein Binds E3_Ubiquitin_Ligase->Target_Protein Ubiquitination Proteasome Proteasome Target_Protein->Proteasome Degradation

Caption: Role of this compound as a Linker in a PROTAC.

Solubility_Determination_Workflow start Start: Excess this compound + Solvent in a Sealed Vial equilibration Equilibration with Agitation (24-72h at Constant Temperature) start->equilibration centrifugation Phase Separation via Centrifugation equilibration->centrifugation sampling Collect and Filter Supernatant centrifugation->sampling analysis Quantitative Analysis (e.g., HPLC or GC) sampling->analysis end End: Determine Solubility analysis->end

Caption: Experimental Workflow for Solubility Determination.

References

Spectroscopic Profile of Heptaethylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for heptaethylene glycol, a polyether compound with significant applications in various scientific fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and visual diagrams to facilitate a deeper understanding of its molecular characteristics.

Molecular Structure and Properties

This compound, with the chemical formula C₁₄H₃₀O₈, consists of a seven-unit ethylene glycol chain. Its structure imparts properties that are valuable in drug delivery, as a non-ionic surfactant, and in various biochemical applications. A clear understanding of its spectroscopic signature is crucial for its identification, purity assessment, and for studying its interactions in different chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different chemical environments of its protons and carbon atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound in chloroform-d (CDCl₃) is characterized by a prominent signal for the repeating ethylene glycol units and distinct signals for the terminal hydroxyl groups.

Chemical Shift (δ) ppmMultiplicityAssignment
~3.7m-O-CH₂-CH₂-O- (backbone)
~3.6tHO-CH₂-
~2.9br s-OH

Table 1: ¹H NMR spectral data for this compound in CDCl₃.

¹³C NMR Data

The ¹³C NMR spectrum in CDCl₃ provides further structural confirmation, showing characteristic peaks for the carbon atoms in the ethylene glycol chain.

Chemical Shift (δ) ppmAssignment
~72.5-O-CH₂-CH₂-O- (internal)
~70.5-O-CH₂-CH₂-O-
~70.3-O-CH₂-CH₂-O-
~61.6HO-CH₂-

Table 2: ¹³C NMR spectral data for this compound in CDCl₃.

Experimental Protocol: NMR Spectroscopy

NMR spectra are typically acquired on a 400 MHz or higher spectrometer. The sample is prepared by dissolving 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2] The solution is then transferred to a 5 mm NMR tube.[3] Shimming is performed to optimize the magnetic field homogeneity. The residual solvent peak of CHCl₃ at 7.26 ppm is commonly used as a reference for the ¹H spectrum, and the CDCl₃ triplet at 77.16 ppm for the ¹³C spectrum.[4]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing a Weigh 5-25 mg This compound b Dissolve in 0.6-0.7 mL CDCl3 a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Lock and Shim d->e f Acquire Spectrum e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Reference Spectrum h->i

NMR Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions corresponding to the O-H, C-H, and C-O bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydrogen-bonded)
2942-2952StrongAsymmetric C-H stretch (-CH₂-)
~2870StrongSymmetric C-H stretch (-CH₂-)
~1465MediumC-H scissoring (-CH₂-)
~1350MediumC-H wagging (-CH₂-)
1145-1153StrongC-O-C stretch (ether linkage)
~1060StrongC-O stretch (alcohol)
~962MediumCH₂ rocking
~842MediumCH₂ rocking

Table 3: Characteristic IR absorption bands for polyethylene glycols.[5]

Experimental Protocol: FT-IR Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a convenient method that requires minimal sample preparation. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A background spectrum of the clean, empty crystal is recorded first. The sample is then applied, ensuring good contact with the crystal surface, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

FTIR_ATR_Workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_analysis Data Analysis a Clean ATR Crystal b Collect Background Spectrum a->b c Apply Liquid Sample to Crystal b->c d Acquire Sample Spectrum c->d e Identify Characteristic Absorption Bands d->e

ATR-FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.

Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound does not typically show a prominent molecular ion peak (M⁺) due to extensive fragmentation. The spectrum is characterized by a series of fragment ions resulting from the cleavage of C-C and C-O bonds.

m/zRelative Intensity (%)Assignment
45100[C₂H₅O]⁺
89~60[C₄H₉O₂]⁺
133~30[C₆H₁₃O₃]⁺
87~25[C₄H₇O₂]⁺
43~20[C₂H₃O]⁺

Table 4: Prominent peaks in the mass spectrum of this compound.

Fragmentation Pathway

The fragmentation of polyethylene glycols under EI conditions is initiated by the loss of an electron to form a molecular ion, which then undergoes a series of cleavage reactions. The most common fragmentation involves the cleavage of the C-O bond, leading to the formation of oxonium ions.

Fragmentation_Pathway mol This compound (M) ion Molecular Ion [M]⁺˙ mol->ion -e⁻ frag1 [C₂H₅O]⁺ m/z = 45 ion->frag1 frag2 [C₄H₉O₂]⁺ m/z = 89 ion->frag2 frag3 [C₆H₁₃O₃]⁺ m/z = 133 ion->frag3 neutral Neutral Fragments ion->neutral

Simplified Fragmentation Pathway
Experimental Protocol: GC-MS

A common method for the analysis of glycols involves GC-MS. A capillary GC column, such as one with a polar stationary phase (e.g., wax-based), is often used. The oven temperature is programmed to ramp from a lower temperature (e.g., 80°C) to a higher temperature (e.g., 300°C) to ensure the elution of the compound. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound. The presented NMR, IR, and MS data, along with the generalized experimental protocols, offer a foundational understanding for the characterization and analysis of this important polyether. The provided diagrams visually summarize the experimental workflows and a simplified fragmentation pathway, aiding in the rapid comprehension of these processes. This information is intended to be a valuable tool for researchers and scientists in their respective fields of study.

References

A Technical Guide to the Terminal Hydroxyl Groups of Heptaethylene Glycol: Properties, Reactions, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heptaethylene glycol (HEG), a monodisperse oligoethylene glycol, plays a pivotal role in modern drug development and bioconjugation. Its defining features are the two terminal hydroxyl (-OH) groups, which serve as versatile handles for chemical modification. This guide provides an in-depth exploration of the chemical properties, reactivity, and analytical characterization of these crucial functional groups. It further details experimental protocols for their modification and discusses their application in enhancing the therapeutic efficacy of drug molecules.

Core Properties of this compound's Terminal Hydroxyl Groups

This compound's structure, consisting of seven repeating ethylene glycol units capped by hydroxyl groups, imparts a unique combination of properties essential for pharmaceutical applications.[1]

  • Hydrophilicity and Solubility: The presence of ether linkages and terminal hydroxyl groups makes HEG highly soluble in aqueous media and a range of organic solvents. This amphiphilicity is critical for improving the solubility of hydrophobic drug molecules.[2][]

  • Biocompatibility: HEG is known for its low toxicity and non-immunogenic nature, making it a safe and effective component in drug formulations.[4]

  • Reactivity: The primary hydroxyl groups at both ends of the HEG molecule are readily available for a variety of chemical transformations, allowing for the covalent attachment of drugs, targeting ligands, and other functional moieties.[1]

Analytical Characterization of Terminal Hydroxyl Groups

Precise characterization of the terminal hydroxyl groups and their subsequent modifications is crucial for quality control and ensuring the desired functionality of HEG-drug conjugates. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of HEG and its derivatives, and for quantifying the extent of functionalization of the terminal hydroxyl groups.

Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts for this compound and its Derivatives

Functional GroupAtomApproximate ¹H Chemical Shift (δ, ppm)Approximate ¹³C Chemical Shift (δ, ppm)
-CH₂-OH (Terminal)-CH₂-3.55 - 3.7560 - 62
-OHVariable (depends on solvent, concentration)-
-CH₂-O-CH₂- (Backbone)-CH₂-3.60 - 3.7069 - 71
-CH₂-OTs (Tosylate)-CH₂-4.10 - 4.2068 - 70
Aromatic-H7.30 - 7.80127 - 145
CH₃-Ar2.40 - 2.50~21
-CH₂-O-R (Ether)-CH₂-3.40 - 3.6069 - 72
-CH₂-O-C(O)R (Ester)-CH₂-4.10 - 4.3063 - 65

Note: Chemical shifts are approximate and can vary based on the solvent, concentration, and specific substituent (R group).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the presence or absence of the hydroxyl group and to confirm the introduction of new functional groups through characteristic vibrational frequencies.

Table 2: Characteristic FTIR Absorption Frequencies for this compound Functional Groups

Functional GroupVibrationApproximate Frequency (cm⁻¹)
O-H (Alcohol)Stretching (broad)3200 - 3600
C-H (Alkane)Stretching2850 - 3000
C-O (Ether/Alcohol)Stretching1050 - 1150
S=O (Sulfonate)Stretching1350 - 1370 and 1170 - 1190
C=O (Ester)Stretching1735 - 1750
N=C=O (Isocyanate)Stretching (disappearance upon reaction)~2270
N-H (Urethane)Stretching3200 - 3500
C=O (Urethane)Stretching1680 - 1730

Experimental Protocols for Modification of Terminal Hydroxyl Groups

The reactivity of the terminal hydroxyl groups allows for a wide range of chemical modifications. Below are detailed protocols for key reactions.

Tosylation of this compound

Tosylation is a common method to convert the hydroxyl groups into good leaving groups (tosylates), facilitating subsequent nucleophilic substitution reactions.

Protocol:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) (2.2 equivalents for ditosylation) portion-wise to the stirred solution.

  • If using DCM as the solvent, add triethylamine (2.5 equivalents) dropwise. If using pyridine, it serves as both the solvent and the base.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with an organic solvent such as DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylated HEG.

  • Purify the product by column chromatography on silica gel.

Williamson Ether Synthesis

This reaction is used to form an ether linkage by reacting an alkoxide with an alkyl halide or tosylate. This can be used to attach a variety of moieties to HEG.

Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH) (2.2 equivalents for dietherification), portion-wise at 0 °C to deprotonate the hydroxyl groups and form the alkoxide.

  • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Add the alkyl halide or tosylate (2.2 equivalents) dropwise to the solution.

  • Heat the reaction mixture to a temperature appropriate for the specific substrates (e.g., 50-80 °C) and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench with methanol followed by water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting ether by column chromatography.

Reaction with Isocyanates to Form Urethanes

The reaction of the hydroxyl groups of HEG with isocyanates forms stable urethane linkages, a common strategy for conjugating molecules.

Protocol:

  • Dissolve this compound (1 equivalent) in a dry, aprotic solvent like DMF or DMSO in a flask under an inert atmosphere.

  • Add the isocyanate-containing molecule (2.2 equivalents for di-functionalization) to the solution.

  • Optionally, a catalyst such as dibutyltin dilaurate (DBTDL) can be added to accelerate the reaction.

  • Stir the reaction mixture at a suitable temperature (e.g., 60-80 °C) for several hours to overnight.

  • Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) by FTIR spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding the reaction mixture to a non-solvent such as diethyl ether or isopropanol.

  • Collect the precipitate by filtration, wash with the non-solvent, and dry under vacuum.

Visualization of Workflows and Pathways

Experimental Workflow for HEG Functionalization

The following diagram illustrates a typical workflow for the synthesis and purification of a functionalized HEG derivative.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start This compound reaction Reaction with Reagent (e.g., TsCl, Alkyl Halide, Isocyanate) start->reaction Solvent, Base quench Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying extraction->drying purification Column Chromatography drying->purification analysis NMR, FTIR, MS purification->analysis end Functionalized HEG analysis->end

A generalized workflow for the chemical modification of this compound.
Signaling Pathway of a PEGylated Anticancer Drug

PEGylation, including the use of HEG as a linker, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of anticancer drugs. For instance, PEGylated doxorubicin utilizes the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.

signaling_pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular Pathway peg_drug HEG-Doxorubicin Conjugate tumor_vasculature Leaky Tumor Vasculature (EPR Effect) peg_drug->tumor_vasculature Extravasation tumor_cell Tumor Cell tumor_vasculature->tumor_cell Endocytosis endosome Endosome (Acidic pH) tumor_cell->endosome doxorubicin Released Doxorubicin endosome->doxorubicin Hydrolysis of Linker nucleus Nucleus doxorubicin->nucleus dna DNA Intercalation & Topoisomerase II Inhibition nucleus->dna apoptosis Apoptosis dna->apoptosis

Conceptual pathway of a HEG-doxorubicin conjugate targeting a tumor cell.

Conclusion

The terminal hydroxyl groups of this compound are the cornerstone of its utility in the pharmaceutical sciences. Their inherent reactivity, coupled with the favorable biocompatibility and solubility of the HEG backbone, provides a powerful platform for the development of advanced drug delivery systems. A thorough understanding of the chemical modification of these groups and the precise analytical characterization of the resulting conjugates is paramount for the successful design and implementation of next-generation therapeutics. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of this compound in their endeavors.

References

Characterization of Heptaethylene Glycol and its Oligomers

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the purity and structural integrity of monodisperse OEGs is critical for their use in sensitive applications. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of OEG oligomers and separating them by size.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the OEG sample in the mobile phase or a compatible solvent.

  • Instrumentation and Column: Use an HPLC system equipped with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), as PEGs lack a strong UV chromophore. A C8 or C18 reversed-phase column is typically used.

  • Mobile Phase and Gradient: A gradient of water and a more non-polar organic solvent like acetonitrile or methanol is used for elution. A typical gradient might start with a high percentage of water, gradually increasing the organic solvent percentage to elute the longer, more hydrophobic OEG chains.

  • Analysis: The retention time of the main peak is compared to a reference standard of heptaethylene glycol. The presence of other peaks indicates impurities or the presence of other oligomers. The peak area can be used to quantify the purity. For monodisperse samples, a single sharp peak is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure of OEGs and their functionalized derivatives.

Experimental Protocol:

  • Sample Preparation: Dissolve the OEG sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Analysis:

    • The repeating ethylene glycol units (-O-CH₂-CH₂-O-) typically show a large, characteristic singlet or a narrow multiplet around 3.6 ppm.

    • The terminal methylene groups adjacent to hydroxyl groups (-CH₂-OH) appear at a slightly different chemical shift, often around 3.7 ppm.

    • The hydroxyl protons (-OH) are visible as a broad singlet, the position of which can vary depending on the solvent and concentration. In DMSO-d₆, this peak is often a distinct triplet around 4.56 ppm.

    • By integrating the peaks corresponding to the repeating units and the terminal groups, the degree of polymerization can be calculated and the structure confirmed.

  • ¹³C NMR Analysis:

    • The carbons in the repeating ethylene glycol units typically appear around 70 ppm.

    • Terminal carbons and carbons adjacent to functional groups will have distinct chemical shifts, allowing for confirmation of successful functionalization.

Mass Spectrometry (MS)

MS is used to determine the exact molecular weight of the OEG, confirming its monodispersity.

Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing PEGs.

  • Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound, typically adducted with a cation like sodium ([M+Na]⁺) or potassium ([M+K]⁺). For this compound (MW = 326.38), the [M+Na]⁺ ion would be observed at an m/z of approximately 349.4.

  • Purity Assessment: The absence of a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) confirms the monodispersity of the sample.

Applications in Drug Development

The unique properties of this compound and its oligomers make them highly valuable in various aspects of drug development, from improving the pharmacokinetic profiles of biologics to enabling novel therapeutic modalities.

Bioconjugation and PEGylation

PEGylation is the process of covalently attaching PEG chains to therapeutic molecules, such as proteins, peptides, or small molecules. This process can enhance the therapeutic's solubility, stability, and circulation half-life while reducing its immunogenicity. Monodisperse OEGs like this compound are particularly advantageous for creating homogeneous PEGylated drugs with a precisely defined structure and predictable properties.

Experimental Protocol: General Protein PEGylation with an NHS-Ester Activated OEG

  • Protein Preparation: The protein solution is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific pH, typically between 7 and 8.5, to ensure the reactivity of primary amines (lysine side chains and the N-terminus).

  • PEGylation Reaction: The NHS-ester activated OEG linker, dissolved in a non-aqueous solvent like DMSO, is added to the protein solution in a controlled molar excess. The reaction is incubated at room temperature or 4 °C with gentle mixing for a defined period (e.g., 1-4 hours).

  • Quenching: The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess reactive PEG linker.

  • Purification: The PEGylated protein is separated from the unreacted protein and excess PEG reagent using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: The final product is characterized by SDS-PAGE (to observe the increase in molecular weight), HPLC (to assess purity), and mass spectrometry (to confirm the degree of PEGylation).

Linkers for Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the antibody and the drug is a critical component, and OEG linkers are frequently used to improve the ADC's solubility and pharmacokinetic properties.

Logical Diagram: Synthesis of a Heterobifunctional OEG Linker

G start This compound (HO-PEG7-OH) step1 Monotosylation (+ TsCl, Pyridine) start->step1 intermediate1 HO-PEG7-OTs step1->intermediate1 step2 Azidation (+ NaN3 in DMF) intermediate1->step2 intermediate2 N3-PEG7-OH step2->intermediate2 step3 Activation (+ NHS, DCC) intermediate2->step3 final_product Azide-PEG7-NHS Ester (N3-PEG7-NHS) step3->final_product

Caption: A generalized workflow for synthesizing a heterobifunctional OEG linker.

Linkers for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. OEG linkers are commonly used in PROTAC design due to their ability to modulate solubility and provide the necessary flexibility and length to facilitate the formation of the key ternary complex (Target Protein-PROTAC-E3 Ligase).

Logical Diagram: Mechanism of Action for a PROTAC

G protac PROTAC (Target Binder - OEG Linker - E3 Binder) ternary Ternary Complex (Target-PROTAC-E3) protac->ternary target Target Protein target->ternary e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary poly_ub Polyubiquitination ternary->poly_ub recruits ub Ubiquitin (Ub) ub->poly_ub proteasome Proteasome poly_ub->proteasome leads to degradation Target Protein Degradation proteasome->degradation

Caption: The role of an OEG linker in facilitating PROTAC-mediated protein degradation.

Formation of Hydrogels for Drug Delivery and Tissue Engineering

Hydrogels are three-dimensional, water-swollen polymer networks that can be used as scaffolds for tissue regeneration or as depots for the controlled release of therapeutic agents. OEGs, particularly when functionalized with reactive groups like acrylates, can be crosslinked to form biocompatible hydrogels. The properties of these hydrogels (e.g., mesh size, degradation rate, mechanical strength) can be tuned by changing the length of the OEG and the crosslinking density.

Experimental Protocol: Formation of a PEG Hydrogel by Photopolymerization

  • Precursor Solution Preparation: A precursor solution is made by dissolving a di-functionalized OEG, such as this compound diacrylate (HEGDA), in a buffer solution (e.g., PBS). A photoinitiator (e.g., Irgacure 2959) is added to the solution. The drug or cells to be encapsulated can also be added at this stage.

  • Crosslinking: The precursor solution is placed in a mold or injected into the desired location. It is then exposed to UV light of a specific wavelength and intensity for a set duration.

  • Gel Formation: The UV light activates the photoinitiator, which initiates a free-radical polymerization of the acrylate groups on the HEGDA molecules, leading to the formation of a crosslinked hydrogel network.

  • Washing and Swelling: The resulting hydrogel is washed extensively with buffer to remove any unreacted monomers and the photoinitiator. The hydrogel is then allowed to swell to equilibrium in the desired medium before use.

Experimental Workflow: PEGylation of a Therapeutic Protein

G start Therapeutic Protein in Reaction Buffer (pH 7-8.5) step1 Combine and Incubate (RT or 4°C, 1-4h) start->step1 reagent Activated OEG-Linker (e.g., HEG-NHS Ester in DMSO) reagent->step1 step2 Quench Reaction (e.g., add Glycine or Tris) step1->step2 step3 Purification (e.g., Size-Exclusion Chromatography) step2->step3 step4 Characterization (SDS-PAGE, HPLC, MS) step3->step4 final_product Purified PEGylated Protein step4->final_product

Caption: A typical experimental workflow for the PEGylation of a protein.

This guide provides a foundational understanding of this compound and its oligomers, equipping researchers with the necessary data and methodologies to leverage these versatile molecules in their work. The precise control over structure offered by monodisperse OEGs continues to drive innovation in drug delivery, bioconjugation, and materials science.

An In-depth Technical Guide on the Discovery and History of Oligoethylene Glycols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oligoethylene glycols (OEGs) and their higher molecular weight counterparts, polyethylene glycols (PEGs), have evolved from 19th-century laboratory curiosities to indispensable tools in modern science, particularly in the realm of drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of OEGs, with a focus on the foundational experimental work and the evolution of their applications. Quantitative data from historical and modern sources are presented in structured tables for comparative analysis. Detailed experimental protocols for key historical syntheses are provided, and logical relationships in their historical development and applications are visualized through diagrams.

The Dawn of Glycol Chemistry: Independent Discovery in the Mid-19th Century

The scientific journey of oligoethylene glycols began in 1859 with two independent researchers, the French chemist Charles-Adolphe Wurtz and the Portuguese chemist A.V. Lourenço. Their pioneering work laid the groundwork for the vast field of polyether chemistry.

Charles-Adolphe Wurtz's Synthesis from Ethylene Oxide

In 1859, Charles-Adolphe Wurtz reported the synthesis of ethylene glycol and its oligomers through the reaction of ethylene oxide with water.[1] His work, published in the Comptes rendus hebdomadaires de l'Académie des Sciences, described the formation of a series of compounds with increasing boiling points, which he correctly identified as polymers of ethylene glycol.[1]

Experimental Protocol: Wurtz's Synthesis of Oligoethylene Glycols (1859)

While the original publication lacks the detailed step-by-step format of modern experimental sections, the core methodology can be reconstructed as follows:

  • Reactants: Ethylene oxide and water.

  • Apparatus: A sealed glass tube.

  • Procedure: A mixture of ethylene oxide and water was heated in a sealed glass tube. The reaction likely proceeded under pressure due to the heating of the volatile ethylene oxide.

  • Purification: The resulting mixture of ethylene glycol and its oligomers was separated by fractional distillation. Wurtz noted the increasing boiling points of the successive fractions, indicating the presence of higher molecular weight species.

A.V. Lourenço's Method: From Ethylene Glycol and Ethylene Dibromide

Contemporaneously, A.V. Lourenço reported a different synthetic route to oligoethylene glycols.[2] His method, published in the Annales de chimie et de physique, involved the reaction of ethylene glycol with ethylene dibromide.[2] This reaction, a Williamson ether synthesis, produced a mixture of oligoethylene glycols which he also separated by fractional distillation.

Experimental Protocol: Lourenço's Synthesis of Oligoethylene Glycols (1859)

Based on his publication, the experimental procedure can be outlined as:

  • Reactants: Ethylene glycol and ethylene dibromide.

  • Procedure: The reactants were heated together, leading to the formation of a mixture of poly-ethylene glycols.

  • Purification: The product mixture was subjected to fractional distillation to isolate the individual oligomers. Lourenço was able to isolate and characterize several of the lower oligomers.

Early Developments and the Rise of Industrial Production

For several decades following their discovery, oligoethylene glycols remained primarily of academic interest. The early 20th century, however, witnessed significant advancements in both the understanding of their polymeric nature and the development of industrial-scale production methods.

Staudinger's Macromolecular Hypothesis

The true nature of oligoethylene glycols as long-chain polymers was not fully appreciated until the work of Hermann Staudinger in the 1920s.[3] His groundbreaking research on macromolecules provided the theoretical framework for understanding the structure and properties of polymers like polyethylene glycol. Staudinger's work was pivotal in shifting the scientific consensus from viewing these substances as aggregates of small molecules to recognizing them as true covalently bonded macromolecules.

The Dawn of Industrial Synthesis: Union Carbide and CARBOWAX

The first major commercial production of polyethylene glycols was initiated by the Union Carbide and Carbon Corporation in the 1920s, following their development of a process to produce ethylene oxide, the key precursor. This culminated in the introduction of "CARBOWAX," a water-soluble wax, in 1940. This marked a significant milestone, making PEGs widely available for a variety of applications. Early industrial processes utilized the reaction of ethylene oxide with water or ethylene glycol under alkaline catalysis.

Early Industrial Production of Polyethylene Glycol (circa 1940s)

The industrial synthesis of PEGs, such as the early CARBOWAX products, can be generally described as follows:

  • Reactants: Ethylene oxide, and an initiator such as water or ethylene glycol.

  • Catalyst: An alkaline catalyst, for example, sodium hydroxide or potassium hydroxide.

  • Reactor: A batch reactor capable of handling the exothermic nature of the polymerization.

  • Procedure: The initiator and catalyst were charged to the reactor, and ethylene oxide was added under controlled temperature and pressure. The polymerization was highly exothermic and required careful thermal management.

  • Purification: The resulting polymer was neutralized and filtered to remove the catalyst. The molecular weight distribution of the final product was controlled by the ratio of ethylene oxide to the initiator.

Quantitative Data: Physical Properties of Oligoethylene Glycols

The physical properties of oligoethylene glycols are highly dependent on their molecular weight. The following tables summarize key physical data for various PEG molecular weights.

Table 1: Physical Properties of Low Molecular Weight Oligoethylene Glycols

Molecular Weight ( g/mol )n (number of ethylene oxide units)Appearance at 25°CBoiling Point (°C)Density at 20°C (g/cm³)
106.122Colorless liquid2451.118
150.173Colorless liquid280 (decomposes)1.125
194.234Colorless liquid>2501.125
200 (average)~4Colorless, viscous liquid>2501.13
300 (average)~6Colorless, viscous liquid>2501.13
400 (average)~9Colorless, viscous liquid>2501.13
600 (average)~13Pasty solid>2501.13

Data compiled from various sources. Boiling points for higher oligomers are often not reported due to decomposition at atmospheric pressure.

Table 2: Melting/Softening Points of Polyethylene Glycols

Average Molecular Weight ( g/mol )Softening/Melting Point (°C)
200-65 to -50
300-15 to -10
400-6 to 8
60017 to 22
100037 to 40
150044 to 48
400054 to 58
600056 to 63

Source:

Evolution of Applications: From Industrial Lubricants to Advanced Drug Delivery

The applications of oligoethylene glycols have expanded dramatically since their initial commercialization. While early uses were primarily in industrial settings as lubricants, solvents, and humectants, the unique properties of these polymers, particularly their biocompatibility and water solubility, have made them invaluable in the pharmaceutical and biomedical fields.

The "PEGylation" Revolution

The covalent attachment of PEG chains to therapeutic proteins and small molecule drugs, a process known as "PEGylation," emerged as a transformative technology in drug delivery. This modification can enhance the pharmacokinetic and pharmacodynamic properties of the conjugated drug by:

  • Increasing solubility: Making hydrophobic drugs more water-soluble.

  • Prolonging circulation time: Shielding the drug from enzymatic degradation and renal clearance.

  • Reducing immunogenicity: Masking the drug from the host's immune system.

The concept of PEGylation was first proposed in the late 1960s and has since become a cornerstone of modern drug development.

OEGs as Linkers and Spacers in Drug Conjugates

Short, well-defined oligoethylene glycol chains are widely used as flexible and hydrophilic linkers or spacers in the design of complex drug delivery systems, such as antibody-drug conjugates (ADCs). In this context, OEGs serve to connect the targeting moiety (e.g., an antibody) to the cytotoxic payload, ensuring that each component can function optimally without steric hindrance.

Visualizing the Historical and Conceptual Framework

The following diagrams, generated using the DOT language, illustrate key aspects of the discovery and application of oligoethylene glycols.

Discovery_Timeline cluster_1850s 1850s: Foundational Discoveries cluster_1920s_1940s Early 20th Century: Understanding and Industrialization cluster_1960s_present Modern Era: Biomedical Applications Wurtz Wurtz (1859) Ethylene Oxide + Water Staudinger Staudinger (1920s) Macromolecular Theory Wurtz->Staudinger Early Synthesis Lourenco Lourenço (1859) Ethylene Glycol + Ethylene Dibromide Lourenco->Staudinger Early Synthesis UnionCarbide Union Carbide (1920s) Industrial Ethylene Oxide Staudinger->UnionCarbide Theoretical Basis Carbowax CARBOWAX (1940) First Commercial PEG UnionCarbide->Carbowax Enables Production PEGylation PEGylation (1960s-Present) Carbowax->PEGylation Availability DrugDelivery Drug Delivery (Linkers, ADCs) PEGylation->DrugDelivery

Caption: A timeline of the key milestones in the discovery and application of oligoethylene glycols.

Synthesis_Evolution cluster_19th_Century 19th Century Synthesis cluster_Early_20th_Century Early 20th Century Industrialization cluster_Modern_Era Modern Synthesis Wurtz_Method Wurtz: Ethylene Oxide + H2O (Sealed Tube) Purification_19th Fractional Distillation Wurtz_Method->Purification_19th Lourenco_Method Lourenço: Ethylene Glycol + C2H4Br2 (Heating) Lourenco_Method->Purification_19th Industrial_Method Anionic Polymerization (Ethylene Oxide + Initiator + Base Catalyst) Purification_19th->Industrial_Method Conceptual Evolution Control Control of Molecular Weight (Ratio of Monomer to Initiator) Industrial_Method->Control Controlled_Polymerization Living/Controlled Polymerization Techniques Control->Controlled_Polymerization Improved Control Monodisperse_OEGs Synthesis of Discrete, Monodisperse OEGs Controlled_Polymerization->Monodisperse_OEGs Functionalization End-Group Functionalization for Bioconjugation Monodisperse_OEGs->Functionalization

Caption: The evolution of synthetic methodologies for oligoethylene glycols from the 19th century to the modern era.

Conclusion

The journey of oligoethylene glycols from their discovery in 1859 to their current status as critical components in advanced therapeutics is a testament to the cumulative nature of scientific progress. The foundational work of Wurtz and Lourenço, coupled with the theoretical insights of Staudinger and the industrial innovations of companies like Union Carbide, has paved the way for the sophisticated applications we see today. For researchers in drug development, a thorough understanding of the history and fundamental chemistry of these versatile polymers is essential for their continued innovation and application in creating safer and more effective medicines.

References

Heptaethylene Glycol (HO-PEG7-OH): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of heptaethylene glycol (HO-PEG7-OH), a discrete polyethylene glycol (PEG) derivative widely utilized in biomedical research and drug development. Its precise length and defined chemical properties make it an invaluable building block in the construction of complex bioconjugates and drug delivery systems. This document outlines its nomenclature, physicochemical properties, and a representative experimental protocol for its synthesis, alongside a workflow for its application in nanotechnology-based drug delivery.

Nomenclature and Synonyms

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Nomenclature for this compound

CategoryIdentifierReference(s)
Common Name This compound
Abbreviation HO-PEG7-OH
IUPAC Name 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
3,6,9,12,15,18-Hexaoxaicosane-1,20-diol
CAS Number 5617-32-3
Molecular Formula C14H30O8
Other Synonyms PEG7
Polyethylene glycol 350
heptaMethelene glycol

Physicochemical Properties

The well-defined molecular weight and distinct physical properties of this compound are crucial for its application in constructing precisely engineered molecules. Table 2 summarizes its key quantitative data.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 326.38 g/mol
Appearance Colorless to light yellow oil/liquid
Boiling Point 244 °C at 0.6 mmHg
Density 1.13 g/cm³
Refractive Index 1.4653 (at 20°C)
Solubility Soluble in water and many organic solvents.
Sparingly soluble in Chloroform, Ethyl Acetate.
pKa 14.06 ± 0.10 (Predicted)

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a representative method for the synthesis of this compound.

Principle: The Williamson ether synthesis is a common and versatile method for preparing ethers. In this specific application, an alkoxide is formed from a shorter PEG chain, which then acts as a nucleophile to displace a leaving group on another PEG chain, thereby elongating the chain.

Materials:

  • Tetraethylene glycol

  • Triethylene glycol monobenzenesulfonate

  • Sodium metal

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve one molar equivalent of sodium metal in at least five molar equivalents of tetraethylene glycol with stirring. This reaction forms the sodium alkoxide of tetraethylene glycol.

  • To this solution, add one molar equivalent of triethylene glycol monobenzenesulfonate.

  • Heat the reaction mixture to a temperature between 100°C and 150°C.

  • Maintain this temperature with continuous stirring until the reaction is substantially complete, which is indicated by the precipitation of sodium benzenesulfonate.

  • After cooling the reaction mixture to room temperature, remove the precipitated sodium benzenesulfonate salt by filtration.

  • The crude this compound in the filtrate is then purified by fractional distillation under reduced pressure (in vacuo). This compound will be collected as the higher boiling point fraction.

Purification and Characterization:

  • Purification: Further purification can be achieved by column chromatography on silica gel if necessary. For removal of water, azeotropic distillation with toluene or drying over molecular sieves can be employed.

  • Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra can confirm the chemical structure and assess purity.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to verify the molecular weight.

    • Gas Chromatography (GC): GC can be used to determine the purity of the final product.

Application in Drug Delivery: A Workflow for PEGylated Nanoparticles

This compound is a critical component in the "PEGylation" of nanoparticles for drug delivery. PEGylation enhances the biocompatibility, stability, and circulation time of nanoparticles in the body. The following workflow illustrates the key steps in preparing a targeted drug delivery system using HO-PEG7-OH as a linker.

DrugDeliveryWorkflow cluster_0 Nanoparticle Formulation cluster_1 PEGylation cluster_2 Drug Loading & Targeting cluster_3 Final Product NP_core 1. Nanoparticle Core Synthesis NP_functionalization 2. Surface Functionalization NP_core->NP_functionalization e.g., with amine or carboxyl groups PEG_activation 3. Activation of HO-PEG7-OH PEG_conjugation 4. Conjugation to Nanoparticle NP_functionalization->PEG_conjugation PEG_activation->PEG_conjugation e.g., NHS ester formation Drug_loading 5. Drug Encapsulation PEG_conjugation->Drug_loading Targeting_ligand 6. Targeting Ligand Conjugation Drug_loading->Targeting_ligand e.g., antibody, peptide Final_NP 7. Targeted Drug-Loaded PEGylated Nanoparticle Drug_loading->Final_NP Targeting_ligand->Final_NP

Caption: Workflow for PEGylated Nanoparticle Drug Delivery.

Explanation of the Workflow:

  • Nanoparticle Core Synthesis: The process begins with the synthesis of the core nanoparticle, which can be composed of various materials such as polymers (e.g., PLGA), lipids, or inorganic materials.

  • Surface Functionalization: The surface of the nanoparticle is then functionalized with chemical groups (e.g., amines, carboxyls) that can react with the PEG linker.

  • Activation of HO-PEG7-OH: One of the terminal hydroxyl groups of this compound is chemically activated to facilitate its conjugation to the nanoparticle surface. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

  • Conjugation to Nanoparticle: The activated this compound is then reacted with the functionalized nanoparticle surface, forming a stable covalent bond. This step creates the PEGylated nanoparticle.

  • Drug Encapsulation: The therapeutic drug is loaded into the nanoparticle, either during the synthesis of the core or after PEGylation.

  • Targeting Ligand Conjugation: To direct the nanoparticle to specific cells or tissues (e.g., cancer cells), a targeting ligand such as an antibody or a peptide is conjugated to the other end of the this compound linker.

  • Targeted Drug-Loaded PEGylated Nanoparticle: The final product is a sophisticated drug delivery system that is biocompatible, has a prolonged circulation time, and can specifically target diseased cells, thereby enhancing therapeutic efficacy and reducing side effects.

Signaling Pathways

It is important to note that this compound (HO-PEG7-OH) itself is not known to be a signaling molecule that directly participates in or modulates intracellular signaling pathways. Its primary role in a biological context is that of a biocompatible, hydrophilic, and flexible linker. By conjugating bioactive molecules (e.g., drugs, targeting ligands) to nanoparticles or other carriers, this compound indirectly influences biological outcomes by ensuring these molecules reach their intended targets. The signaling events that follow are initiated by the conjugated bioactive molecule, not the PEG linker itself. Therefore, a diagram depicting a specific signaling pathway for this compound would not be appropriate. The logical workflow presented above more accurately represents its function in complex biological systems.

Methodological & Application

Synthesis of Heptaethylene Glycol for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaethylene glycol (HEG) is a monodisperse oligo(ethylene glycol) (OEG) that serves as a valuable building block in various scientific disciplines, including drug development, nanotechnology, and materials science. Its defined chain length, hydrophilicity, and biocompatibility make it an ideal linker for conjugating molecules, modifying surfaces, and creating self-assembling systems. In pharmaceutical research, HEG is often incorporated into drug delivery systems to improve the solubility and pharmacokinetic profile of therapeutic agents. This document provides detailed protocols for the laboratory-scale synthesis of this compound, enabling researchers to produce this key reagent with high purity.

Synthesis Strategies

The synthesis of monodisperse oligo(ethylene glycol)s like this compound can be approached through several methods. The Williamson ether synthesis is a cornerstone of many of these strategies, involving the reaction of an alkoxide with an alkyl halide or sulfonate. This allows for the stepwise elongation of the ethylene glycol chain. To achieve a monodisperse product, protecting group strategies are often employed to prevent polymerization and ensure a defined chain length.

This document outlines two primary protocols:

  • A Stepwise Approach Using Protecting Groups and Tosylation: This method offers precise control over the final product's structure and purity through a multi-step process involving protection, chain elongation via Williamson ether synthesis, and deprotection. This approach is adapted from established methods for synthesizing monodisperse oligo(ethylene glycol)s.

  • A Direct Condensation Approach: This protocol describes a more direct synthesis by reacting the sodium salt of tetraethylene glycol with a tosylated or benzenesulfonylated triethylene glycol. This method is less complex but may require more rigorous purification to achieve high monodispersity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueSource/Comments
Molecular Formula C₁₄H₃₀O₈[N/A]
Molecular Weight 326.38 g/mol [N/A]
Typical Yield (Stepwise) 70-80% (overall)Estimated based on analogous syntheses
Typical Yield (Direct) 50-60%Estimated based on analogous syntheses
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.75-3.55 (m, 28H), 2.80 (br s, 2H)[1]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 72.6, 70.5, 70.3, 61.7[1]
Appearance Colorless to pale yellow viscous liquid or solid[N/A]

Experimental Protocols

Protocol 1: Stepwise Synthesis via Protecting Groups and Williamson Ether Synthesis

This protocol is a multi-step synthesis adapted from established procedures for creating monodisperse oligo(ethylene glycol)s. It involves the initial monoprotection of tetraethylene glycol, followed by tosylation, coupling with the deprotonated form of triethylene glycol, and final deprotection.

Step 1a: Monoprotection of Tetraethylene Glycol (Trityl Group)

  • Dissolve tetraethylene glycol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trityl chloride (1.05 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield mono-tritylated tetraethylene glycol.

Step 1b: Tosylation of Mono-tritylated Tetraethylene Glycol

  • Dissolve the mono-tritylated tetraethylene glycol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium hydroxide (2.0 eq) and stir until dissolved.

  • Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylated product, which can be used in the next step without further purification.

Step 1c: Williamson Ether Synthesis for Chain Elongation

  • Dissolve triethylene glycol (2.0 eq) in anhydrous THF.

  • Carefully add sodium hydride (2.2 eq of a 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add the tosylated mono-tritylated tetraethylene glycol from Step 1b (1.0 eq) dissolved in anhydrous THF.

  • Heat the reaction mixture to reflux and stir for 12-18 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify by column chromatography to isolate the trityl-protected this compound.

Step 1d: Deprotection of the Trityl Group

  • Dissolve the trityl-protected this compound (1.0 eq) in a mixture of methanol and dichloromethane.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Neutralize the reaction with a few drops of triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, methanol/dichloromethane gradient) to yield pure this compound.

Protocol 2: Direct Condensation Synthesis

This protocol is a more direct approach to synthesizing this compound.

  • In a round-bottom flask, dissolve tetraethylene glycol (5.0 eq) and add metallic sodium (1.0 eq) in small pieces under an inert atmosphere. The mixture will heat up as the sodium reacts to form the sodium alkoxide.

  • Once all the sodium has reacted, add triethylene glycol monobenzenesulfonate (1.0 eq) to the flask.[2]

  • Heat the reaction mixture to 100-150 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.[2]

  • Cool the mixture to room temperature and filter to remove the precipitated sodium benzenesulfonate.[2]

  • The excess tetraethylene glycol can be removed by vacuum distillation.

  • The resulting crude this compound can be purified by fractional distillation under high vacuum or by column chromatography to yield the final product.

Visualizations

Stepwise_Synthesis_Workflow cluster_protection Step 1a: Protection cluster_tosylation Step 1b: Tosylation cluster_williamson Step 1c: Williamson Ether Synthesis cluster_deprotection Step 1d: Deprotection TEG Tetraethylene Glycol Protected_TEG Mono-tritylated TEG TEG->Protected_TEG Pyridine TrCl Trityl Chloride TrCl->Protected_TEG Protected_TEG_input Mono-tritylated TEG TsCl Tosyl Chloride Tosylated_TEG Tosylated Protected TEG TsCl->Tosylated_TEG Tosylated_TEG_input Tosylated Protected TEG Protected_TEG_input->Tosylated_TEG NaOH, THF/H2O TriEG Triethylene Glycol Alkoxide Triethylene Glycol Alkoxide TriEG->Alkoxide NaH NaH NaH->Alkoxide Protected_HEG Trityl-Protected HEG Alkoxide->Protected_HEG THF, Reflux Tosylated_TEG_input->Protected_HEG Protected_HEG_input Trityl-Protected HEG HEG This compound Protected_HEG_input->HEG p-TsOH, MeOH/DCM

Caption: Workflow for the stepwise synthesis of this compound.

Direct_Condensation_Workflow cluster_alkoxide_formation Step 1: Alkoxide Formation cluster_condensation Step 2: Condensation cluster_purification Step 3: Purification TetraEG Tetraethylene Glycol TetraEG_Alkoxide Sodium Tetraethylene Glycolate TetraEG->TetraEG_Alkoxide Na Sodium Metal Na->TetraEG_Alkoxide TetraEG_Alkoxide_input Sodium Tetraethylene Glycolate TriEG_BS Triethylene Glycol Monobenzenesulfonate Crude_HEG Crude this compound TriEG_BS->Crude_HEG Crude_HEG_input Crude this compound TetraEG_Alkoxide_input->Crude_HEG Heat (100-150 °C) Pure_HEG Pure this compound Crude_HEG_input->Pure_HEG Vacuum Distillation or Column Chromatography

Caption: Workflow for the direct condensation synthesis of this compound.

References

Application Notes and Protocols for Heptaethylene Glycol as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[5] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing not only the formation and stability of the ternary complex but also the molecule's overall physicochemical properties, such as solubility and cell permeability. Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.

Heptaethylene Glycol: A Versatile Linker for PROTAC Synthesis

This compound (HO-(CH₂)₂-O)₇-H), a PEG-based linker with seven ethylene glycol units, offers a balance of flexibility and length that can be advantageous in the rational design of potent PROTACs. The hydrophilic nature of the this compound chain can enhance the aqueous solubility of the PROTAC, a common challenge in the development of these large molecules. Furthermore, the defined length of the this compound linker allows for precise control over the distance between the target protein and the E3 ligase, which is crucial for optimal ternary complex formation and subsequent protein degradation.

The use of a this compound linker can be particularly beneficial when a certain degree of flexibility is required to allow the warhead and the E3 ligase ligand to adopt an optimal orientation for productive ubiquitination.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following table summarizes representative data from comparative studies on PROTACs with varying PEG linker lengths, illustrating the impact of linker length on degradation efficiency. While specific data for a this compound (PEG7) linker is not always available, the presented data for linkers of similar lengths provides a strong indication of its potential performance.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
BRD4VHLPEG12 (PEG3)>1000<20
BRD4VHLPEG15 (PEG4)15085
BRD4 VHL PEG 18 (PEG5) 25 >95 ****
BRD4VHLPEG21 (PEG6)5090
ERαVHLPEG12Effective Degradation-
ERαVHLPEG16More Potent Degradation-
TBK1VHLAlkyl/Ether< 12No Degradation-
TBK1VHLAlkyl/Ether21396

Note: DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of target protein degradation achieved.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation A Warhead Synthesis/ Acquisition D PROTAC Assembly (e.g., Amide Coupling) A->D B Bifunctional Heptaethylene Glycol Linker Synthesis B->D C E3 Ligase Ligand Synthesis/Acquisition C->D E Purification and Characterization (HPLC, MS) D->E F In Vitro Binding Assays (e.g., SPR, ITC) E->F G Cellular Assays E->G H Western Blot for Protein Degradation (DC50, Dmax) G->H I Cell Viability Assays (e.g., MTS, CellTiter-Glo) G->I J In Vivo Studies (PK/PD, Efficacy) H->J I->J

References

Heptaethylene Glycol in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaethylene glycol (PEG7) is a discrete, monodisperse polyethylene glycol (PEG) linker that has emerged as a valuable tool in the field of bioconjugation. Its defined chain length and hydrophilic nature offer significant advantages in the design and synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated small molecules. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging the benefits of this compound in their work.

The use of monodisperse PEG linkers like this compound helps to overcome the challenges associated with traditional polydisperse PEG polymers, which can lead to heterogeneous mixtures that are difficult to characterize and may have variable biological activity.[1][2] By incorporating a this compound linker, researchers can achieve more homogeneous conjugates with improved solubility, stability, and pharmacokinetic profiles.[1][2]

Key Applications of this compound in Bioconjugation

This compound and its derivatives are utilized in a variety of bioconjugation applications, primarily to:

  • Enhance Solubility: The hydrophilic nature of the this compound chain can significantly increase the aqueous solubility of hydrophobic drugs and biomolecules.[]

  • Improve Pharmacokinetics: PEGylation with short linkers like this compound can extend the in vivo circulation half-life of small molecules and biologics by increasing their hydrodynamic radius and reducing renal clearance.

  • Provide a Flexible Spacer: The ethylene glycol repeats offer a flexible spacer arm to connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug), which can be crucial for optimal binding and activity.

  • Enable Advanced Drug Delivery Systems: this compound is a key component in the linkers of sophisticated drug delivery systems like ADCs and PROTACs, facilitating targeted delivery and controlled release of therapeutic agents.

Data Presentation: Impact of PEG Linkers on Bioconjugate Properties

The following tables summarize quantitative data on how PEG linkers, including short-chain PEGs like this compound, can influence the properties of bioconjugates.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

LinkerDrug-to-Antibody Ratio (DAR)Clearance Rate (mL/kg/day)Half-life (t½) in Serum (days)Reference
No PEG8~8.5Not Reported
PEG48~5.0Not Reported
PEG8 8 ~2.0 ~7
PEG128~2.0Not Reported
PEG248~2.0Not Reported

Note: While specific data for PEG7 is not available in this direct comparison, the trend observed for PEG4 and PEG8 suggests that a PEG7 linker would significantly reduce clearance and increase half-life compared to a non-PEGylated ADC.

Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficacy

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα12>1000<20
ERα16~100~80
TBK1<12No Activity<10
TBK1 21 3 96
TBK12929276
BTK2 PEG units>1000<20
BTK4 PEG units~100>80

Note: The optimal linker length for PROTACs is highly dependent on the specific target protein and E3 ligase pair. The data illustrates the critical importance of linker length optimization.

Table 3: Solubility Enhancement of Paclitaxel with PEG Conjugation

CompoundAqueous SolubilityFold IncreaseReference
Paclitaxel0.35 µM1
Paclitaxel-COL-CPP Conjugate140 µM~400
PEG-Paclitaxel Conjugate> 20 mg/mL> 50,000

Note: While a specific value for this compound is not provided, the data demonstrates the significant potential of PEGylation to enhance the solubility of hydrophobic drugs like paclitaxel.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound derivatives in bioconjugation.

Protocol 1: Synthesis of Azido-Heptaethylene Glycol Monomethyl Ether

This protocol describes the synthesis of an azide-functionalized this compound derivative, which is a versatile precursor for "click" chemistry reactions. The procedure is adapted from established methods for PEG azide synthesis.

Materials:

  • This compound monomethyl ether (m-PEG7-OH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM), anhydrous

  • Ethanol

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Argon or Nitrogen gas

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Mesylation of m-PEG7-OH:

    • Dissolve this compound monomethyl ether (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate (m-PEG7-OMs).

  • Azidation of m-PEG7-OMs:

    • Dissolve the m-PEG7-OMs (1 equivalent) in ethanol in a round-bottom flask.

    • Add sodium azide (1.5 equivalents) to the solution.

    • Reflux the mixture for 12 hours.

    • After cooling to room temperature, concentrate the solution under reduced pressure.

    • Dissolve the residue in DCM and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield azido-heptaethylene glycol monomethyl ether (N₃-PEG7-OCH₃).

Protocol 2: Synthesis of m-PEG7-NHS Ester from m-PEG7-Carboxylic Acid

This protocol details the activation of a this compound derivative with a terminal carboxylic acid to an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines. This procedure is based on standard EDC/NHS chemistry.

Materials:

  • m-PEG7-Carboxylic Acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Reaction vessel, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve m-PEG7-Carboxylic Acid (1 equivalent) in anhydrous DCM or DMF in a reaction vessel under an inert atmosphere.

  • Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.1 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • The resulting m-PEG7-NHS ester solution can be used directly in the subsequent conjugation step or purified by column chromatography if necessary.

Protocol 3: Amine-Reactive Labeling of a Protein with m-PEG7-NHS Ester

This protocol describes the conjugation of an NHS ester-activated this compound linker to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • m-PEG7-NHS ester

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the m-PEG7-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

    • Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the m-PEG7-NHS ester stock solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

    • Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the resulting conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or HPLC.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" chemistry reaction between an azide-functionalized this compound linker and an alkyne-containing biomolecule.

Materials:

  • Azide-functionalized this compound derivative (e.g., N₃-PEG7-payload)

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 100 mM in water).

    • Dissolve the azide- and alkyne-containing molecules in the reaction buffer.

  • CuAAC Reaction:

    • In a reaction tube, combine the alkyne-modified biomolecule and a molar excess (e.g., 3-5 equivalents) of the azide-functionalized this compound derivative.

    • In a separate tube, premix the CuSO₄ and THPTA solutions (a 1:2 to 1:5 molar ratio is common) and let stand for a few minutes.

    • Add the copper/ligand complex to the biomolecule/azide mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 100-500 µM.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Purify the final conjugate using a suitable method to remove the copper catalyst, excess reagents, and byproducts.

Mandatory Visualizations

experimental_workflow_nhs_ester cluster_prep Reagent Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis protein Protein in Amine-Free Buffer reaction Mix and Incubate (RT, 1-2h or 4°C, overnight) protein->reaction peg_nhs m-PEG7-NHS Ester in DMSO/DMF peg_nhs->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Conjugate (SEC or Dialysis) quench->purify characterize Characterize (DOL, Purity) purify->characterize

Workflow for NHS Ester-Amine Conjugation.

experimental_workflow_click_chemistry cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis azide Azide-PEG7 Derivative mix Combine Reactants and Catalyst azide->mix alkyne Alkyne-Biomolecule alkyne->mix catalyst CuSO4 + Ligand catalyst->mix reducing Sodium Ascorbate initiate Initiate with Reducing Agent reducing->initiate mix->initiate purify_click Purify Conjugate initiate->purify_click analyze_click Analyze Product purify_click->analyze_click

Workflow for CuAAC "Click" Chemistry.

protac_mechanism cluster_components PROTAC Components cluster_cellular_process Cellular Process poi_ligand Target Protein Ligand linker This compound Linker poi_ligand->linker ternary_complex Ternary Complex (POI-PROTAC-E3) poi_ligand->ternary_complex e3_ligand E3 Ligase Ligand linker->e3_ligand linker->ternary_complex e3_ligand->ternary_complex poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation

PROTAC Mechanism of Action.

Case Studies

Case Study 1: Movantik® (naloxegol) - A PEGylated Small Molecule

Movantik® (naloxegol) is an FDA-approved peripherally acting mu-opioid receptor antagonist for the treatment of opioid-induced constipation. It is a PEGylated derivative of naloxone, where a this compound monomethyl ether (m-PEG7) chain is attached to the naloxone molecule.

The inclusion of the m-PEG7 linker serves two primary purposes:

  • Increased Hydrophilicity and Reduced Permeability: The PEG chain increases the hydrophilicity of the molecule, which, in combination with its recognition by the P-glycoprotein (P-gp) efflux transporter, significantly reduces its ability to cross the blood-brain barrier. This peripheral restriction is crucial for its mechanism of action, as it allows naloxegol to block opioid receptors in the gastrointestinal tract without interfering with the central analgesic effects of opioids.

  • Improved Pharmacokinetic Profile: Compared to naloxone, which has a short half-life, naloxegol exhibits a longer plasma half-life of 6-11 hours, allowing for once-daily dosing.

This case study exemplifies the successful application of a short, discrete PEG linker to modulate the pharmacokinetic and pharmacodynamic properties of a small molecule drug, leading to a clinically effective therapeutic with an improved safety profile.

Case Study 2: Sacituzumab Govitecan - An ADC with a PEG-Containing Linker

Sacituzumab govitecan (Trodelvy®) is an antibody-drug conjugate approved for the treatment of certain types of breast and urothelial cancers. It consists of an anti-Trop-2 antibody conjugated to the cytotoxic payload SN-38 via a hydrolyzable linker (CL2A). This linker incorporates a short polyethylene glycol moiety to enhance the water solubility of the linker-payload complex.

The inclusion of the PEG component in the linker of sacituzumab govitecan contributes to:

  • Facilitating a High Drug-to-Antibody Ratio (DAR): The increased solubility of the linker-payload allows for the conjugation of a relatively high number of drug molecules per antibody (an average DAR of 7.6) without causing significant aggregation of the ADC.

  • Enabling a "Bystander Effect": The moderately stable, hydrolyzable linker allows for the release of the membrane-permeable SN-38 payload in the tumor microenvironment, which can then kill neighboring cancer cells that may not express the Trop-2 antigen.

  • Favorable In Vivo Performance: Preclinical and clinical studies have demonstrated the potent anti-tumor efficacy of sacituzumab govitecan, which is attributed to its high DAR and efficient drug release at the tumor site.

This case study highlights the importance of linker design, including the incorporation of hydrophilic spacers like PEG, in achieving a high drug load and effective payload delivery in antibody-drug conjugates.

Conclusion

This compound is a powerful and versatile tool in modern bioconjugation. Its monodisperse nature and favorable physicochemical properties enable the creation of more homogeneous and effective bioconjugates, from PEGylated small molecules to complex antibody-drug conjugates and PROTACs. The protocols and data presented in this document provide a foundation for researchers to explore the full potential of this compound in their drug discovery and development efforts. By carefully considering the design of the linker and the conjugation strategy, scientists can fine-tune the properties of their biomolecules to achieve optimal therapeutic outcomes.

References

Application Notes and Protocols: Heptaethylene Glycol in the Formation of Self-Assembling Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of heptaethylene glycol (HEG) and other oligo(ethylene glycol) (OEG) derivatives in the formation of self-assembling monolayers (SAMs). The unique properties of HEG-based SAMs, particularly their resistance to non-specific protein adsorption, make them invaluable in a range of applications, including biosensor development, targeted drug delivery, and the creation of biocompatible surfaces for medical implants.[1][2][3] This document outlines the key applications, experimental protocols for SAM formation and characterization, and quantitative data derived from experimental observations.

Introduction to this compound SAMs

Self-assembled monolayers are highly organized single layers of molecules that spontaneously form on a substrate.[2] When alkanethiols with terminal oligo(ethylene glycol) chains, such as this compound, are exposed to a gold surface, the sulfur atoms of the thiol group form a strong, covalent-like bond with the gold, leading to a densely packed, ordered monolayer.

The key feature of OEG-based SAMs is their exceptional ability to resist protein adsorption, a phenomenon often referred to as "anti-fouling."[4] This property is attributed to the formation of a tightly bound hydration layer around the OEG chains, which acts as a physical and energetic barrier to prevent the non-specific binding of proteins and other biomolecules. This "stealth" property is critical for the performance and reliability of biomedical devices and sensors that operate in complex biological environments.

Key Applications

The anti-fouling nature of HEG and other OEG-based SAMs makes them suitable for a variety of high-tech applications:

  • Biosensors: In biosensing, SAMs are used to immobilize specific recognition elements like antibodies or enzymes onto a sensor surface. The OEG layer prevents non-specific binding of other proteins from the sample, reducing background noise and significantly improving the sensor's sensitivity and specificity.

  • Drug Delivery: SAMs can be used to create nanoscale carriers for targeted drug delivery. By functionalizing the terminal end of the OEG chain with a targeting ligand, drug-loaded nanoparticles can be directed to specific cells or tissues. The OEG layer helps to prolong circulation time in the body by preventing clearance by the immune system. Functional SAMs on stainless steel implants, for instance, can be used as tethers for drug attachment, enabling localized drug delivery from devices like coronary stents.

  • Biocompatible Coatings: Medical implants and devices coated with OEG-based SAMs exhibit enhanced biocompatibility. The resistance to protein fouling minimizes the foreign body response and reduces the risk of implant rejection.

  • Wettability Control: The hydrophilic nature of OEG SAMs allows for precise control over the surface wettability, which is a crucial parameter in the design of microfluidic devices and other surface-sensitive technologies.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on OEG-based SAMs, providing a comparative look at their physical and anti-fouling properties.

Table 1: Ellipsometric Thickness of Various SAMs and Adsorbed Protein Layers

SAM TypeInitial SAM Thickness (Å)Thickness after Protamine Exposure (Å)Thickness after Lysozyme Exposure (Å)Thickness after BSA Exposure (Å)Thickness after Fibrinogen Exposure (Å)
EG3C7SH 18 ± 119 ± 118 ± 119 ± 120 ± 1
EG3C7-C7 21 ± 125 ± 123 ± 124 ± 128 ± 1
EG3C7-C18 28 ± 133 ± 131 ± 132 ± 136 ± 1
C18SH 24 ± 135 ± 132 ± 131 ± 137 ± 1

Data represent the average of multiple measurements and highlight the significantly lower protein adsorption on the pure OEG-terminated SAM (EG3C7SH) compared to mixed or purely hydrocarbon SAMs.

Experimental Protocols

This section provides detailed protocols for the formation of HEG-based SAMs on gold substrates and their subsequent characterization.

Protocol for SAM Formation on Gold Substrates

This protocol is adapted from established methods for preparing high-quality OEG-terminated SAMs.

Materials and Equipment:

  • Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers with a titanium or chromium adhesion layer)

  • This compound-terminated alkanethiol (or other desired OEG-thiol)

  • 200-proof ethanol

  • Dry nitrogen gas

  • Sonicator

  • Clean glass containers with caps

  • Tweezers

  • Petri dishes for storage

Procedure:

  • Substrate Cleaning:

    • Thoroughly rinse the gold substrate with ethanol.

    • Place the substrate in a clean glass container with fresh ethanol and sonicate for 1-3 minutes to remove organic contaminants.

    • Remove the substrate with tweezers, rinse again with a steady stream of ethanol for 10-15 seconds, and dry with a stream of dry nitrogen gas. It is critical to minimize the time the clean gold surface is exposed to the atmosphere to prevent the adsorption of airborne organic molecules.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the HEG-thiol in 200-proof ethanol.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.

  • Self-Assembly:

    • Immediately immerse the clean, dry gold substrate into the thiol solution. Handle the substrate only with tweezers to avoid contamination.

    • Backfill the container with dry nitrogen gas, seal the cap tightly, and wrap with Parafilm® to prevent solvent evaporation and oxidation.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally result in more ordered and densely packed monolayers.

  • Rinsing and Drying:

    • After incubation, remove the substrate from the thiol solution and rinse it thoroughly with copious amounts of fresh ethanol to remove any non-covalently bound molecules.

    • Dry the SAM-coated substrate with a gentle stream of dry nitrogen gas.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, such as a Petri dish or desiccator, backfilled with nitrogen. For long-term storage, place the Petri dishes in a sealed container also backfilled with nitrogen. To ensure the best performance, plan experiments to use the SAMs shortly after preparation, as they can slowly oxidize over time.

Protocol for Characterization by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive technique for measuring the real-time binding of molecules to a surface. It is widely used to quantify the anti-fouling properties of SAMs by monitoring protein adsorption.

Experimental Workflow:

  • System Preparation:

    • Equilibrate the SPR instrument with a running buffer (e.g., Phosphate Buffered Saline - PBS) until a stable baseline is achieved.

  • SAM Functionalization (if applicable):

    • For biosensor applications, the terminal end of the HEG chain may be functionalized with a ligand (e.g., biotin) to capture a specific analyte (e.g., streptavidin). This is typically done in the SPR instrument by flowing the functionalization agent over the SAM surface.

  • Protein Adsorption Measurement:

    • Inject a solution of the protein of interest (e.g., 1 mg/mL in PBS) over the SAM surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) in real-time. An increase in RU indicates mass accumulating on the surface due to protein binding.

    • After the protein injection, switch back to the running buffer and monitor the dissociation of any non-specifically bound protein.

  • Data Analysis:

    • The magnitude of the change in the SPR signal is directly proportional to the amount of protein adsorbed on the surface. By comparing the signal from the HEG-SAM to a control surface, the anti-fouling efficiency can be quantified.

Visualizations

The following diagrams illustrate the key processes and concepts described in these application notes.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_assembly Self-Assembly cluster_final Finalization start Start: Gold Substrate clean Clean with Ethanol & Sonicate start->clean 1. dry Dry with Nitrogen clean->dry 2. immerse Immerse Substrate in Solution dry->immerse 3. solution Prepare 1 mM HEG-Thiol Solution incubate Incubate 24-48h under Nitrogen immerse->incubate 4. rinse Rinse with Ethanol incubate->rinse 5. final_dry Dry with Nitrogen rinse->final_dry 6. store Store under Nitrogen final_dry->store 7. end HEG-SAM store->end Ready for Use

Caption: Workflow for the formation of a this compound self-assembling monolayer on a gold substrate.

Anti_Fouling_Mechanism cluster_surface Anti-Fouling Surface gold Gold Substrate sam1 S-(CH2)n-(OCH2CH2)7-OH sam2 S-(CH2)n-(OCH2CH2)7-OH sam3 S-(CH2)n-(OCH2CH2)7-OH water1 H2O water3 H2O water5 H2O water2 H2O water4 H2O water6 H2O protein Protein arrow Repulsion label_hydration Hydration Layer

Caption: Mechanism of protein repulsion by a hydrated oligo(ethylene glycol) SAM.

SPR_Workflow start Start: Equilibrate with Running Buffer baseline Establish Stable Baseline start->baseline inject Inject Protein Solution baseline->inject associate Monitor Association Phase (Binding) inject->associate wash Inject Running Buffer associate->wash dissociate Monitor Dissociation Phase wash->dissociate end End: Analyze Sensorgram dissociate->end

Caption: Experimental workflow for assessing protein adsorption on a SAM using Surface Plasmon Resonance (SPR).

References

Application of Heptaethylene Glycol in Hydrogel Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaethylene glycol, a member of the oligo(ethylene glycol) family, offers a unique building block for the synthesis of advanced hydrogel systems. Its distinct chain length provides a balance of hydrophilicity and biocompatibility, making it an attractive component for developing materials for a range of biomedical applications, including drug delivery and tissue engineering. Hydrogels derived from this compound and its functionalized derivatives, such as this compound dimethacrylate, can be engineered to exhibit tunable physical properties, including swelling behavior, mechanical strength, and degradation kinetics.

These application notes provide an overview of the use of this compound in creating biocompatible hydrogels, with a focus on their synthesis, characterization, and potential applications. Detailed protocols for key experimental procedures are included to guide researchers in the development and evaluation of these promising biomaterials.

Key Applications

This compound-based hydrogels are versatile platforms with significant potential in several areas of biomedical research and drug development:

  • Controlled Drug Delivery: The crosslinked network of these hydrogels can encapsulate therapeutic agents, allowing for their sustained and localized release. The release kinetics can be modulated by altering the hydrogel's crosslinking density and composition.[1][2]

  • Tissue Engineering: The biocompatible and tunable nature of these hydrogels makes them suitable as scaffolds that mimic the native extracellular matrix, supporting cell adhesion, proliferation, and tissue regeneration.[3][4]

  • Thermoresponsive Systems: By incorporating this compound monomethyl ether methacrylate, which exhibits a lower critical solution temperature (LCST), it is possible to create "smart" hydrogels that undergo a phase transition in response to temperature changes. This property is particularly useful for injectable drug delivery systems that form a gel in situ at physiological temperatures.[5]

Data Summary

The following tables summarize representative quantitative data for hydrogels based on oligo(ethylene glycol) derivatives, which can be considered indicative of the properties achievable with this compound-based hydrogels. Specific values will vary depending on the exact monomer, crosslinker, and polymerization conditions used.

Table 1: Representative Mechanical Properties of PEG-Based Hydrogels

PrecursorConcentration (w/w %)Compressive Modulus (MPa)Tensile Modulus (MPa)
PEGDA (low MW)100.01 - 0.10.02 - 0.5
PEGDA (low MW)200.1 - 1.00.5 - 2.0
PEGDA (low MW)301.0 - 2.52.0 - 3.5
PEGDA (high MW)10< 0.01< 0.05
PEGDA (high MW)200.01 - 0.050.05 - 0.2
PEGDA (high MW)300.05 - 0.10.2 - 0.5

Note: "low MW" and "high MW" refer to the molecular weight of the PEG-diacrylate precursor. Lower molecular weight precursors generally result in more tightly crosslinked and stiffer hydrogels.

Table 2: Representative Swelling Properties of PEG-Based Hydrogels

PrecursorConcentration (w/w %)Swelling Ratio (q)
PEGDA (6 kDa)5~40
PEGDA (6 kDa)10~25
PEGDA (6 kDa)20~15
PEGDA-co-PEGMA (5 kDa)10% PEGDA + 5% PEGMA~20
PEGDA-co-PEGMA (5 kDa)10% PEGDA + 10% PEGMA~18

Note: Swelling ratio (q) is defined as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel.

Table 3: Drug Release Kinetics from PEG-Based Hydrogels

DrugHydrogel SystemRelease MechanismKey Findings
Estradiol (hydrophobic)PEGMA/PEG-DMANon-Fickian diffusionRelease is influenced by media penetration rate.
Metformin HCl (hydrophilic)Acrylic acid-PVA with EGDMANon-Fickian diffusionDrug release increases with increasing pH.

Experimental Protocols

Protocol 1: Synthesis of this compound Dimethacrylate (HEG-DMA) Hydrogel via Photopolymerization

This protocol describes the synthesis of a hydrogel using this compound dimethacrylate as the crosslinker via UV-initiated free radical polymerization.

Materials:

  • This compound dimethacrylate (HEG-DMA)

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Irgacure 1173)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV light source (365 nm)

  • Silicone molds

Procedure:

  • Prepare Pre-polymer Solution:

    • Dissolve the desired concentration of HEG-DMA (e.g., 10-30% w/v) in PBS.

    • Add the photoinitiator at a concentration of 0.05-0.5% (w/v) to the HEG-DMA solution.

    • Vortex or stir the solution until the photoinitiator is completely dissolved. Protect the solution from light.

  • Photopolymerization:

    • Pipette the pre-polymer solution into silicone molds of the desired shape and thickness.

    • Expose the molds to UV light (365 nm) for a sufficient time to ensure complete crosslinking (e.g., 5-15 minutes). The exact time will depend on the UV intensity and the concentration of the photoinitiator.

  • Hydrogel Purification:

    • Carefully remove the crosslinked hydrogels from the molds.

    • Immerse the hydrogels in a large volume of deionized water or PBS to wash away any unreacted monomers and photoinitiator.

    • Replace the washing solution several times over a period of 24-48 hours to ensure complete purification.

  • Storage:

    • Store the purified hydrogels in PBS at 4°C until further use.

Protocol 2: Characterization of Hydrogel Swelling Behavior

This protocol outlines the procedure for determining the swelling ratio of the synthesized hydrogels.

Materials:

  • Synthesized hydrogel samples

  • Deionized water or PBS

  • Analytical balance

  • Kimwipes or filter paper

Procedure:

  • Equilibrium Swelling:

    • Immerse pre-weighed, lyophilized (dry) hydrogel samples in a large volume of deionized water or PBS at a constant temperature (e.g., 37°C).

    • Allow the hydrogels to swell until they reach equilibrium, which may take several hours to days. Periodically remove the hydrogels, gently blot the surface with a Kimwipe to remove excess water, and weigh them. Equilibrium is reached when there is no significant change in weight between measurements.

  • Swelling Ratio Calculation:

    • Record the final swollen weight (Ws) and the initial dry weight (Wd) of each hydrogel sample.

    • Calculate the swelling ratio (q) using the following equation: q = Ws / Wd

Protocol 3: Characterization of Hydrogel Mechanical Properties

This protocol describes the measurement of the compressive modulus of the hydrogels using a mechanical tester.

Materials:

  • Synthesized hydrogel samples (cylindrical or disc-shaped)

  • Mechanical testing system with a compression platen

  • Calipers

Procedure:

  • Sample Preparation:

    • Prepare hydrogel samples with a uniform, defined geometry (e.g., cylinders with a known diameter and height).

    • Ensure the samples are fully equilibrated in PBS before testing.

  • Compression Testing:

    • Measure the dimensions (diameter and height) of the swollen hydrogel sample.

    • Place the sample on the lower platen of the mechanical tester.

    • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

    • Record the resulting stress and strain data.

  • Compressive Modulus Calculation:

    • Plot the stress-strain curve.

    • The compressive modulus (Young's Modulus, E) is calculated from the initial linear region of the stress-strain curve (typically between 5-15% strain).

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization prep Prepare Pre-polymer Solution (HEG-DMA + Photoinitiator in PBS) uv Photopolymerization (UV Exposure) prep->uv Pipette into molds wash Purification (Washing in DI Water/PBS) uv->wash Remove from molds swell Swelling Studies (Determine Swelling Ratio) wash->swell mech Mechanical Testing (Measure Compressive Modulus) wash->mech drug Drug Release Assay (Monitor Release Profile) wash->drug

Caption: Experimental workflow for the synthesis and characterization of HEG-DMA hydrogels.

drug_release cluster_hydrogel hydrogel Drug-Loaded Hydrogel Matrix medium Release Medium (e.g., PBS) drug_in drug_out drug_in->drug_out

Caption: Mechanism of diffusion-controlled drug release from a hydrogel matrix.

References

Application Notes and Protocols for Heptaethylene Glycol as a Solubilizing Agent for Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaethylene glycol (HEG), a member of the polyethylene glycol (PEG) family, is a versatile and effective solubilizing agent for a wide range of hydrophobic active pharmaceutical ingredients (APIs).[1][2][3] Its amphiphilic nature, arising from the repeating hydrophilic ethylene oxide units and terminal hydroxyl groups, allows it to increase the aqueous solubility of poorly soluble drugs, thereby enhancing their bioavailability and therapeutic efficacy.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the formulation of hydrophobic drugs. This compound is a colorless to light yellow, clear liquid that is soluble in water and many organic solvents. While generally considered safe for pharmaceutical use, it is crucial to ensure its purity and absence of toxic contaminants like ethylene glycol and diethylene glycol.

Data Presentation: Solubility Enhancement with Polyethylene Glycols

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the solubility enhancement of various hydrophobic drugs using structurally similar polyethylene glycols. This data serves as a strong indicator of the potential solubilizing capacity of this compound.

Table 1: Solubility of Ketoconazole in Polyethylene Glycol (PEG) and Water Mixtures at 298.2 K

PEG Type% PEG in Water (w/w)Mole Fraction Solubility of Ketoconazole
PEG 200100.00018
500.0022
900.015
PEG 400100.00015
500.0035
900.028
PEG 600100.00012
500.0045
900.035

Data adapted from studies on closely related polyethylene glycols.

Table 2: Solubility Enhancement of Curcumin using Polyethylene Glycols

FormulationPolymerDrug:Polymer RatioSolubility Enhancement Factor
Solid DispersionPEG 60001:8~200-fold
Nano-emulsionPEG 400-Up to 250 mg/mL

Data adapted from studies on curcumin formulations with other polyethylene glycols.

Table 3: Solubility of Paclitaxel in Various Solvents

SolventSolubility (mg/mL)
Water< 0.01
Ethanol~1.5
PEG 400High (exact value varies with formulation)

Paclitaxel shows high solubility in polyethylene glycols like PEG 400, making HEG a promising solubilizer.

Experimental Protocols

Protocol 1: Phase Solubility Study

This protocol determines the effect of this compound concentration on the solubility of a hydrophobic drug, which is crucial for determining the optimal drug-to-excipient ratio.

Materials:

  • Hydrophobic drug substance

  • This compound (pharmaceutical grade)

  • Distilled or deionized water

  • Phosphate buffer (pH 7.4)

  • Scintillation vials or sealed glass containers

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of this compound (e.g., 0%, 5%, 10%, 20%, 30%, 40%, 50% w/v) in phosphate buffer (pH 7.4).

  • Add an excess amount of the hydrophobic drug to each vial containing the different this compound solutions.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved drug.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE).

  • Dilute the filtered supernatant with an appropriate solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantify the concentration of the dissolved drug using a validated UV-Vis spectrophotometric or HPLC method.

  • Plot the solubility of the drug (Y-axis) against the concentration of this compound (X-axis) to generate a phase solubility diagram.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep_heg Prepare HEG solutions (0-50% w/v) add_drug Add excess drug to each solution prep_heg->add_drug seal_vials Seal vials add_drug->seal_vials shake Shake at constant temp (24-72h) seal_vials->shake centrifuge Centrifuge samples shake->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify drug concentration (UV-Vis or HPLC) filter->quantify plot Plot phase solubility diagram quantify->plot

Phase Solubility Study Workflow
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method involves dissolving both the drug and this compound in a common solvent, followed by the removal of the solvent to form a solid dispersion where the drug is molecularly dispersed within the carrier.

Materials:

  • Hydrophobic drug substance

  • This compound

  • Volatile organic solvent (e.g., ethanol, methanol, acetone - select a solvent that dissolves both the drug and HEG)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Determine the desired drug-to-heptaethylene glycol ratio (e.g., 1:1, 1:5, 1:10 w/w) based on the results of the phase solubility study or literature.

  • Accurately weigh the required amounts of the hydrophobic drug and this compound.

  • Dissolve both the drug and this compound in a minimal amount of the selected organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and at a suitable temperature (e.g., 40-60°C).

  • Continue the evaporation until a solid mass is formed.

  • Dry the resulting solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator to protect it from moisture.

G cluster_prep Preparation cluster_evap Solvent Removal cluster_process Processing dissolve Dissolve drug and HEG in a common solvent rotovap Evaporate solvent using a rotary evaporator dissolve->rotovap vacuum_dry Dry solid mass in a vacuum oven rotovap->vacuum_dry pulverize Pulverize the dried mass vacuum_dry->pulverize sieve Sieve to obtain uniform particles pulverize->sieve store Store in a desiccator sieve->store

Solid Dispersion Preparation Workflow

Signaling Pathways of Representative Hydrophobic Drugs

Understanding the mechanism of action of the hydrophobic drug is crucial for overall formulation development. The following diagrams illustrate the signaling pathways of three common hydrophobic drugs that could be formulated with this compound.

Paclitaxel: Microtubule Stabilization

Paclitaxel, an anti-cancer agent, works by stabilizing microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.

G paclitaxel Paclitaxel tubulin β-tubulin subunit of microtubule paclitaxel->tubulin Binds to stabilization Microtubule Stabilization tubulin->stabilization disruption Disruption of microtubule dynamics stabilization->disruption arrest Mitotic Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Paclitaxel Signaling Pathway
Curcumin: Anti-Inflammatory Action via NF-κB Inhibition

Curcumin, a natural polyphenol, exhibits anti-inflammatory properties primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

G curcumin Curcumin ikk IKK Complex curcumin->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to genes Pro-inflammatory Gene Expression nucleus->genes Activates

Curcumin Anti-Inflammatory Pathway
Ketoconazole: Antifungal Mechanism of Action

Ketoconazole is an antifungal agent that inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption of the cell membrane leads to increased permeability and ultimately, the inhibition of fungal growth.

G ketoconazole Ketoconazole cyp51 Lanosterol 14α-demethylase (CYP51) ketoconazole->cyp51 Inhibits ergosterol Ergosterol Synthesis cyp51->ergosterol Blocks conversion lanosterol Lanosterol lanosterol->cyp51 membrane Fungal Cell Membrane Disruption ergosterol->membrane inhibition Inhibition of Fungal Growth membrane->inhibition

Ketoconazole Antifungal Pathway

Safety and Handling

This compound is generally considered to have low toxicity. However, it is essential to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure that the this compound used is of pharmaceutical grade and has been tested for the absence of ethylene glycol and diethylene glycol, which are known to be toxic.

Disclaimer: The information provided in these application notes is intended for guidance and informational purposes only. Researchers should conduct their own investigations and validations to determine the suitability of this compound for their specific applications. All experimental work should be performed in accordance with institutional safety guidelines and regulations.

References

Application Notes and Protocols: The Role of Heptaethylene Glycol in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing heptaethylene glycol (HEG) in the development of targeted drug delivery systems. HEG, a monodisperse oligoethylene glycol, offers significant advantages in enhancing the therapeutic efficacy and safety of various drug formulations, including nanoparticles, liposomes, and antibody-drug conjugates (ADCs). Its defined chain length ensures batch-to-batch consistency, a critical factor in pharmaceutical development.

Introduction to this compound in Drug Delivery

This compound serves as a hydrophilic linker and surface modifier in drug delivery systems. Its primary roles include:

  • Enhanced Solubility and Stability: HEG improves the aqueous solubility of hydrophobic drugs and prevents aggregation of nanoparticles and ADCs.[1][2][3]

  • Prolonged Circulation Half-Life: The hydrophilic nature of HEG forms a hydration layer around the drug carrier, shielding it from opsonization and subsequent clearance by the reticuloendothelial system (RES), thereby extending its circulation time in the bloodstream.[4][5]

  • Reduced Immunogenicity: By masking the surface of drug carriers or conjugated proteins, HEG can reduce their recognition by the immune system.

  • Controlled Drug Release: In stimuli-responsive systems, HEG can be incorporated into hydrogels or other matrices to modulate the release of therapeutic agents.

  • Precise Spacer in Bioconjugation: As a linker in ADCs, the defined length of HEG provides a precise spacer between the antibody and the cytotoxic payload, which can be crucial for optimal antigen binding and drug efficacy.

Quantitative Data Summary

The following tables summarize typical quantitative data for drug delivery systems incorporating this compound or similar short-chain PEG linkers. These values are representative and may vary depending on the specific drug, targeting ligand, and formulation parameters.

Table 1: Physicochemical Properties of HEG-Based Nanoparticles

ParameterTypical ValueMethod of Analysis
Hydrodynamic Diameter80 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential-10 to -30 mVDynamic Light Scattering (DLS)
Drug Loading Efficiency50 - 90%UV-Vis Spectroscopy, HPLC
Encapsulation Efficiency> 90%UV-Vis Spectroscopy, HPLC

Table 2: In Vitro Drug Release Characteristics

Time PointCumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.5
1 h5 - 1510 - 25
6 h15 - 3030 - 50
12 h25 - 4550 - 70
24 h40 - 6070 - 90
48 h55 - 75> 90

Table 3: Pharmacokinetic Parameters of HEG-Conjugated Therapeutics

ParameterUnconjugated DrugHEG-Conjugated Drug
Half-life (t½)0.5 - 2 h10 - 40 h
Area Under the Curve (AUC)LowHigh (5-20 fold increase)
Clearance (CL)HighLow
Volume of Distribution (Vd)HighLow

Experimental Protocols

Synthesis of a Heterobifunctional this compound Linker

This protocol describes the synthesis of an azide-terminated HEG linker with a terminal amine group, suitable for conjugation to both drugs and targeting moieties via orthogonal chemistries.

Materials:

  • This compound

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • 4-Nitrophenyl chloroformate

  • Pyridine

  • Acetonitrile

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Boc-anhydride (Boc₂O)

  • Triethylamine (TEA)

Procedure:

  • Monopropargylation of this compound:

    • Dissolve this compound (1 eq) in anhydrous THF.

    • Cool the solution to 0°C and add NaH (1.1 eq) portion-wise.

    • Stir for 30 minutes at 0°C.

    • Add propargyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Activation of the Terminal Hydroxyl Group:

    • Dissolve the monopropargylated HEG (1 eq) in acetonitrile.

    • Add pyridine (1.5 eq) followed by 4-nitrophenyl chloroformate (1.2 eq).

    • Stir at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent and purify the activated linker.

  • Azide Functionalization:

    • Dissolve the activated linker (1 eq) in DMF.

    • Add sodium azide (3 eq) and heat the reaction to 65°C for 15 hours.

    • Cool to room temperature, dilute with water, and extract with DCM.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Boc-Protection of an Amino-Functionalized Drug:

    • Dissolve the amine-containing drug (1 eq) in DCM.

    • Add TEA (2 eq) and Boc₂O (1.2 eq).

    • Stir at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer and concentrate to obtain the Boc-protected drug.

  • Conjugation of Boc-Protected Drug to the HEG Linker:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction between the azide-functionalized HEG linker and the alkyne-functionalized Boc-protected drug.

  • Deprotection to Yield the Final Linker-Drug Conjugate:

    • Dissolve the Boc-protected conjugate in a mixture of TFA and DCM (1:1).

    • Stir at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to obtain the final amine-terminated HEG-drug conjugate.

G cluster_synthesis Synthesis of Heterobifunctional HEG Linker HEG HEG Mono-propargylated HEG Mono-propargylated HEG HEG->Mono-propargylated HEG Propargyl Bromide, NaH Activated HEG Activated HEG Mono-propargylated HEG->Activated HEG 4-Nitrophenyl chloroformate Azide-HEG Azide-HEG Activated HEG->Azide-HEG NaN3 Boc-Protected Conjugate Boc-Protected Conjugate Azide-HEG->Boc-Protected Conjugate Click Chemistry Amine-Drug Amine-Drug Boc-Protected Drug Boc-Protected Drug Amine-Drug->Boc-Protected Drug Boc2O Boc-Protected Drug->Boc-Protected Conjugate Final Conjugate Final Conjugate Boc-Protected Conjugate->Final Conjugate TFA/DCM G cluster_formulation Lipid Nanoparticle Formulation Organic Phase Organic Phase Mixing Mixing Organic Phase->Mixing Ethanol Injection Aqueous Phase Aqueous Phase Aqueous Phase->Mixing Homogenization Homogenization Mixing->Homogenization High-Pressure Purification Purification Homogenization->Purification Dialysis Final Nanoparticles Final Nanoparticles Purification->Final Nanoparticles G cluster_pathway Targeted Drug Delivery Signaling Pathway HEG-NP HEG-Nanoparticle (Drug-loaded) Circulation Circulation HEG-NP->Circulation IV Injection Tumor Microenvironment Tumor Microenvironment Circulation->Tumor Microenvironment EPR Effect Tumor Cell Tumor Cell Tumor Microenvironment->Tumor Cell Targeting Ligand Binding Endocytosis Endocytosis Tumor Cell->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Drug Release Drug Release Lysosome->Drug Release Low pH/ Enzymes Apoptosis Apoptosis Drug Release->Apoptosis

References

Application Notes and Protocols for Heptaethylene Glycol-Functionalized Surface Modifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of heptaethylene glycol (HEG) in creating functionalized surface modifiers. The protocols detailed below are intended to guide researchers in the development of biocompatible and biofunctional surfaces for a variety of applications, including drug delivery, medical device coatings, and advanced bioassays.

Introduction

This compound is a monodisperse oligo(ethylene glycol) that offers significant advantages for surface modification. Its hydrophilic nature and flexible chain structure are highly effective at preventing non-specific protein adsorption and cell adhesion, a phenomenon often referred to as "bio-fouling".[1][2][3] By functionalizing the terminal hydroxyl group of HEG, it is possible to create surfaces that not only resist non-specific interactions but also present specific bioactive ligands to elicit controlled biological responses. This dual functionality makes HEG an invaluable tool in the design of advanced biomaterials and drug delivery systems.[4][5]

Applications

The unique properties of HEG-modified surfaces lend themselves to a wide range of applications in research and drug development:

  • Biocompatible Coatings for Medical Devices: Surfaces modified with HEG exhibit excellent protein and cell resistance, reducing the risk of thrombosis and foreign body response when used on blood-contacting devices and implants.

  • Targeted Drug Delivery: HEG can be used as a flexible spacer to attach targeting ligands (e.g., antibodies, peptides) to nanoparticle surfaces. This "stealth" coating reduces clearance by the immune system and enhances accumulation at the target site.

  • High-Throughput Screening and Bioassays: By creating patterned surfaces of HEG and specific capture molecules, it is possible to develop highly sensitive and specific bioassay platforms with low background noise.

  • Controlled Cell Culture: HEG-modified surfaces can be functionalized with cell adhesion motifs, such as the RGD peptide, to direct cell attachment and growth in a controlled manner. This is particularly useful for tissue engineering and fundamental cell biology research.

  • Antifouling Surfaces: In addition to biomedical applications, HEG coatings can be used to prevent the formation of biofilms on various surfaces in industrial and marine environments.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on ethylene glycol-based surface modifiers. While specific values may vary depending on the substrate, grafting method, and experimental conditions, this data provides a general indication of the performance of such coatings.

ParameterSubstrateSurface ModifierResultReference
Protein Adsorption ReductionGlassSilanated PEG>95% reduction in fibrinogen adsorption
Stainless SteelPEI-PEGAlmost 100% reduction in protein binding affinity
PolyurethanePEG-NHS, PEG-DISOMarked reduction in platelet adhesion
Cell Adhesion InhibitionGlass, Indium Tin Oxide, Tissue Culture PolystyreneCross-linked PEG-based coatingSignificant inhibition of fibroblast cell adhesion
Bacterial Adhesion InhibitionMicrofluidic flow cellCross-linked PEG-based coatingInhibition of S. aureus and K. pneumoniae adhesion
Stainless SteelPhosphate and phosphonate coated surfacesStrong inhibition of Escherichia coli and Bacillus cereus adhesion
Functionalization EfficiencyPolyurethanePEG-NHSUp to 5 PEG molecules attached per albumin molecule within 1 minute
Intracellular Delivery EfficiencyHeLa and Jurkat cellsPolymer-modified graphene-based nanomaterialsUp to 90% of cells positive for delivered molecule with >80% viability

Experimental Protocols

Protocol 1: General Workflow for Surface Modification with this compound

This protocol outlines the fundamental steps for modifying a surface with HEG. The specific reagents and conditions will vary depending on the substrate material.

G cluster_0 Surface Preparation cluster_1 Grafting and Functionalization cluster_2 Characterization and Application A Substrate Cleaning B Surface Activation A->B C HEG Grafting B->C D Terminal Group Functionalization C->D E Surface Characterization D->E F Biological Assay E->F

Caption: General workflow for creating and testing HEG-functionalized surfaces.

1. Substrate Cleaning:

  • Objective: To remove organic and inorganic contaminants from the substrate surface.

  • Procedure (for Glass/Silicon):

    • Sonciate the substrate in a solution of detergent (e.g., 2% Alconox) for 15 minutes.

    • Rinse thoroughly with deionized (DI) water.

    • Sonciate in isopropanol for 15 minutes, followed by a final rinse with DI water.

    • Dry the substrate under a stream of nitrogen gas.

2. Surface Activation:

  • Objective: To introduce reactive groups (e.g., hydroxyl groups) on the surface for covalent attachment of HEG.

  • Procedure (for Glass/Silicon using Piranha solution - EXTREME CAUTION):

    • Prepare Piranha solution by slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide. The solution is highly exothermic and reactive.

    • Immerse the cleaned substrates in the Piranha solution for 30-60 minutes.

    • Rinse extensively with DI water and dry under nitrogen.

3. This compound Grafting (Silanization Method):

  • Objective: To covalently attach a silane-terminated HEG to the activated surface.

  • Procedure:

    • Synthesize or procure a this compound derivative with a terminal silane group (e.g., (3-aminopropyl)triethoxysilane-HEG).

    • Prepare a 1-2% (v/v) solution of the HEG-silane in anhydrous toluene or ethanol.

    • Immerse the activated substrates in the HEG-silane solution for 2-4 hours at room temperature or 60°C.

    • Rinse the substrates with the solvent (toluene or ethanol) to remove unreacted silane.

    • Cure the grafted layer by baking at 110°C for 30-60 minutes.

4. Terminal Group Functionalization (Example: RGD Peptide Coupling):

  • Objective: To attach a bioactive molecule to the free terminus of the grafted HEG.

  • Procedure (for NHS-ester chemistry):

    • If the terminal group of the HEG is a carboxylic acid, activate it using N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) to form an NHS ester.

    • Prepare a solution of the RGD peptide in a suitable buffer (e.g., 50 mM sodium borate buffer, pH 7.5).

    • Immerse the HEG-modified substrate with the activated NHS ester in the peptide solution and incubate for 2-24 hours at room temperature.

    • Rinse the surface with buffer to remove unbound peptide.

Protocol 2: Surface Modification of Gold using Thiol-Terminated this compound

This protocol describes the formation of a self-assembled monolayer (SAM) of HEG on a gold surface.

G A Gold Substrate Cleaning B SAM Formation A->B Immersion in HEG-thiol solution C Rinsing and Drying B->C D Surface Analysis C->D

Caption: Workflow for creating a HEG self-assembled monolayer on a gold surface.

1. Gold Substrate Preparation:

  • Clean the gold substrate by UV-ozone treatment for 15-20 minutes or by immersion in Piranha solution (use with extreme caution).

  • Rinse thoroughly with DI water and ethanol, then dry with nitrogen.

2. SAM Formation:

  • Prepare a 1 mM solution of thiol-terminated this compound in absolute ethanol.

  • Immerse the clean gold substrate in the thiol solution for 18-24 hours in the dark to allow for the formation of a well-ordered monolayer.

  • The thiol groups will spontaneously chemisorb onto the gold surface.

3. Rinsing and Drying:

  • Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-specifically adsorbed molecules.

  • Dry the surface under a stream of nitrogen.

Mechanism of Action: Preventing Bio-Fouling

The primary mechanism by which HEG-modified surfaces resist protein adsorption and cell adhesion is through steric repulsion and the formation of a tightly bound hydration layer.

G cluster_0 HEG-Modified Surface cluster_1 Approaching Biomolecule A Substrate B Grafted HEG Layer A->B Covalent Bond C Hydration Layer B->C Hydrogen Bonding D Protein / Cell D->C Repulsion

Caption: Mechanism of bio-fouling resistance by a HEG-modified surface.

The flexible, hydrophilic HEG chains extend into the aqueous environment and are highly mobile. They create a steric barrier that physically prevents proteins and cells from approaching the underlying substrate. Furthermore, the ether oxygens in the HEG backbone form hydrogen bonds with water molecules, creating a tightly bound hydration layer. For a protein or cell to adsorb, it must displace this water layer, which is energetically unfavorable. This combination of steric hindrance and hydration repulsion makes the surface highly resistant to non-specific biological interactions.

References

Heptaethylene Glycol as a Spacer Molecule in Immunoassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaethylene glycol (HEG), a monodisperse oligoethylene glycol (OEG), is an effective hydrophilic spacer molecule for use in a variety of immunoassay formats, including ELISA, lateral flow assays (LFAs), and biosensors. The inclusion of an HEG spacer between a solid support and an immobilized biomolecule, or between a biomolecule and a label, offers several key advantages that can significantly enhance assay performance. Its hydrophilic nature helps to create a hydration layer on the assay surface, which is crucial for reducing non-specific binding of proteins and other biomolecules, thereby lowering background noise and improving the signal-to-noise ratio.[1][2][3] The flexibility and length of the HEG chain also serve to mitigate steric hindrance, allowing for optimal orientation and accessibility of antibodies or antigens for their binding partners.[4][5] This leads to improved antigen capture efficiency, particularly for large antigens.

These properties make HEG an invaluable tool for researchers and drug development professionals seeking to develop sensitive, specific, and robust immunoassays. This document provides detailed application notes and protocols for the effective use of this compound as a spacer molecule.

Key Applications and Advantages

The use of this compound as a spacer molecule can be beneficial in a wide range of immunoassay applications:

  • Enzyme-Linked Immunosorbent Assay (ELISA): HEG linkers can be used to immobilize capture antibodies or antigens onto microplate wells. This leads to a reduction in non-specific binding and enhanced antigen capture, resulting in higher sensitivity and a wider dynamic range.

  • Lateral Flow Immunoassays (LFIA): In LFAs, HEG can be used to conjugate antibodies to nanoparticle labels (e.g., gold nanoparticles). This improves the stability and solubility of the conjugates and can enhance the flow characteristics on the nitrocellulose membrane.

  • Biosensors: For surface-based biosensors, such as those employing surface plasmon resonance (SPR) or electrochemical detection, HEG spacers are used to functionalize the sensor surface. This creates a bio-inert layer that minimizes fouling and allows for the stable and oriented immobilization of capture molecules.

  • Antibody-Drug Conjugates (ADCs): While not a classical immunoassay, the principles of bioconjugation are shared. HEG linkers are utilized in ADCs to connect the antibody to the cytotoxic drug. The hydrophilic nature of the HEG spacer can improve the solubility and pharmacokinetic properties of the ADC.

Advantages of Using this compound Spacers:

  • Reduced Non-Specific Binding: The hydrophilic nature of HEG creates a hydration layer that repels non-specific protein adsorption.

  • Decreased Steric Hindrance: The flexible chain allows for greater mobility and optimal orientation of immobilized biomolecules, improving their binding activity.

  • Enhanced Sensitivity: By reducing background and improving specific binding, HEG spacers contribute to lower limits of detection.

  • Improved Solubility and Stability: When used to conjugate labels or drugs, HEG can enhance the solubility and stability of the resulting molecule.

  • Defined Length: As a monodisperse compound, HEG provides a precise spacer length, allowing for fine-tuning of assay performance.

Quantitative Data on Spacer Performance

The selection of a spacer molecule can have a significant impact on the analytical performance of an immunoassay. The following table summarizes representative data on how the choice of a hydrophilic spacer like HEG can influence key assay parameters.

ParameterNo SpacerHydrophobic Spacer (e.g., Alkyl Chain)Hydrophilic Spacer (e.g., this compound)Reference
Limit of Detection (LOD) HigherVariable, often higherLower
Signal-to-Noise Ratio (SNR) LowerLowerHigher
Antigen Capture Efficiency LowerLowerHigher
Non-Specific Binding HigherHigherLower
Assay Sensitivity LowerLowerHigher

Experimental Protocols

Protocol for Antibody Conjugation to a this compound Linker

This protocol describes the conjugation of an antibody to a heterobifunctional HEG linker containing an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody and a terminal alkyne or azide for subsequent "click" chemistry reactions if desired.

Materials:

  • Antibody solution (1-5 mg/mL in phosphate-buffered saline (PBS), pH 7.4)

  • Heterobifunctional this compound Linker (e.g., NHS-HEG-Azide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: If necessary, buffer exchange the antibody into the Reaction Buffer using a desalting column or dialysis. Adjust the antibody concentration to 2 mg/mL.

  • Linker Preparation: Dissolve the NHS-HEG-linker in anhydrous DMF or DMSO to a concentration of 10 mM immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved HEG linker to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted HEG linker and byproducts by SEC or dialysis against PBS, pH 7.4.

  • Characterization:

    • Measure the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.

    • The degree of labeling can be determined using methods such as MALDI-TOF mass spectrometry if the linker contains a suitable tag.

Protocol for Surface Functionalization of a Microplate with HEG for Immunoassays

This protocol outlines the covalent immobilization of a capture antibody to a microplate surface using a homobifunctional HEG linker with NHS ester groups at both ends.

Materials:

  • Amine-functionalized microplate

  • Homobifunctional HEG Linker (e.g., NHS-HEG-NHS)

  • Capture antibody (0.1-1 mg/mL in PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Blocking Buffer: PBS with 1% BSA and 0.05% Tween-20

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Microplate Activation:

    • Prepare a solution of 5 mg/mL EDC and 10 mg/mL Sulfo-NHS in Activation Buffer.

    • Add 100 µL of the activation solution to each well of the amine-functionalized microplate.

    • Incubate for 15-30 minutes at room temperature.

    • Wash the wells three times with PBST.

  • HEG Spacer Attachment:

    • Dissolve the NHS-HEG-NHS linker in PBS, pH 7.4, to a concentration of 1-5 mg/mL.

    • Add 100 µL of the linker solution to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells three times with PBST.

  • Antibody Immobilization:

    • Dilute the capture antibody to 10 µg/mL in PBS, pH 7.4.

    • Add 100 µL of the diluted antibody to each well.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the wells three times with PBST.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells three times with PBST. The plate is now ready for the immunoassay.

Visualizations

experimental_workflow cluster_conjugation Antibody-HEG Conjugation A Antibody in Reaction Buffer B Add NHS-HEG-Linker A->B C Incubate (1-2h, RT) B->C D Quench Reaction C->D E Purify (SEC/Dialysis) D->E F Characterize Conjugate E->F

Workflow for Antibody-HEG Conjugation

surface_functionalization cluster_surface_mod Microplate Surface Functionalization with HEG P1 Amine-Functionalized Microplate P2 Activate with EDC/Sulfo-NHS P1->P2 P3 Attach HEG Spacer P2->P3 P4 Immobilize Capture Antibody P3->P4 P5 Block Non-specific Sites P4->P5 P6 Ready for Immunoassay P5->P6

Surface Functionalization Workflow

signaling_pathway cluster_assay Immunoassay Signal Generation Surface Solid Support HEG HEG Spacer Surface->HEG CaptureAb Capture Antibody HEG->CaptureAb Immobilization Antigen Antigen CaptureAb->Antigen Binding DetectionAb Detection Antibody-Enzyme Antigen->DetectionAb Binding Substrate Substrate DetectionAb->Substrate Catalysis Signal Detectable Signal Substrate->Signal

Immunoassay Signaling Pathway with HEG

References

Application Note: Characterization of Heptaethylene Glycol Derivatives by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the characterization and quantification of heptaethylene glycol (HEG) and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound and its derivatives are oligoethylene glycols utilized in various applications, including as linkers in bioconjugation, components of drug delivery systems, and as non-ionic surfactants.[1] Accurate characterization and quantification are crucial for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of products containing these compounds.[1] This document provides detailed experimental protocols for sample preparation, LC separation, and MS detection, along with data presentation guidelines for clear and comparative analysis.

Introduction

Polyethylene glycols (PEGs) and their derivatives are widely used in the pharmaceutical and biotechnology industries to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[2] Shorter PEG chains, such as this compound (n=7), offer precise linker lengths for bioconjugation and are key components in the synthesis of more complex molecules. LC-MS has emerged as a powerful analytical technique for the characterization of PEGs due to its high sensitivity and selectivity, allowing for the separation and identification of individual oligomers and their derivatives.[3][4]

This application note focuses on the LC-MS analysis of this compound derivatives, providing a generalized yet detailed protocol that can be adapted for various specific applications, including the analysis of process impurities like this compound monomethyl ether in pharmaceutical ingredients.

Experimental Workflow

The overall experimental workflow for the LC-MS characterization of this compound derivatives is outlined below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Drug Substance, Biological Fluid) Dilution Dilution Sample->Dilution Extraction Solid Phase Extraction (if necessary) Dilution->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC Liquid Chromatography (Reversed-Phase) Derivatization->LC MS Mass Spectrometry (ESI-QTOF/Triple Quad) LC->MS Eluent Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Characterization Structural Characterization Quantification->Characterization

Caption: Experimental workflow for LC-MS analysis of this compound derivatives.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.

  • For Bulk Drug Substances (e.g., Benzonatate):

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration within the linear range of the assay.

    • Vortex the solution to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • For Biological Matrices (e.g., Plasma, Urine):

    • Thaw samples to room temperature.

    • For protein precipitation, add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Collect the supernatant for analysis.

    • For complex matrices, Solid Phase Extraction (SPE) may be necessary. A C18 SPE cartridge can be used to purify the sample.

      • Condition the cartridge with methanol followed by water.

      • Load the sample.

      • Wash with a low percentage of organic solvent to remove interferences.

      • Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Optional Derivatization for Improved Sensitivity: For glycols lacking a strong chromophore or ionizable group, derivatization can enhance detection. A common method is benzoylation using benzoyl chloride.

Liquid Chromatography (LC) Conditions

A reversed-phase HPLC or UHPLC system is typically used for the separation of this compound derivatives.

ParameterTypical Value
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water or 2 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or 2 mM Ammonium Acetate in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
Mass Spectrometry (MS) Conditions

Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of polyethylene glycols.

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Mass Analyzer Triple Quadrupole (QqQ) for targeted quantification or Quadrupole Time-of-Flight (Q-TOF) for high-resolution analysis.
Scan Mode Multiple Reaction Monitoring (MRM) for quantification or Full Scan for qualitative analysis.
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Nebulizer Gas Flow Instrument dependent
Drying Gas Flow Instrument dependent

MRM Transitions for Quantification: For targeted quantification, specific precursor-to-product ion transitions should be optimized. For this compound and its derivatives, common adducts are [M+Na]⁺ and [M+NH₄]⁺. Fragmentation often occurs through the cleavage of the ether linkages.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Linearity and Sensitivity of the LC-MS/MS Method for a this compound Derivative

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)
This compound Monomethyl Ether2 - 2000> 0.99520.5
Example Analyte 25 - 5000> 0.9951

Table 2: Precision and Accuracy of the LC-MS/MS Method

AnalyteSpiked Concentration (ng/mL)Measured Concentration (ng/mL, mean ± SD)Accuracy (%)Precision (%RSD)
This compound Monomethyl Ether109.8 ± 0.498.04.1
100102.1 ± 3.5102.13.4
1000995.4 ± 29.899.53.0

Logical Relationships in MS Analysis

The process of identifying and quantifying an analyte using tandem mass spectrometry involves a logical sequence of ion selection and fragmentation.

MS_Logic cluster_source Ion Source cluster_ms1 First Mass Analyzer (Q1) cluster_collision Collision Cell (q2) cluster_ms2 Second Mass Analyzer (Q3) Analyte This compound Derivative Precursor Precursor Ion [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ Analyte->Precursor Ionization Isolation Isolation of Precursor Ion Precursor->Isolation Fragmentation Collision-Induced Dissociation (CID) Isolation->Fragmentation ProductIons Product Ions Fragmentation->ProductIons Detection Detection & Quantification ProductIons->Detection

Caption: Logical flow of tandem mass spectrometry analysis.

Conclusion

The LC-MS method described in this application note provides a sensitive, selective, and reliable approach for the characterization and quantification of this compound derivatives. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry can be readily adapted to various research, development, and quality control applications. The structured presentation of data and clear visualization of workflows will aid researchers in implementing and interpreting their results effectively.

References

Troubleshooting & Optimization

Technical Support Center: Post-Synthesis Purification of Heptaethylene glycol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Heptaethylene glycol (HEG) derivatives after synthesis. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during purification.

Troubleshooting Guides & FAQs

This section is designed to help you overcome common issues during the purification of your HEG derivatives.

Liquid-Liquid Extraction

Q1: I'm observing a stable emulsion between the aqueous and organic layers during extraction. How can I break it?

A1: Emulsion formation is a common issue when working with amphiphilic molecules like HEG derivatives. Here are several strategies to resolve it:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This minimizes the formation of fine droplets that lead to stable emulsions.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help force the separation of the two layers.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can often effectively separate the layers.

  • Filtration: In some cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.

Q2: My HEG derivative seems to have high solubility in both the aqueous and organic phases, leading to poor extraction efficiency. What can I do?

A2: This is a common challenge due to the hydrophilic nature of the ethylene glycol chain and the potentially hydrophobic nature of the derivative group.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at extracting the desired compound.

  • pH Adjustment: If your derivative has acidic or basic functionalities, adjusting the pH of the aqueous layer can significantly impact its partitioning. For example, acidic derivatives will be more soluble in a basic aqueous solution, while basic derivatives will be more soluble in an acidic aqueous solution. This can be used to selectively move your compound or impurities between phases.

  • Solvent Selection: Experiment with different organic solvents. A more polar organic solvent like ethyl acetate might be more effective than a nonpolar solvent like hexanes for extracting HEG derivatives.

Column Chromatography

Q1: My HEG derivative is streaking on the TLC plate and eluting over many fractions from the column. How can I improve the separation?

A1: Streaking is a common problem with polar compounds like HEG derivatives on silica gel. Here are some solutions:

  • Solvent System Modification:

    • Add a Polar Modifier: Adding a small amount of a polar solvent like methanol or a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can significantly reduce streaking by competing for the active sites on the silica gel. A common starting point is a dichloromethane/methanol or chloroform/methanol solvent system.[1]

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the solvent is gradually increased can help to sharpen the bands and improve separation.[1]

  • Stationary Phase Choice:

    • Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography using a C18-functionalized silica gel may provide better separation. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and elute with an increasing concentration of the organic solvent.

    • Deactivated Silica: Using silica gel that has been "deactivated" with water can sometimes reduce tailing of polar compounds.

Q2: I'm not getting good separation between my desired HEG derivative and a closely related impurity. What can I do?

A2:

  • Optimize the Solvent System: A slight adjustment in the solvent polarity can sometimes make a significant difference. Try a shallower gradient or a slightly less polar isocratic system to increase the separation.

  • Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.

  • Sample Loading: Dissolve your sample in a minimal amount of the initial eluent and load it onto the column in a narrow band. Overloading the column can also lead to poor resolution.

Recrystallization

Q1: My HEG derivative is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.

  • Slower Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before placing it in an ice bath.

  • Use More Solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.

  • Change the Solvent System: A mixed solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

Q2: No crystals are forming, even after cooling the solution in an ice bath. What can I do?

A2: This is usually due to the solution not being sufficiently saturated or the lack of nucleation sites for crystal growth.

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.

  • Reduce Solvent Volume: If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent and then try to crystallize it again.

Comparison of Purification Methods

The choice of purification method will depend on the specific properties of your HEG derivative, the nature of the impurities, and the desired scale and purity of the final product. The following table provides a general comparison.

Purification MethodTypical YieldTypical PurityAdvantagesDisadvantages
Liquid-Liquid Extraction Moderate to HighModerateFast, scalable, good for removing highly polar or nonpolar impurities.Can be prone to emulsion formation, may not be effective for separating structurally similar compounds.
Column Chromatography ModerateHigh to Very HighExcellent for separating closely related compounds, adaptable to a wide range of polarities.Can be time-consuming and labor-intensive, requires larger volumes of solvent.
Recrystallization Low to ModerateVery HighCan yield very pure crystalline solids, relatively simple procedure.Finding a suitable solvent can be challenging, may result in lower yields due to solubility losses.

Note: The values in this table are representative and can vary significantly depending on the specific compound and experimental conditions. A chromatography-free synthesis of oligo(ethylene glycol) mono-p-toluenesulfonates reported oligomer purities of 98.7% for PEG8-Ts, 98.2% for PEG12-Ts, and 97.0% for PEG16-Ts using liquid-liquid extraction for purification.[2]

Experimental Protocols

Detailed Methodology: Column Chromatography of a this compound Derivative

This protocol provides a general guideline for purifying a moderately polar HEG derivative using silica gel chromatography.

  • Slurry Preparation:

    • In a beaker, add silica gel to your chosen starting eluent (e.g., 98:2 dichloromethane:methanol) to form a slurry that is not too thick.

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand over the plug.

    • Pour the silica gel slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the solvent to drain until it is just level with the top of the silica.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Dissolve your crude HEG derivative in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to run into the silica gel until the solvent is level with the top of the sand.

  • Elution:

    • Carefully add your eluent to the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute your compound.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Detailed Methodology: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and transfer it to a separatory funnel.

  • Washing:

    • Add an equal volume of deionized water to the separatory funnel.

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure.

    • Allow the layers to separate.

    • Drain the lower (organic) layer into a clean flask. If the organic layer is the upper layer, drain the aqueous layer and then pour the organic layer out through the top of the funnel.

    • Repeat the washing step with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the purified product.

Visualizing Workflows and Logic

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product start Crude Heptaethylene glycol Derivative LLE Liquid-Liquid Extraction start->LLE Initial Cleanup CC Column Chromatography start->CC High Purity Separation Recryst Recrystallization start->Recryst Crystalline Solid Analysis Purity Analysis (NMR, LC-MS, etc.) LLE->Analysis CC->Analysis Recryst->Analysis Pure_Product Pure Heptaethylene glycol Derivative Analysis->Pure_Product

Caption: General workflow for the purification of this compound derivatives.

troubleshooting_emulsion Start Emulsion Observed during Extraction Step1 Try Gentle Inversion Instead of Shaking Start->Step1 Step2 Add Saturated NaCl (Brine) Step1->Step2 Failure Resolved Emulsion Broken Step1->Resolved Success Step3 Centrifuge the Mixture Step2->Step3 Failure Step2->Resolved Success Step4 Filter through Celite® Step3->Step4 Failure Step3->Resolved Success Step4->Resolved Success Not_Resolved Issue Persists Step4->Not_Resolved Failure

Caption: Decision tree for troubleshooting emulsion formation.

References

Technical Support Center: Overcoming Steric Hindrance in Heptaethylene Glycol Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance during Heptaethylene glycol (HEG) bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound (HEG) bioconjugation?

A1: Steric hindrance refers to the spatial obstruction that arises due to the size and three-dimensional arrangement of atoms or molecules, which can impede a chemical reaction.[1] In HEG bioconjugation, this occurs when the HEG molecule, the biomolecule (e.g., protein, antibody), or both are large and bulky, preventing their reactive groups from coming into close enough proximity for the conjugation reaction to occur efficiently.[1][2] This can be due to the target functional group on the biomolecule being located in a sterically crowded region or the HEG linker itself physically blocking the reactive site.[1][2]

Q2: What are the common indicators that steric hindrance is negatively impacting my HEG bioconjugation reaction?

A2: Several signs can suggest that steric hindrance is a problem in your experiment:

  • Low or no conjugation yield: The amount of final bioconjugate is significantly lower than theoretically expected.

  • Incomplete conjugation: Even when using an excess of the HEG reagent, a significant portion of the biomolecule remains unconjugated.

  • Lack of site-specificity: The conjugation occurs at more accessible, unintended sites on the biomolecule instead of the desired location.

  • Precipitation of the modified biomolecule: Over-modification at highly accessible sites can alter the protein's properties, leading to aggregation and precipitation.

Q3: How can I proactively assess the accessibility of a target residue on my protein for HEG conjugation?

A3: Evaluating the accessibility of a target residue before starting your conjugation experiments can save significant time and resources. Here are a few approaches:

  • Computational Modeling: Utilize protein structure prediction software and solvent accessibility calculators to determine if the desired residue is on the protein's surface and available for reaction.

  • Site-Directed Mutagenesis: If the protein's structure is known, you can introduce a reactive amino acid, such as cysteine, at the desired location and perform a test conjugation to confirm its accessibility.

  • Mass Spectrometry: Techniques like limited proteolysis coupled with mass spectrometry can provide experimental evidence of a residue's surface exposure.

Q4: What is the role of the this compound (HEG) linker in overcoming steric hindrance?

A4: The HEG linker, a discrete polyethylene glycol (PEG) linker, plays a crucial role in mitigating steric hindrance. By acting as a flexible spacer arm, it increases the distance between the biomolecule and the conjugated molecule. This extension allows the reactive group to reach sterically hindered sites that would otherwise be inaccessible. The length and flexibility of the HEG linker are key parameters that can be optimized to achieve efficient conjugation without compromising the biological activity of the components.

Troubleshooting Guides

This section provides solutions to common problems encountered during HEG bioconjugation that may be attributed to steric hindrance.

Problem 1: Low or No Conjugation Yield

Possible CauseRecommended Solution
Inaccessible Reactive Site: The target amino acid (e.g., lysine, cysteine) is buried within the biomolecule's three-dimensional structure.Introduce a Spacer Arm: Utilize a crosslinker with a longer and more flexible spacer arm, such as a longer PEG-based linker, to extend the reach of the reactive group.
Site-Directed Mutagenesis: If feasible, mutate a non-essential, surface-exposed amino acid to a more reactive one like cysteine to create a more accessible conjugation site.
Optimize Reaction Conditions: Adjusting the pH, temperature, or reaction time can sometimes improve yields by providing more favorable conditions for the reaction to proceed, even in the presence of some steric hindrance.
Steric Clash Between Bulky Conjugation Partners: Both the biomolecule and the molecule to be conjugated are large, preventing their reactive groups from approaching each other.Optimize Linker Length: Experiment with a range of linker lengths. A longer linker can provide the necessary separation to overcome the steric clash.
Two-Step Conjugation: First, attach a small, reactive linker to the biomolecule. In a second step, conjugate the larger molecule to this linker. This can reduce the initial steric hindrance.
Use Smaller Labeling Reagents: If possible, choose smaller, less bulky tags or labels for your conjugation.

Problem 2: Protein Aggregation and Precipitation After Conjugation

Possible CauseRecommended Solution
Over-modification of the Biomolecule: Excessive conjugation at accessible sites can alter the isoelectric point and hydrophobicity of the protein, leading to aggregation.Reduce the Molar Excess of HEG Reagent: Lowering the concentration of the HEG reagent can help control the degree of labeling and prevent over-modification.
Optimize Reaction Time: Shorter reaction times can limit the extent of conjugation and reduce the likelihood of aggregation.
Buffer Optimization: Screen different buffer conditions, including pH and ionic strength, to find a buffer that helps maintain the stability of the conjugate. Including excipients like arginine or polysorbate may also help.
Increased Hydrophobicity: The conjugated molecule may be hydrophobic, causing the entire bioconjugate to become less soluble.Use of Hydrophilic Linkers: HEG linkers are inherently hydrophilic and can help to improve the solubility and stability of the final conjugate.

Experimental Protocols

Protocol 1: General Procedure for HEG Conjugation to a Protein Amine (NHS Ester Chemistry)

This protocol describes a general method for conjugating a this compound-NHS ester to primary amines (N-terminus and lysine residues) on a protein.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.2-8.0)

  • This compound-NHS ester (HEG-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester and should be avoided.

  • HEG-NHS Ester Solution Preparation: Immediately before use, dissolve the HEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved HEG-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and application. Mix gently by inversion or slow vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The longer incubation at a lower temperature may be beneficial for sensitive proteins.

  • Quenching the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted HEG-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted HEG linker and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight, and use UV-Vis spectroscopy or other relevant methods to determine the degree of labeling.

Protocol 2: General Procedure for HEG Conjugation to a Protein Thiol (Maleimide Chemistry)

This protocol outlines a general method for conjugating a this compound-maleimide to a cysteine residue on a protein.

Materials:

  • Protein solution containing free thiol(s) in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP or DTT), if necessary

  • This compound-maleimide (HEG-maleimide)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Protein Preparation (Reduction of Disulfides - if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. TCEP is often preferred as it does not need to be removed before the conjugation step. If DTT is used, it must be removed by a desalting column before adding the maleimide reagent.

  • HEG-Maleimide Solution Preparation: Immediately before use, dissolve the HEG-maleimide in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the HEG-maleimide solution to the protein solution. Mix gently.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction: Add a quenching reagent like free cysteine to a final concentration of approximately 10 mM to react with any unreacted maleimide groups. Incubate for 15 minutes.

  • Purification: Purify the conjugate from unreacted linker and quenching reagent using a suitable chromatography method like size-exclusion chromatography.

  • Characterization: Characterize the purified conjugate using methods such as mass spectrometry to confirm site-specific conjugation and SDS-PAGE to observe the molecular weight shift.

Quantitative Data Summary

The length of the polyethylene glycol (PEG) linker, such as this compound, can significantly influence the properties of the resulting bioconjugate. The following tables summarize the impact of linker length on key parameters.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance (mL/day/kg)
PEG41.5
PEG81.2
PEG121.0
PEG240.8
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 2: Influence of Linker Length on Binding Affinity

CompoundPEG Linker LengthIC50 (nM)
Compound APEG21.5 ± 0.2
Compound BPEG42.1 ± 0.3
Compound CPEG83.5 ± 0.4
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter linkers resulted in higher binding affinity.

Visualizations

Steric_Hindrance cluster_0 Without Sufficient Spacer cluster_1 With HEG Spacer Biomolecule Biomolecule Inaccessible Reactive Site Biomolecule:f1->Clash HEG HEG Reactive Group HEG->Clash No_Reaction Reaction Hindered Biomolecule_2 Biomolecule Accessible Reactive Site HEG_Spacer HEG Spacer Reactive Group Biomolecule_2:f1->HEG_Spacer Successful Conjugation

Caption: Steric hindrance in bioconjugation and the role of a HEG spacer.

Troubleshooting_Workflow start Low Conjugation Yield? check_accessibility Is the target site sterically hindered? start->check_accessibility Yes check_reagents Are reagents active and buffer compatible? start->check_reagents No increase_linker Increase HEG linker length check_accessibility->increase_linker Yes optimize_conditions Optimize reaction conditions (pH, temp, time) increase_linker->optimize_conditions site_directed_mutagenesis Consider site-directed mutagenesis optimize_conditions->site_directed_mutagenesis success Successful Conjugation site_directed_mutagenesis->success check_reagents->optimize_conditions Yes new_reagents Use fresh reagents and correct buffer check_reagents->new_reagents No new_reagents->success

Caption: A decision tree for troubleshooting low bioconjugation yield.

Caption: A simplified workflow for a typical bioconjugation experiment.

References

Troubleshooting low yield in Heptaethylene glycol functionalization reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in heptaethylene glycol functionalization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Activation of Hydroxyl Groups

Question 1: I am getting a low yield when activating this compound with tosyl chloride (TsCl). What are the common causes and how can I improve the yield?

Answer:

Low yields in the tosylation of this compound are often due to incomplete reaction, side reactions, or issues during workup and purification. Here are common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Reagents: Ensure you are using a sufficient molar excess of tosyl chloride and a suitable base (e.g., pyridine, triethylamine, or NaOH).[1][2] For monofunctionalization, it's crucial to control the stoichiometry to avoid the formation of the di-tosylated product.[3][4]

    • Reaction Time and Temperature: The reaction may require stirring overnight at room temperature or cooling to 0°C to minimize side reactions.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Moisture: The presence of water can hydrolyze tosyl chloride, reducing its availability for the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Side Reactions:

    • Di-tosylation: When aiming for a mono-tosylated product, using a large excess of this compound can favor monofunctionalization. Protecting one hydroxyl group with a protecting group like trityl (Tr) is a common strategy to ensure mono-functionalization.

    • Formation of Pyridinium Chloride: If using pyridine as a base, the formation of pyridinium chloride as a crystalline byproduct is expected. This is typically removed during the workup.

  • Workup and Purification Issues:

    • Product Solubility: Polyethylene glycol derivatives can be soluble in both organic and aqueous phases, leading to product loss during extraction. Washing the organic layer with dilute acid (e.g., 0.5 M HCl) can help remove pyridine, followed by washes with saturated sodium bicarbonate and brine.

    • Purification Method: Column chromatography can be challenging due to the properties of PEG derivatives. A chromatography-free method involving liquid-liquid extraction and precipitation can be effective.

Question 2: My mesylation reaction of this compound is inefficient. What factors should I consider?

Answer:

Mesylation is another common method to activate hydroxyl groups. Similar to tosylation, low yields can result from several factors:

  • Reagent Quality: Mesyl chloride (MsCl) is sensitive to moisture and should be handled under anhydrous conditions.

  • Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the HCl generated during the reaction.

  • Reaction Conditions: The reaction is often performed at low temperatures (e.g., 0°C) to control its exothermicity and minimize side reactions.

  • Workup: The workup procedure is critical for removing the base and its salt. Acidic washes are effective for removing amine bases.

Functionalization with Nucleophiles

Question 3: I am observing a low yield in my amine functionalization of tosylated/mesylated this compound. What could be the problem?

Answer:

Low yields in the amination of activated this compound can be attributed to several factors:

  • Incomplete Activation: Ensure the starting tosylated or mesylated this compound is pure and the activation step went to completion. Incomplete activation will result in unreacted starting material.

  • Steric Hindrance: The nucleophilicity of the amine is crucial. Bulky amines may react slower due to steric hindrance.

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent like DMF or DMSO is often suitable for this SN2 reaction.

    • Temperature: Heating the reaction may be necessary to drive it to completion, but excessive heat can lead to side reactions.

    • Base: A non-nucleophilic base may be required to scavenge any protons generated, especially if using an amine salt.

  • Side Reactions: Elimination reactions can compete with the desired substitution, especially with hindered bases or at elevated temperatures.

A general troubleshooting workflow for low-yield functionalization is presented below:

TroubleshootingWorkflow start Low Yield in Functionalization check_sm Verify Starting Material Purity (HEG-OTs/OMs) start->check_sm check_reagents Check Reagent Quality (Anhydrous Solvents, Fresh Nucleophile) check_sm->check_reagents Purity OK fail Persistent Low Yield check_sm->fail Impure optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_reagents->optimize_conditions Reagents OK check_reagents->fail Degraded analyze_side_reactions Analyze for Side Reactions (Elimination, Di-substitution) optimize_conditions->analyze_side_reactions Optimized optimize_conditions->fail No Improvement purification Review Purification Strategy (Extraction, Chromatography, Precipitation) analyze_side_reactions->purification Side Reactions Identified analyze_side_reactions->purification No Obvious Side Reactions success Improved Yield purification->success Optimized purification->fail Product Loss

Caption: Troubleshooting workflow for low-yield functionalization reactions.

Question 4: How can I introduce a carboxylic acid group onto this compound with high yield?

Answer:

Introducing a carboxylic acid can be a multi-step process. A common route involves the reaction of a tosylated or mesylated this compound with a protected carboxyl-containing nucleophile, followed by deprotection. Another approach is the oxidation of a terminal alcohol.

  • Two-Step Approach (Substitution):

    • Substitution: React mono-tosylated or mono-mesylated this compound with a nucleophile containing a protected carboxylic acid (e.g., an ester).

    • Deprotection/Hydrolysis: Hydrolyze the ester to the carboxylic acid. This method can provide good yields if both steps are efficient.

  • One-Step Approach (Oxidation):

    • Direct oxidation of one of the terminal alcohols of this compound can be challenging to perform selectively and often leads to a mixture of products, including the di-acid and over-oxidation products. Milder oxidation conditions are required. A reported method involves the use of a catalytic amount of a nitroxide radical in the presence of a bromide and a hypohalite as the oxidant under alkaline conditions. This method can achieve high conversion rates.

Data Presentation

Table 1: Comparison of Reaction Conditions for Tosylation of Oligoethylene Glycols

ParameterMethod 1: PyridineMethod 2: NaOH/THF/H₂OMethod 3: Solvent-Free Grinding
Base PyridineSodium HydroxidePotassium Carbonate
Solvent PyridineTHF/WaterNone
Temperature Room Temperature0°C to Room TemperatureRoom Temperature
Reaction Time Overnight~5 hours to overnight~5 minutes
Workup Acid wash, extractionExtraction, brine washExtraction
Typical Yield ModerateHigh (Chromatography-free)High

Experimental Protocols

Protocol 1: High-Yield, Chromatography-Free Synthesis of Mono-tosylated this compound (analogy from Octaethylene Glycol)

This protocol is adapted from a high-yield, chromatography-free synthesis of octa(ethylene glycol) monotosylate and can be applied to this compound with minor adjustments. The key is the use of a trityl protecting group to ensure mono-functionalization.

Step A: Monotritylation of this compound

  • In a two-necked round-bottom flask, dissolve this compound (e.g., 6.4 equivalents) in toluene.

  • Azeotropically remove residual water using a rotary evaporator.

  • Cool the mixture in an ice bath and add triethylamine (1.1 eq.).

  • Slowly add a solution of trityl chloride (1.0 eq.) in toluene.

  • Stir the reaction at room temperature overnight.

  • Work up by washing with water and brine. Dry the organic layer and remove the solvent under reduced pressure.

Step B: Tosylation of the Mono-tritylated this compound

  • Dissolve the crude product from Step A in THF and cool in an ice-water bath.

  • Add a solution of sodium hydroxide (4 eq.) in water.

  • Slowly add a solution of tosyl chloride (1.27 eq.) in THF.

  • Stir at 0°C for 5 hours, then at room temperature overnight.

  • Work up by diluting with water and methyl t-butyl ether, followed by washing the organic layer with water and brine.

  • Dry the organic layer and remove the solvent under reduced pressure.

Step C: Detritylation to Yield Mono-tosylated this compound

  • Dissolve the crude product from Step B in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with triethylamine.

  • Remove the solvent under reduced pressure and purify by liquid-liquid extraction to obtain the final mono-tosylated product.

Protocol 2: Enzyme-Catalyzed Amine Functionalization of Polyethylene Glycol

This protocol utilizes an enzyme for the esterification of a protected amino acid onto PEG, followed by deprotection. This example uses a PEG of Mn = 2050 g/mol .

Step 1: Esterification

  • Dry PEG (0.5 eq.) under vacuum at 65°C for 16 hours.

  • Dissolve the dried PEG in toluene and reduce the temperature to 50°C.

  • Add tBOC-protected amino acid (e.g., tBOC-β-Alanine, 1.0 eq.), Candida antarctica lipase B (CALB) (0.00054 eq.), and MgSO₄.

  • Reduce the pressure and stir for 24 hours.

  • Dilute with THF, centrifuge to remove the enzyme, and purify the polymer by precipitation in hexane.

Step 2: Deprotection

  • Dissolve the tBOC-protected PEG-amino acid (1.0 eq.) in ethyl acetate.

  • Add methanol (6.65 eq.).

  • Slowly add acetyl chloride (6.28 eq.) dropwise.

  • Stir for 15 hours at room temperature.

  • Remove the solvent and excess methanol using a rotary evaporator.

  • Dissolve the product in THF and precipitate in hexane to recover the amine-functionalized PEG.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting low yields, starting from the initial reaction setup to the final product analysis.

LogicalRelationships cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification cluster_3 Analysis reagents Reagent Quality Purity Anhydrous Solvents Freshness stoichiometry Stoichiometry Molar Ratios Limiting Reagent conditions Reaction Parameters Temperature Time Atmosphere reagents->conditions stoichiometry->conditions monitoring Reaction Monitoring TLC HPLC NMR workup Workup Procedure Quenching Extraction Washing conditions->workup monitoring->workup purification Purification Method Chromatography Precipitation Crystallization analysis Product Characterization NMR Mass Spec Yield Calculation workup->analysis purification->analysis

Caption: Key stages to consider when troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Heptaethylene Glycol Tosylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the tosylation of heptaethylene glycol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this common synthetic transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in your experiments, optimize reaction conditions, and ensure high-quality results.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the tosylation of this compound?

A1: The primary challenges in this compound tosylation include achieving selective monotosylation over ditosylation, driving the reaction to completion, and simplifying the purification of the final product.[1][2][3] Side reactions, such as the formation of symmetric bis-substituted byproducts, can also occur.[4] Additionally, the purification process can be complicated by the presence of unreacted starting materials, excess tosyl chloride, and the base used in the reaction, such as pyridine.[1]

Q2: How can I favor the formation of the monotosylated product over the ditosylated product?

A2: To favor monotosylation, it is crucial to control the stoichiometry of the reactants. Using an excess of the glycol relative to tosyl chloride helps to statistically favor the reaction at only one of the hydroxyl groups. Other techniques include the slow, gradual addition of tosyl chloride to the reaction mixture and maintaining a low reaction temperature to control the reaction rate.

Q3: What are the recommended bases for this reaction, and what are their pros and cons?

A3: Several bases can be used for the tosylation of glycols, each with its own advantages and disadvantages:

  • Pyridine: Traditionally used as both a base and a solvent. However, it can be difficult to remove during workup and its strong odor is a drawback.

  • Triethylamine (Et₃N): A common and effective base that is often easier to remove than pyridine due to its lower boiling point.

  • Sodium Hydroxide (NaOH): A strong, inexpensive base that can be very effective, particularly in biphasic systems (e.g., THF/water) or under mechanochemical conditions. Careful control of temperature is needed to avoid hydrolysis of the tosyl chloride.

  • Potassium Carbonate (K₂CO₃): A milder solid base used in mechanochemical (solvent-free) reactions.

Q4: Are there chromatography-free methods for purifying tosylated this compound?

A4: Yes, chromatography-free purification strategies have been developed. These methods often rely on a series of liquid-liquid extractions to remove impurities. For instance, unreacted glycol can be washed away with brine, and excess tosyl chloride can be hydrolyzed and removed. Precipitation of the product from a solvent/anti-solvent system (e.g., diethyl ether/hexane) is another effective non-chromatographic purification technique.

Troubleshooting Guide

Issue 1: Incomplete Reaction (Starting material remains)
Potential Cause Suggested Solution
Insufficient Reagents Ensure accurate measurement of tosyl chloride and base. A slight excess of tosyl chloride (e.g., 1.2-1.5 equivalents per hydroxyl group) may be necessary.
Low Reaction Temperature While low temperatures are used to control selectivity, the reaction may be too slow. After an initial period at 0°C, consider allowing the reaction to warm to room temperature and stir overnight.
Poor Mixing in Biphasic Systems If using a two-phase system (e.g., THF/water with NaOH), ensure vigorous stirring to facilitate contact between the reactants in the different phases.
Deactivated Tosyl Chloride Tosyl chloride can be sensitive to moisture. Use a freshly opened bottle or ensure it has been stored properly in a desiccator.
Issue 2: Formation of Ditosylated Byproduct
Potential Cause Suggested Solution
Incorrect Stoichiometry Use a molar excess of this compound relative to tosyl chloride to statistically favor monotosylation.
Rapid Addition of Tosyl Chloride Add the tosyl chloride solution dropwise or via a syringe pump over an extended period to maintain a low concentration of the tosylating agent in the reaction mixture.
High Reaction Temperature Perform the initial stages of the reaction at a reduced temperature (e.g., 0°C) to improve selectivity.
Issue 3: Difficult Purification
Potential Cause Suggested Solution
Residual Pyridine During workup, perform multiple acidic washes (e.g., with 0.5-1 M HCl) to protonate and extract the pyridine into the aqueous layer.
Unreacted Tosyl Chloride Quench the reaction with water and stir at room temperature to hydrolyze any remaining tosyl chloride to the more easily removable p-toluenesulfonic acid.
Product is Water Soluble For longer PEG chains, the tosylated product may have some water solubility. Use saturated brine for aqueous washes to minimize product loss to the aqueous phase.
Inconsistent TLC Results Residual base (like pyridine) can cause streaking on TLC plates. Ensure thorough removal of the base during workup or co-spot with a known standard. A mini-workup of an aliquot before TLC analysis can also provide a cleaner result.

Experimental Protocols

Protocol 1: General Tosylation in Dichloromethane with Triethylamine

This protocol is adapted from a general procedure for alcohol tosylation.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Sequentially add 4-dimethylaminopyridine (DMAP, 0.6 eq.), p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portionwise, and triethylamine (1.0 eq.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Add 1.0 M hydrochloric acid to quench the reaction. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or precipitation.

Protocol 2: Mechanochemical (Solvent-Free) Tosylation

This method avoids bulk solvents and can be more environmentally friendly.

  • Milling Step 1: In a milling vessel, combine methoxy-polyethylene glycol (mPEG, average Mₙ = 750 Da was used in the reference study) and sodium hydroxide (1.2 eq.). Mill for a set period (e.g., 15-30 minutes).

  • Milling Step 2: Add p-toluenesulfonyl chloride (1.5 eq.) to the vessel and continue milling until the reaction is complete as monitored by 1H NMR.

  • Workup: The resulting solid can be dissolved in a suitable organic solvent and washed to remove inorganic salts.

Table 1: Optimization of Mechanochemical Tosylation of mPEG (Mₙ = 750 Da)

EntryBasemPEG:Base:TsCl RatioConversion (%)
1None1:0:16
2K₂CO₃1:1:1.521
3DIPEA1:1:1.517
4NaOH1:1.2:1.5>99

Data adapted from a study on mPEG, which provides a strong indication for conditions applicable to this compound.

Diagrams

experimental_workflow Experimental Workflow for this compound Tosylation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve this compound in Dichloromethane B Cool to 0°C A->B C Add Base (e.g., Et3N) and TsCl B->C D Stir at Room Temperature C->D E Quench with Aqueous Acid D->E F Separate Organic Layer E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Column Chromatography OR Precipitation I->J K K J->K Pure Tosylated Product

Caption: General workflow for the solution-phase tosylation of this compound.

troubleshooting_logic Troubleshooting Logic for Incomplete Reaction Start Incomplete Reaction? CheckReagents Reagents Stoichiometry Correct? Start->CheckReagents CheckTemp Reaction Time/Temp Sufficient? CheckReagents->CheckTemp Yes Sol_Reagents Adjust Stoichiometry: - Ensure accurate measurements - Consider slight excess of TsCl CheckReagents->Sol_Reagents No CheckMixing Adequate Mixing? (if biphasic) CheckTemp->CheckMixing Yes Sol_Temp Optimize Conditions: - Allow warming to RT - Increase reaction time CheckTemp->Sol_Temp No Sol_Mixing Improve Stirring: - Use a more powerful stirrer - Check for phase separation CheckMixing->Sol_Mixing No Success Reaction Complete CheckMixing->Success Yes Sol_Reagents->Start Sol_Temp->Start Sol_Mixing->Start

Caption: Decision tree for troubleshooting an incomplete tosylation reaction.

References

Technical Support Center: Enhancing Protein Stability with Heptaethylene Glycol and Other Oligo(ethylene glycols)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for utilizing Heptaethylene Glycol (HEG) and other short-chain polyethylene glycols (PEGs) to prevent protein aggregation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on incorporating these versatile molecules into your experimental workflows.

Important Note on this compound (HEG): While HEG belongs to the polyethylene glycol (PEG) family, specific literature detailing its extensive use and quantitative data for preventing protein aggregation is limited. The information provided here is based on the well-documented effects of ethylene glycol and various short-to-medium chain PEGs. The principles and protocols are generally applicable to HEG, but empirical optimization for your specific protein of interest is crucial.

Frequently Asked Questions (FAQs)

Q1: How does this compound (HEG) and other oligo(ethylene glycols) prevent protein aggregation?

A1: this compound and other PEGs are thought to prevent protein aggregation through several mechanisms:

  • Steric Hindrance: The flexible polymer chains can create a "shield" around the protein, physically preventing protein molecules from coming close enough to interact and aggregate.

  • Hydration Shell Formation: PEGs are hydrophilic and can organize water molecules around the protein, forming a stable hydration shell. This shell can mask hydrophobic patches on the protein surface that are prone to aggregation.[1]

  • Preferential Exclusion: In solution, PEGs can be preferentially excluded from the protein surface. This thermodynamic effect forces the protein into a more compact, stable conformation, reducing the exposure of aggregation-prone regions.

  • Reduced conformational flexibility: The addition of PEG to a protein solution resulted in a marked increase in the thermal stability of the protein. This increase was attributed to the ability of PEG to reduce the protein's conformational flexibility, thereby enhancing its resistance to thermal denaturation.[1]

Q2: What is the optimal concentration of HEG to use?

A2: The optimal concentration of HEG or other short-chain PEGs is highly dependent on the specific protein, buffer conditions (pH, ionic strength), and temperature. A good starting point is to screen a range of concentrations. For oligo(ethylene glycols), concentrations can range from low millimolar to a significant percentage of the total volume (v/v). It is crucial to empirically determine the lowest effective concentration that maintains protein solubility and stability without interfering with downstream applications.

Q3: Can HEG interfere with my protein's function or downstream assays?

A3: Yes, it is possible. While generally considered inert, high concentrations of HEGs or other PEGs can potentially:

  • Sterically hinder active sites or binding interfaces , which may lead to a decrease in in vitro bioactivity.[2]

  • Increase the viscosity of the solution, which might affect certain assays.

  • Interfere with certain analytical techniques. It is always recommended to run appropriate controls with HEG alone to account for any potential interference.

Q4: At what stage of my workflow should I introduce HEG?

A4: HEG can be included at various stages:

  • During protein purification: Adding HEG to lysis and chromatography buffers can help maintain protein solubility.

  • During protein concentration: Including HEG in the buffer can prevent aggregation as the protein concentration increases.

  • In the final formulation: HEG can be a key excipient in the final buffer to ensure long-term stability and prevent aggregation during storage.

  • During freeze-thaw cycles: As a cryoprotectant, it can help prevent aggregation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Protein still aggregates after adding HEG. - Suboptimal HEG concentration.- Inappropriate buffer conditions (pH, salt).- High protein concentration.- Perform a concentration screen of HEG to find the optimal range.- Optimize buffer pH to be at least one unit away from the protein's isoelectric point (pI).- Screen different salt concentrations.- If possible, work with a lower protein concentration.
Loss of protein activity. - HEG is sterically hindering the active site.- HEG is interacting unfavorably with the protein.- Try a shorter oligo(ethylene glycol) or a lower concentration of HEG.- Consider site-specific conjugation of PEG away from the active site if applicable.
Inconsistent results in aggregation assays. - Variability in sample preparation.- Pipetting errors.- Ensure the stock solution of HEG is well-mixed.- Prepare fresh dilutions for each experiment.- Use calibrated pipettes and consistent technique.
Phase separation or precipitation of HEG. - High concentration of HEG.- Incompatibility with buffer components.- Reduce the concentration of HEG.- Test the solubility of HEG in the buffer at the intended experimental temperature before adding the protein.

Experimental Protocols

General Protocol for Determining the Optimal Concentration of HEG for Preventing Thermally Induced Aggregation

This protocol outlines a systematic approach to determine the most effective concentration of HEG for stabilizing a protein against heat-induced aggregation.

Materials:

  • Purified, aggregation-prone protein stock solution

  • This compound (HEG) stock solution (e.g., 50% v/v in water or buffer)

  • Assay buffer (e.g., Tris-HCl, HEPES, or PBS at the desired pH)

  • 96-well clear, flat-bottom plate

  • Plate reader capable of measuring absorbance at 340 nm or 600 nm for turbidity

Procedure:

  • Prepare a dilution series of HEG: In the assay buffer, prepare a series of HEG concentrations. A suggested range to test is 0%, 1%, 5%, 10%, 20%, and 30% (v/v).

  • Add protein to the HEG solutions: In each well of the 96-well plate, add your protein to the different HEG solutions to a final protein concentration that is known to cause aggregation upon heating. Include a control with protein in buffer alone.

  • Initial Absorbance Reading: Measure the absorbance of the plate at 340 nm or 600 nm before heating to get a baseline reading.

  • Induce Aggregation: Incubate the plate at a temperature known to induce aggregation of your protein for a specific time (e.g., 60 minutes at 65°C). The optimal temperature and time should be determined empirically for your protein.

  • Final Absorbance Reading: After incubation, allow the plate to cool to room temperature and measure the absorbance again.

  • Data Analysis: Subtract the initial absorbance from the final absorbance for each condition. Plot the change in absorbance (turbidity) against the HEG concentration. The lowest concentration of HEG that effectively minimizes the change in absorbance is the optimal concentration under these conditions.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment as described in the protocol above, demonstrating the effect of different HEG concentrations on the aggregation of a model protein.

HEG Concentration (% v/v)Initial Absorbance (340 nm)Final Absorbance (340 nm)Change in Absorbance (Turbidity)% Aggregation Inhibition
0 (Control)0.0520.8520.8000%
10.0510.6510.60025%
50.0530.3530.30062.5%
100.0500.1500.10087.5%
200.0520.0620.01098.75%
300.0510.0550.00499.5%

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Protein_Stock Protein Stock Mix Mix Protein and HEG in 96-well Plate Protein_Stock->Mix HEG_Stock HEG Stock Dilution_Series Prepare HEG Dilution Series HEG_Stock->Dilution_Series Dilution_Series->Mix Initial_Read Initial Absorbance Reading Mix->Initial_Read Incubate Induce Aggregation (e.g., Heat) Initial_Read->Incubate Final_Read Final Absorbance Reading Incubate->Final_Read Calculate_Turbidity Calculate Change in Absorbance Final_Read->Calculate_Turbidity Plot_Data Plot Turbidity vs. HEG Concentration Calculate_Turbidity->Plot_Data Determine_Optimal_C Determine Optimal Concentration Plot_Data->Determine_Optimal_C

Experimental workflow for determining optimal HEG concentration.

mechanism_of_action cluster_heg HEG Intervention Unstable_Protein Unstable Protein Aggregation Aggregation Unstable_Protein->Aggregation HEG HEG Unstable_Protein->HEG Aggregates Aggregates Aggregation->Aggregates Steric_Hindrance Steric Hindrance HEG->Steric_Hindrance Hydration_Shell Hydration Shell HEG->Hydration_Shell Preferential_Exclusion Preferential Exclusion HEG->Preferential_Exclusion Stable_Protein Stable Protein Steric_Hindrance->Stable_Protein Hydration_Shell->Stable_Protein Preferential_Exclusion->Stable_Protein Stable_Protein->Aggregation Inhibits

Proposed mechanisms of HEG-mediated protein stabilization.

References

Technical Support Center: Characterization of Monodisperse PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of monodisperse Polyethylene Glycol (PEG) linkers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between monodisperse and polydisperse PEG linkers?

A1: The fundamental difference lies in their purity and uniformity.[1] Monodisperse PEGs are synthesized through a stepwise process, resulting in a pure compound with a single, precisely defined molecular weight and a polydispersity index (PDI) of 1.0.[1][2][] In contrast, polydisperse PEGs are produced by the polymerization of ethylene oxide, which creates a mixture of polymer chains with a range of molecular weights and a PDI greater than 1.0.[1] This heterogeneity in polydisperse PEGs can complicate manufacturing and characterization, leading to variability in biological activity.

Q2: Why is the characterization of monodisperse PEG linkers challenging?

A2: While monodisperse PEGs offer homogeneity, their characterization can be challenging due to several factors. These include ensuring the high purity required (often 90-95%), detecting and identifying small impurities, potential for aggregation, and issues with analytical techniques. For example, since PEGs lack a strong chromophore, standard UV detection in HPLC is often not feasible, requiring alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD). Furthermore, the analysis of PEG-protein conjugates can be complex due to the heterogeneity of the conjugate mixture and the polydispersity of the PEG chains themselves in some cases.

Q3: What are the critical quality attributes for a monodisperse PEG linker used in drug development?

A3: The main quality parameter for monodisperse PEGs is purity, typically targeted in the 90-95% range. Other critical attributes include a precisely defined molecular weight, absence of elemental impurities (like heavy metals or salts), and known end-group functionality. For applications like Antibody-Drug Conjugates (ADCs), the linker's properties are crucial as they can impact the solubility, stability, and pharmacokinetic profile of the final product.

Q4: Can mass spectrometry alone be used to determine the purity of monodisperse PEG linkers?

A4: While mass spectrometry techniques like MALDI-TOF and ESI-MS are excellent for determining the molecular weight of monodisperse PEGs, they may not be reliable for quantitative purity analysis. Studies have shown that mass spectrometry can be highly sensitive to measurement conditions, potentially leading to inaccurate assessments of oligomer purity. Therefore, it is often recommended to use a quantitative method like reverse-phase HPLC with a suitable detector (e.g., ELSD or CAD) for purity determination.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) / Size-Exclusion Chromatography (SEC)

Issue: Distorted peak shapes (tailing, fronting, or broadening) in SEC/GPC analysis.

  • Possible Cause 1: Improper column conditioning. Styrene-divinylbenzene-based columns, often used for PEG analysis in THF, may require preconditioning to achieve reliable peak shapes.

  • Troubleshooting Step: Precondition the column, for instance, with trifluoroacetic acid (TFA), to improve peak symmetry.

  • Possible Cause 2: Ionic interactions with the column. If your PEG linker has charged end-groups, it may interact with the stationary phase, causing peak distortion.

  • Troubleshooting Step: Add salt (e.g., 0.1 M NaNO3) to the mobile phase to suppress ionic interactions. If the issue persists, you can increase the salt concentration.

  • Possible Cause 3: Slow dissolution of the sample. PEGs, especially at higher molecular weights, can dissolve slowly, leading to sample heterogeneity upon injection.

  • Troubleshooting Step: Ensure complete dissolution of the sample. Gentle heating can often accelerate this process. For high molecular weight PEGs, water is a preferred solvent over organic solvents like THF.

Issue: Inconsistent purity results between different HPLC detectors (e.g., ELSD vs. CAD).

  • Explanation: Different detectors have varying response characteristics. For instance, a Charged Aerosol Detector (CAD) may show a higher number of impurities and a larger area percentage for them compared to an Evaporative Light Scattering Detector (ELSD) for the same sample. This can lead to a sample appearing to have ~99% purity by ELSD but only 89% purity by CAD.

  • Recommendation:

    • Understand the response mechanism of your chosen detector.

    • Develop and validate your analytical method for the specific type of PEG linker and impurities you expect.

    • When comparing data, ensure the same detection method was used. For quantitative analysis, detector response should be validated.

Mass Spectrometry (MS)

Issue: Difficulty in analyzing PEGylated protein conjugates by ESI-MS.

  • Possible Cause: The polydispersity of some PEG chains and overlapping protein charge states make the intact mass analysis of PEG-protein conjugates complicated with Electrospray Ionization (ESI).

  • Troubleshooting Strategy 1: Use of cleavable linkers. Designer PEG linkers that are cleavable allow for the independent analysis of the protein and the PEG unit, which simplifies characterization. This approach enables the use of traditional peptide mapping workflows to identify PEG attachment sites.

  • Troubleshooting Strategy 2: Employ specialized MS techniques. Limited charge reduction coupled with collision-induced dissociation is an emerging LC-MS-based technique that has shown promise for characterizing PEG-protein conjugates.

  • Troubleshooting Strategy 3: Use MALDI-TOF. Matrix-assisted laser desorption/ionization (MALDI) has traditionally been used to estimate the number of PEG units attached to a protein and can be a useful alternative or complementary technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Incorrect calculation of molecular weight or conjugation efficiency from 1H NMR.

  • Possible Cause: Misinterpretation of signals from the PEG backbone. Standard 1H NMR pulse sequences are not 13C decoupled. For large polymers, the satellite peaks arising from 1H-13C coupling in the repeating ethylene glycol units can have integrations comparable to the signals from the terminal groups.

  • Troubleshooting Step:

    • Correctly identify the 1H-13C satellite peaks, which typically appear symmetrically around the main backbone signal. For PEG, these peaks are approximately ±70 Hz from the central peak.

    • Do not mistake these satellite peaks for impurities or signals from terminal groups.

    • Once correctly assigned, these satellite peaks can be used for a more accurate determination of molecular weight and conjugation efficacy, especially when signals from terminal groups overlap with the main backbone resonance.

  • Pro-Tip: Using deuterated dimethyl sulfoxide (DMSO-d6) as the NMR solvent can be advantageous as it often reveals a distinct hydroxyl peak around 4.56 ppm that does not shift significantly with concentration, aiding in the quantification of substitution.

Data Summary

Table 1: Comparison of Purity Analysis of a Monodisperse PEG Sample by Different HPLC Detectors.

Detector TypeMeasured Purity (%)Number of Impurities DetectedObservations
ELSD (Evaporative Light Scattering Detector)~99%5The largest impurity was detected at 1% area.
CAD (Charged Aerosol Detector)~89%>5The number of impurities and their area percent was much higher than with ELSD.

Visualized Workflows and Logic

G cluster_0 Characterization Workflow for Monodisperse PEG Linkers start Monodisperse PEG Linker Sample purity Purity & Impurity Profile (HPLC-CAD/ELSD) start->purity Analytical Testing mw Molecular Weight Verification (MALDI-TOF / ESI-MS) start->mw Analytical Testing structure Structural Confirmation (NMR) start->structure Analytical Testing end_group End-Group Analysis (NMR, Titration, or MS) start->end_group Analytical Testing final Qualified Monodisperse PEG Linker purity->final Data Review & Approval mw->final Data Review & Approval structure->final Data Review & Approval end_group->final Data Review & Approval

Caption: A general workflow for the analytical characterization of monodisperse PEG linkers.

G cluster_1 Troubleshooting Unexpected Peaks in HPLC/SEC start Unexpected Peak(s) Observed in Chromatogram check_blank Inject a mobile phase blank. Is the peak present? start->check_blank system_peak Peak is from solvent/system. Identify and eliminate source. check_blank->system_peak Yes sample_related Peak is sample-related. check_blank->sample_related No check_aggregation Is the peak at an earlier retention time (higher MW)? sample_related->check_aggregation aggregation Possible aggregation. - Improve sample solubility. - Use SEC-MALS to confirm. check_aggregation->aggregation Yes impurity Possible impurity or degradation. - Use MS to identify peak. - Review synthesis/storage. check_aggregation->impurity No

Caption: A decision tree for troubleshooting unexpected peaks in HPLC/SEC analysis.

Experimental Protocols

Protocol 1: Purity Analysis of Monodisperse PEG Linkers by HPLC-ELSD/CAD

This protocol provides a general method for determining the purity of monodisperse PEG linkers. Optimization will be required based on the specific PEG linker and instrumentation.

  • Sample Preparation:

    • Accurately weigh and dissolve the monodisperse PEG linker in a suitable solvent (e.g., water, acetonitrile, or a mixture) to a known concentration (e.g., 1-5 mg/mL).

    • Ensure the sample is fully dissolved; sonication or gentle heating may be applied if necessary.

    • Filter the sample through a 0.22 µm or 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is often suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60 °C.

    • Injection Volume: 5 µL.

    • Gradient: A typical gradient might be 0-60% B over 30 minutes, then ramping to 80% B over 5 minutes. This must be optimized for the specific PEG linker.

  • Detector Settings (ELSD/CAD):

    • Set the detector parameters (e.g., nebulizer temperature, drift tube temperature for ELSD; gain for CAD) according to the manufacturer's recommendations and optimize for the mobile phase and analyte.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the monodisperse PEG linker by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Be aware that the area percent purity may differ between ELSD and CAD detectors.

Protocol 2: Identification of PEGylation Sites in a Protein by Peptide Mapping

This protocol is adapted for use with cleavable PEG linkers that leave a small mass tag on the modified amino acid after cleavage.

  • Sample Preparation (Denaturation, Reduction, Alkylation):

    • Denature the PEGylated protein sample in a buffer containing a chaotropic agent (e.g., 6 M Guanidine HCl or 8 M Urea).

    • Reduce the disulfide bonds by adding a reducing agent like Dithiothreitol (DTT) and incubating at 37-56 °C.

    • Alkylate the free sulfhydryl groups by adding an alkylating agent like Iodoacetamide (IAM) and incubating in the dark.

    • Remove the denaturing agents, typically by buffer exchange or dialysis into a digestion-compatible buffer (e.g., Ammonium Bicarbonate).

  • Proteolytic Digestion and Linker Cleavage:

    • Add a protease (e.g., Trypsin) to the protein sample at an appropriate enzyme-to-substrate ratio (e.g., 1:20 to 1:50 w/w).

    • Incubate at 37 °C for 4-18 hours. The conditions for linker cleavage should be compatible with the digestion step. Some cleavable linkers are designed to be cleaved during these standard sample preparation steps.

  • LC-MS/MS Analysis:

    • Acidify the peptide digest with formic acid to a pH of ~2.

    • Inject an appropriate amount of the digest (e.g., 5 µg) onto a reverse-phase column (e.g., BEH C18 peptide, 2.1 x 150 mm, 1.7 µm).

    • Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.

    • Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition mode to collect both MS and MS/MS spectra.

  • Data Analysis:

    • Use a proteomics data analysis software (e.g., Biopharma Finder) to search the MS/MS data against the protein sequence.

    • Include a variable modification corresponding to the mass of the remnant tag left by the cleaved PEG linker on the potential conjugation sites (e.g., Lysine residues).

    • The software will identify the peptides containing the mass modification, thereby pinpointing the specific sites of PEGylation.

References

Technical Support Center: Enhancing the Stability of Heptaethylene Glycol-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered with heptaethylene glycol (PEG-7)-drug conjugates.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, purification, and storage of this compound-drug conjugates, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Premature Drug Release Hydrolysis of an ester linkage between the drug and the PEG-7 linker is a common cause of premature drug release.[1]- Consider Linker Chemistry: Amide bonds are generally more resistant to hydrolysis than ester bonds.[2] Evaluate whether an amide linkage is suitable for your drug's mechanism of action.- Optimize pH: Hydrolysis of ester bonds can be acid or base-catalyzed.[3] Maintain the pH of your formulation within a stable range, typically between 6 and 7, to minimize hydrolysis.[4]- Steric Hindrance: Introducing bulky groups near the ester bond can sterically hinder water access and slow hydrolysis.
Loss of Conjugate Potency - Oxidation of the PEG-7 Linker: The polyether backbone of PEG can be susceptible to oxidation, leading to chain cleavage and loss of the drug conjugate's integrity.[5]- Degradation of the Drug Moiety: The conjugated drug itself may be unstable under certain conditions.- Use Antioxidants: Include antioxidants such as ascorbic acid or methionine in your formulation to mitigate oxidative degradation.- Protect from Light: Store the conjugate protected from light, as photo-oxidation can be a degradation pathway.- Inert Atmosphere: Handle and store the conjugate under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.- Forced Degradation Studies: Conduct forced degradation studies on the free drug to understand its intrinsic stability and degradation profile.
Conjugate Aggregation - Hydrophobicity: The drug moiety may be hydrophobic, leading to aggregation in aqueous solutions.- Intermolecular Disulfide Bond Formation: If the drug or a targeting ligand contains free thiol groups, intermolecular disulfide bonds can form, leading to aggregation.- Unfolding of Protein/Peptide Conjugates: If the drug is conjugated to a protein or peptide, denaturation can expose hydrophobic regions and cause aggregation.- Optimize Formulation: Use solubility-enhancing excipients in your formulation.- Control pH and Ionic Strength: The solubility of the conjugate can be highly dependent on the pH and ionic strength of the solution.- PEG Configuration: Branched or multi-arm PEG structures can offer greater steric hindrance against aggregation compared to linear PEG.- Capping Free Thiols: If applicable, cap any free thiol groups with a reagent like N-ethylmaleimide after conjugation.
Variability in Drug-to-Antibody Ratio (DAR) - Inconsistent Reaction Conditions: Variations in temperature, pH, or reaction time can lead to inconsistent conjugation efficiency.- Purity of Reagents: Impurities in the drug, linker, or antibody can affect the conjugation reaction.- Precise Control of Reaction Parameters: Strictly control all reaction parameters to ensure reproducibility.- Characterize Reagents: Ensure the purity and identity of all starting materials before conjugation.- Analytical Characterization: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to accurately determine the DAR and assess batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound-drug conjugates?

A1: The two most common degradation pathways are:

  • Hydrolysis: Cleavage of the bond linking the drug to the this compound, which is particularly common for ester linkages. The rate of hydrolysis is influenced by pH, temperature, and the specific chemical environment around the bond.

  • Oxidation: The polyethylene glycol chain itself can undergo oxidative degradation, leading to chain scission. This can be initiated by factors like heat, light, and the presence of transition metals.

Q2: How can I improve the in vivo stability of my PEG-7-drug conjugate?

A2: Several strategies can enhance in vivo stability:

  • Linker Selection: The choice of linker is critical. For instance, linkers that are cleaved by specific enzymes overexpressed in tumor tissue can provide controlled drug release at the target site. Non-cleavable linkers can also be used, relying on the degradation of the entire conjugate within the target cell.

  • Formulation: Developing a stable formulation is key. This includes optimizing the pH, using excipients that protect against degradation, and ensuring the conjugate is stored under appropriate conditions (e.g., protected from light, refrigerated or frozen).

  • PEG Architecture: The structure of the PEG itself can influence stability. Branched PEGs may offer better protection against enzymatic degradation and reduce immunogenicity compared to linear PEGs.

Q3: What analytical techniques are recommended for monitoring the stability of these conjugates?

A3: A combination of analytical methods is typically required:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate the intact conjugate from the free drug and other degradation products. Size-exclusion chromatography (SEC-HPLC) is useful for detecting aggregation.

  • Mass Spectrometry (MS): LC-MS can be used to identify the masses of the intact conjugate and any degradation products, helping to elucidate the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the conjugate and its degradation products.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be a sensitive method for quantifying the concentration of PEGylated drugs in biological samples.

Q4: Should I use a cleavable or non-cleavable linker for my conjugate?

A4: The choice depends on your drug's mechanism of action and desired therapeutic outcome.

  • Cleavable Linkers: These are designed to release the drug under specific conditions, such as the low pH of endosomes or the presence of specific enzymes in the target tissue. This can be advantageous for drugs that need to be in their free form to be active.

  • Non-Cleavable Linkers: With these linkers, the drug is released after the entire conjugate is internalized and degraded within the cell. This approach can be suitable for certain cytotoxic agents.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for a this compound-drug conjugate to establish a stability-indicating analytical method.

Materials:

  • This compound-drug conjugate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • Temperature-controlled incubator

  • HPLC system with UV and/or MS detector

  • pH meter

Methodology:

  • Sample Preparation: Prepare stock solutions of the conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Stress Conditions: Expose the conjugate to the following stress conditions in separate experiments. An unstressed sample should be kept as a control.

    • Acid Hydrolysis: Adjust the pH to 1-2 with HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Adjust the pH to 12-13 with NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidation: Add a solution of H₂O₂ (e.g., 3%) and incubate at room temperature.

    • Thermal Stress: Incubate the sample at an elevated temperature (e.g., 70°C).

    • Photostability: Expose the sample to UV light (e.g., 254 nm) at a controlled temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the main compound.

  • Sample Analysis: Neutralize the acid and base-stressed samples before analysis. Analyze all samples by a suitable, validated HPLC method (e.g., RP-HPLC) to separate the parent conjugate from any degradation products.

  • Peak Identification: Use a mass spectrometer coupled to the HPLC to identify the mass of the degradation products and propose their structures.

Visualizations

General Workflow for Assessing Conjugate Stability

G cluster_0 Conjugate Synthesis & Purification cluster_1 Stability Assessment cluster_2 Analysis & Optimization Synthesis Synthesis of PEG-7 Drug Conjugate Purification Purification Synthesis->Purification Characterization Initial Characterization (HPLC, MS, NMR) Purification->Characterization Forced_Degradation Forced Degradation Study (pH, Temp, Light, Oxid.) Characterization->Forced_Degradation Real_Time_Stability Real-Time Stability Study (Storage Conditions) Characterization->Real_Time_Stability Analytical_Methods Stability-Indicating Analytical Method Dev. Forced_Degradation->Analytical_Methods Formulation_Optimization Formulation Optimization Real_Time_Stability->Formulation_Optimization Degradation_Pathway Identify Degradation Pathways Analytical_Methods->Degradation_Pathway Degradation_Pathway->Formulation_Optimization

Caption: Workflow for assessing and improving the stability of PEG-7 drug conjugates.

Common Degradation Pathways of PEG-Drug Conjugates

G cluster_hydrolysis Hydrolytic Cleavage cluster_oxidation Oxidative Degradation PEG_Drug_Conjugate This compound-Drug Conjugate Ester_Linkage Ester Linkage PEG_Drug_Conjugate->Ester_Linkage H₂O, pH PEG_Backbone PEG Backbone PEG_Drug_Conjugate->PEG_Backbone O₂, Light, Metal Ions Free_Drug Free Drug Ester_Linkage->Free_Drug PEG_Linker_OH PEG-7-OH Ester_Linkage->PEG_Linker_OH Chain_Scission Chain Scission Products (e.g., formaldehyde, formic acid) PEG_Backbone->Chain_Scission

Caption: Key degradation pathways for this compound-drug conjugates.

References

How to avoid side reactions in Heptaethylene glycol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of heptaethylene glycol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound and other oligoethylene glycols are the Williamson ether synthesis and the anionic ring-opening polymerization of ethylene oxide.[1][2] The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide and is a classical method for preparing ethers.[3] Anionic ring-opening polymerization of ethylene oxide allows for the controlled, stepwise addition of ethylene oxide units to an initiator, which can be tailored to produce specific lengths of polyethylene glycols.[4][5]

Q2: What are the critical parameters to control during this compound synthesis to minimize side reactions?

A2: To minimize side reactions, it is crucial to control several parameters:

  • Stoichiometry: Precise control of the ratio of reactants is essential to achieve the desired chain length and avoid a mixture of different length oligomers.

  • Temperature: Temperature control is critical to prevent side reactions such as depolymerization, especially in anionic polymerization.

  • Purity of Reagents: The use of pure reagents and solvents is vital, as impurities can lead to undesired side reactions and affect the catalyst's performance. Protic impurities, in particular, should be rigorously excluded in anionic processes.

  • Catalyst Selection: The choice of catalyst can significantly impact the reaction's efficiency and selectivity. Phase transfer catalysts are often used in Williamson ether synthesis to improve reaction rates.

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves fractional distillation under vacuum to separate the desired product from shorter and longer chain glycols and other impurities. Column chromatography can also be employed for high-purity applications. It is also important to remove any residual catalyst and salts, which can often be achieved by washing with water due to the high water solubility of PEGs.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Depolymerization of the PEG chain. - Suboptimal reaction temperature.- Increase reaction time or temperature moderately. - For anionic polymerization, perform the reaction at a lower temperature to suppress depolymerization. - Optimize temperature based on the specific synthesis method.
Product is a Mixture of Different Length PEGs (High Polydispersity) - Incorrect stoichiometry of reactants. - Chain transfer reactions during polymerization. - Presence of impurities that act as initiators.- Carefully control the molar ratio of the starting materials. - Use highly purified reagents and solvents. - Consider using protecting groups to ensure specific reaction sites.
Formation of Undesired Byproducts (e.g., cyclic ethers) - Intramolecular cyclization reactions.- Use a higher concentration of the nucleophile to favor intermolecular reaction over intramolecular cyclization. - Choose a less sterically hindered substrate if possible.
Reaction Fails to Initiate or Proceeds Very Slowly - Inactive catalyst. - Presence of catalyst poisons (e.g., water, oxygen). - Low reaction temperature.- Use a fresh or newly activated catalyst. - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Gradually increase the reaction temperature while monitoring for product formation.

Experimental Protocols

Example Protocol: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

  • Triethylene glycol monobenzenesulfonate

  • Tetraethylene glycol

  • Sodium metal

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Preparation of the Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere, dissolve one equivalent of sodium metal in at least five equivalents of tetraethylene glycol. This reaction may require gentle heating to initiate.

  • Coupling Reaction: To the resulting sodium alkoxide solution, add one equivalent of triethylene glycol monobenzenesulfonate.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100°C and 150°C. Monitor the reaction progress by techniques such as TLC or GC to determine the completion of the reaction, indicated by the disappearance of the starting materials.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the precipitated sodium benzenesulfonate by filtration.

  • Purification: The crude this compound is then purified by fractional distillation under high vacuum to separate it from unreacted tetraethylene glycol and other byproducts.

Visualizations

experimental_workflow cluster_prep Alkoxide Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification prep1 Dissolve Sodium in Tetraethylene Glycol react1 Add Triethylene Glycol Monobenzenesulfonate prep1->react1 Transfer Alkoxide react2 Heat to 100-150°C react1->react2 workup1 Cool to Room Temperature react2->workup1 Reaction Complete workup2 Filter to Remove Salt workup1->workup2 purify1 Fractional Distillation (in vacuo) workup2->purify1 product Pure this compound purify1->product

Caption: Williamson Ether Synthesis Workflow for this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Purity Issues cluster_initiation Reaction Initiation start Problem with Synthesis q_yield Is the reaction incomplete? start->q_yield Low Yield q_purity High Polydispersity? start->q_purity Impure Product q_init Reaction not starting? start->q_init No Reaction a_yield_yes Increase reaction time/temp q_yield->a_yield_yes Yes a_yield_no Check for depolymerization (lower temp for anionic polym.) q_yield->a_yield_no No a_purity_yes Verify stoichiometry and reagent purity q_purity->a_purity_yes Yes a_purity_no Check for byproducts (e.g., cyclization) q_purity->a_purity_no No a_init_yes Check catalyst activity and for impurities (H2O, O2) q_init->a_init_yes Yes

References

Technical Support Center: Quantifying Heptaethylene Glycol Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heptaethylene glycol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of a this compound sample?

A1: The primary analytical methods for quantifying this compound purity include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[][2][3] For more detailed structural information and identification of impurities, these techniques are often coupled with Mass Spectrometry (MS).[4][5]

Q2: My HPLC chromatogram shows a broad peak for this compound. What could be the cause?

A2: A broad peak in HPLC can be due to several factors. One common reason for polyethylene glycols is the inherent polydispersity of the sample, meaning it contains a mixture of different chain lengths. Other potential causes include column degradation, a mobile phase that is too weak to elute the analyte efficiently, or issues with the column temperature.

Q3: I am not detecting my this compound sample using GC-FID. What should I check?

A3: If you are not detecting this compound with a Flame Ionization Detector (FID), it could be due to several reasons. Ensure your injection port temperature is appropriate; too low a temperature can prevent volatilization. Check for potential sample adsorption in the injector or column, which can be an issue for polar analytes like glycols. Also, confirm that your sample concentration is above the detection limit of the instrument. In some cases, derivatization of the glycol may be necessary to improve its volatility and chromatographic behavior.

Q4: How can I identify unknown impurities in my this compound sample?

A4: Mass Spectrometry (MS), particularly when coupled with a separation technique like GC or HPLC (GC-MS or LC-MS), is a powerful tool for identifying unknown impurities. MS provides mass-to-charge ratio information that can help elucidate the structure of the impurities. High-resolution mass spectrometry can even provide the elemental composition of the unknown compounds.

Q5: Can I use NMR to quantify the purity of this compound?

A5: Yes, ¹H NMR spectroscopy is a powerful technique for both qualitative and quantitative analysis of this compound. By integrating the signals corresponding to the terminal hydroxyl groups and the repeating ethylene glycol units, you can determine the purity and even the average molecular weight of the polymer.

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions between the analyte and the stationary phase.- Column overload.- Dead volume in the system.- Use a base-deactivated column.- Reduce the sample concentration.- Check and tighten all fittings.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column aging.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Replace the column if it's old or has been used extensively.
No Peaks Detected - Sample concentration is too low.- Incorrect detector settings.- No chromophore for UV detection.- Concentrate the sample.- Ensure the detector is on and set to the correct wavelength (if applicable).- Use a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) if UV detection is not suitable.
GC Method Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Active sites in the injector or column.- Sample degradation at high temperatures.- Use an inert liner and column.- Lower the injector temperature.- Consider derivatization to create a more stable analyte.
Ghost Peaks - Carryover from a previous injection.- Septum bleed.- Run a blank solvent injection to clean the system.- Use a high-quality, low-bleed septum.
Poor Reproducibility - Leaks in the system.- Inconsistent injection volume.- Perform a leak check.- Ensure the autosampler is functioning correctly or use a consistent manual injection technique.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of polyethylene glycols. Note that specific values for this compound may vary depending on the exact method and instrumentation used.

Method Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Linearity (R²) Key Considerations
HPLC-RI ~1-10 µg/mL~5-30 µg/mL>0.99Sensitive to temperature and flow rate changes. Cannot be used with gradient elution.
HPLC-ELSD ~0.1-1 µg/mL~0.5-5 µg/mL>0.99Can be used with gradient elution. Response is not directly proportional to mass.
GC-FID ~1-10 ng/mL~5-50 ng/mL>0.99Requires volatile analytes; derivatization may be necessary.
LC-MS <1 ng/mL~1-10 ng/mL>0.995Highly sensitive and selective; provides structural information.
¹H NMR Dependent on sample concentration and instrumentDependent on sample concentration and instrumentN/AExcellent for structural confirmation and quantification without a reference standard.

Experimental Protocols

HPLC-RI Method for this compound Purity

This protocol outlines a general method for the quantification of this compound using High-Performance Liquid Chromatography with a Refractive Index detector.

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven.

    • Refractive Index (RI) detector.

    • Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • RI Detector Temperature: 35 °C.

  • Procedure:

    • Prepare a stock solution of the this compound reference standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample by dissolving a known weight in the mobile phase to a concentration within the calibration range.

    • Inject the calibration standards and the sample.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

    • Calculate the purity of the sample.

GC-FID Method for this compound Purity

This protocol provides a general procedure for analyzing this compound purity using Gas Chromatography with a Flame Ionization Detector.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and an FID.

    • Capillary column suitable for polar analytes (e.g., a WAX column).

  • Reagents:

    • Methanol or another suitable solvent (GC grade).

    • This compound reference standard.

    • (Optional) Derivatizing agent (e.g., BSTFA).

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

  • Procedure:

    • Prepare a stock solution of the this compound reference standard in the chosen solvent.

    • Prepare calibration standards by diluting the stock solution.

    • Dissolve a known amount of the sample in the solvent to a concentration within the calibration range.

    • (Optional) Derivatize the standards and the sample if necessary to improve volatility.

    • Inject the standards and the sample.

    • Create a calibration curve and calculate the sample purity as described in the HPLC method.

¹H NMR Method for this compound Purity

This protocol describes the use of ¹H NMR for the determination of this compound purity.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

    • 5 mm NMR tubes.

  • Reagents:

    • Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

    • Internal standard (e.g., maleic acid), if absolute quantification is desired.

  • Procedure:

    • Accurately weigh a known amount of the this compound sample and dissolve it in the deuterated solvent.

    • If using an internal standard, add a known amount to the sample solution.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Process the spectrum (phasing, baseline correction, and integration).

    • Integrate the signal from the terminal hydroxyl protons and the repeating ethylene oxide protons.

    • Calculate the purity by comparing the integral of the this compound signals to the integrals of any impurity signals. If using an internal standard, the absolute amount can be determined.

Visualization

experimental_workflow start Start: This compound Sample qualitative_or_quantitative Qualitative or Quantitative Analysis? start->qualitative_or_quantitative qualitative Qualitative Analysis: (Identification) qualitative_or_quantitative->qualitative Qualitative quantitative Quantitative Analysis: (Purity) qualitative_or_quantitative->quantitative Quantitative impurity_id Need to Identify Impurities? qualitative->impurity_id method_selection Select Primary Method quantitative->method_selection hplc HPLC method_selection->hplc Non-volatile or thermally labile gc GC method_selection->gc Volatile and thermally stable nmr NMR method_selection->nmr Structural confirmation and quantification data_analysis Data Analysis and Purity Calculation hplc->data_analysis gc->data_analysis nmr->data_analysis lc_ms LC-MS impurity_id->lc_ms Yes (from HPLC) gc_ms GC-MS impurity_id->gc_ms Yes (from GC) end End: Report Results impurity_id->end No lc_ms->end gc_ms->end data_analysis->impurity_id

Caption: Workflow for selecting a method to quantify this compound purity.

References

Technical Support Center: Mitigating Immunogenicity of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated compounds, with a specific focus on mitigating immunogenicity associated with short PEG chains.

Frequently Asked Questions (FAQs)

Q1: What is PEGylation and why is it used in drug development?

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic molecule, such as a protein, peptide, or nanoparticle.[1][2] This modification is widely used to improve the pharmacokinetic and pharmacodynamic properties of drugs.[3] Key benefits of PEGylation include:

  • Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic size of the molecule, reducing its clearance by the kidneys and uptake by the mononuclear phagocyte system.[3][4]

  • Enhanced Stability: The PEG chain can protect the therapeutic from enzymatic degradation.

  • Improved Solubility: PEGylation can increase the water solubility of hydrophobic drugs.

  • Reduced Immunogenicity: The PEG moiety can shield antigenic epitopes on the drug from the immune system.

Q2: What is the immunogenicity of PEGylated compounds?

While PEG itself is generally considered to have low immunogenicity, the conjugation of PEG to other molecules can elicit an immune response. This can lead to the production of anti-PEG antibodies (APAs). The presence of APAs can have significant clinical implications, including:

  • Accelerated Blood Clearance (ABC) Phenomenon: APAs, particularly IgM, can bind to PEGylated drugs, leading to their rapid clearance from circulation, which reduces therapeutic efficacy.

  • Hypersensitivity Reactions: Anti-PEG antibodies, including IgE, can trigger allergic reactions, ranging from mild to severe anaphylaxis. These reactions can be mediated by IgE or through complement activation.

  • Neutralization of Therapeutic Effect: APAs can bind to the PEGylated drug in a way that blocks its therapeutic activity.

Q3: Does the length of the PEG chain affect immunogenicity?

Yes, the molecular weight (MW) and length of the PEG chain are critical factors influencing the immunogenicity of PEGylated compounds.

  • Higher Molecular Weight: Generally, higher molecular weight PEGs are associated with increased immunogenicity.

  • Short-Chain PEGs: While intuitively one might expect shorter chains to be less immunogenic, the relationship is complex. Short-chain PEGs (e.g., <10 kDa) can still elicit an immune response. The conformation and density of PEG on the surface of a nanoparticle or protein also play a significant role. For instance, NPs coated with PEG-3000 were found to have the optimal chain length for antibody-receptor interactions in a vaccine delivery study.

Q4: What are "pre-existing" anti-PEG antibodies?

Pre-existing anti-PEG antibodies are found in a significant portion of the healthy population who have never been treated with PEGylated drugs. It is believed that this sensitization occurs due to widespread exposure to PEG in everyday products like cosmetics, toothpaste, and processed foods. The presence of these pre-existing antibodies can lead to adverse reactions upon the first administration of a PEGylated therapeutic.

Troubleshooting Guide

This guide addresses common issues encountered during the development and use of PEGylated compounds, particularly those with short PEG chains.

Problem Potential Cause Troubleshooting Steps & Recommendations
Unexpectedly rapid clearance of a PEGylated compound in preclinical studies. Presence of pre-existing or induced anti-PEG antibodies (APAs). This leads to the Accelerated Blood Clearance (ABC) phenomenon.1. Screen for APAs: Utilize an ELISA-based assay to detect and quantify anti-PEG IgG and IgM in the plasma of study animals before and after administration. 2. Modify PEG Structure: Consider using branched PEG structures, which may have reduced immunogenicity compared to linear PEGs. 3. Optimize Dosing Regimen: The frequency and route of administration can influence the production of APAs. Intravenous administration may lead to higher antibody levels than subcutaneous injection. 4. Pre-infusion with Free PEG: Administering a high molecular weight "free" PEG before the PEGylated drug can saturate circulating APAs, preventing them from binding to the therapeutic.
Hypersensitivity or anaphylactic reaction observed upon administration. Anti-PEG IgE-mediated reaction or complement activation. Pre-existing antibodies can trigger these reactions even on the first dose.1. Assess for Anti-PEG IgE: Develop and use a specific ELISA to measure anti-PEG IgE levels. 2. Evaluate Complement Activation: Measure complement activation markers like SC5b-9, C3a, and C4d in serum samples after administration. 3. Consider Alternative Polymers: Explore the use of alternative hydrophilic polymers with lower immunogenic potential, such as polysarcosine (PSar) or poly(2-oxazoline)s (POx). 4. Modify the PEGylated Compound: Altering the terminal functional groups of the PEG or the linker used for conjugation can impact immunogenicity.
High variability in pharmacokinetic (PK) profiles between subjects. Differing levels of pre-existing anti-PEG antibodies. 1. Stratify Subjects: Screen all subjects for pre-existing anti-PEG antibodies before the study and stratify them based on their antibody titers. 2. Correlate APA Levels with PK Data: Analyze the correlation between anti-PEG antibody levels and drug clearance rates to understand the impact of the immune response.
Loss of therapeutic efficacy upon repeated dosing. Induction of neutralizing anti-PEG antibodies. These antibodies may block the active site of the drug or otherwise inhibit its function.1. Develop a Neutralizing Antibody Assay: Create a cell-based or competitive ligand-binding assay to specifically detect neutralizing APAs. 2. Epitope Mapping: Identify the specific regions of the PEGylated compound that are recognized by the antibodies to inform redesign efforts. 3. Explore Immunosuppressive Co-therapies: In some cases, co-administration of an immunosuppressive agent may be considered to dampen the anti-PEG immune response, although this is not always appropriate.

Experimental Protocols

1. Anti-PEG Antibody (APA) Detection by ELISA

This protocol provides a general framework for an enzyme-linked immunosorbent assay (ELISA) to detect anti-PEG IgG and IgM.

  • Principle: A microtiter plate is coated with PEG. Serum or plasma samples are added, and any anti-PEG antibodies present will bind to the immobilized PEG. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the immunoglobulin isotype of interest (e.g., human IgG or IgM) is then added. Finally, a substrate is added that produces a colorimetric signal in the presence of the enzyme. The intensity of the color is proportional to the amount of anti-PEG antibody in the sample.

  • Materials:

    • 96-well microplate pre-coated with PEG

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • Assay Buffer (e.g., PBS with 1% BSA)

    • Test samples (serum or plasma)

    • Positive and negative controls

    • Detection Reagent: HRP-conjugated anti-human IgG or IgM

    • TMB Substrate Solution

    • Stop Solution (e.g., 2N H₂SO₄)

    • Microplate reader

  • Procedure:

    • Add standards, controls, and diluted samples to the appropriate wells of the PEG-coated microplate.

    • Incubate to allow anti-PEG antibodies to bind to the immobilized PEG.

    • Wash the plate to remove unbound components.

    • Add the HRP-conjugated detection antibody to each well.

    • Incubate to allow the detection antibody to bind to the captured anti-PEG antibodies.

    • Wash the plate to remove unbound detection antibody.

    • Add the TMB substrate solution and incubate for color development.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

    • Quantify the concentration of anti-PEG antibodies by comparing the sample absorbance to a standard curve.

2. In Vitro Complement Activation Assay

This protocol outlines a method to assess the potential of a PEGylated compound to activate the complement system.

  • Principle: The generation of the soluble terminal complement complex (SC5b-9) is a reliable marker for the activation of the entire complement cascade. This assay measures the level of SC5b-9 in human serum following incubation with the test compound.

  • Materials:

    • Freshly collected human serum from healthy donors

    • Test compound (PEGylated formulation)

    • Positive control (e.g., Zymosan)

    • Negative control (e.g., saline)

    • SC5b-9 ELISA kit

  • Procedure:

    • Thaw frozen human serum and keep it at 4°C.

    • Incubate the serum with the test compound, positive control, and negative control at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a buffer that chelates calcium and magnesium (e.g., EDTA).

    • Measure the concentration of SC5b-9 in each sample using a commercially available ELISA kit according to the manufacturer's instructions.

    • Compare the levels of SC5b-9 generated by the test compound to the positive and negative controls to determine its complement-activating potential.

Visualizations

Signaling_Pathway cluster_Thymus_Dependent Thymus-Dependent Pathway cluster_Thymus_Independent Thymus-Independent Pathway PEG_Protein PEG-Protein Conjugate APC Antigen Presenting Cell (e.g., Dendritic Cell) PEG_Protein->APC Uptake & Processing T_Helper CD4+ T Helper Cell APC->T_Helper Antigen Presentation B_Cell_TD B Cell T_Helper->B_Cell_TD Activation Plasma_Cell_TD Plasma Cell B_Cell_TD->Plasma_Cell_TD Differentiation IgG Anti-PEG IgG Plasma_Cell_TD->IgG Secretion PEG_Multivalent Multivalent PEG (e.g., on Nanoparticle) B_Cell_TI B Cell PEG_Multivalent->B_Cell_TI Direct Activation & BCR Cross-linking Plasma_Cell_TI Plasma Cell B_Cell_TI->Plasma_Cell_TI Differentiation IgM Anti-PEG IgM Plasma_Cell_TI->IgM Secretion Experimental_Workflow cluster_Screening Initial Screening cluster_Analysis Immunogenicity Analysis cluster_Mitigation Mitigation Strategy Start PEGylated Compound Preclinical_Models In Vivo Administration (e.g., Mice, Rats) Start->Preclinical_Models Sample_Collection Collect Blood Samples Preclinical_Models->Sample_Collection APA_Assay Anti-PEG Antibody ELISA (IgG, IgM, IgE) Sample_Collection->APA_Assay Complement_Assay Complement Activation Assay (SC5b-9) Sample_Collection->Complement_Assay PK_Analysis Pharmacokinetic Analysis Sample_Collection->PK_Analysis High_APA High APA Titers or Rapid Clearance APA_Assay->High_APA PK_Analysis->High_APA Modify_Compound Modify PEG Structure or Use Alternative Polymer High_APA->Modify_Compound Optimize_Dosing Optimize Dosing Regimen High_APA->Optimize_Dosing Redesign Re-evaluate in Preclinical Models Modify_Compound->Redesign Optimize_Dosing->Redesign Logical_Relationship cluster_Factors Factors Influencing Immunogenicity cluster_Outcomes Potential Clinical Outcomes MW PEG Molecular Weight Immunogenicity Immunogenicity (Anti-PEG Antibodies) MW->Immunogenicity Structure PEG Structure (Linear vs. Branched) Structure->Immunogenicity Density Surface Density Density->Immunogenicity Carrier Carrier Molecule (Protein, Nanoparticle) Carrier->Immunogenicity Dosing Dosing Regimen Dosing->Immunogenicity ABC Accelerated Blood Clearance Hypersensitivity Hypersensitivity Reactions Loss_Efficacy Loss of Efficacy Immunogenicity->ABC Immunogenicity->Hypersensitivity Immunogenicity->Loss_Efficacy

References

Validation & Comparative

A Comparative Analysis of Short-Chain Polyethylene Glycol (PEG) Solubility and Hydrophilicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the solubility and hydrophilicity of short-chain polyethylene glycols (PEGs). Understanding these properties is crucial for applications ranging from drug delivery and bioconjugation to surface functionalization and tissue engineering.[1] Short-chain PEGs, typically with a molecular weight of less than 20,000 g/mol , are noted for their high water solubility and biocompatibility.[2][3] This guide presents quantitative data, outlines experimental protocols for measuring these key characteristics, and offers visual representations of the underlying principles.

Data Presentation: Physicochemical Properties of Short-Chain PEGs

The following table summarizes key quantitative data related to the solubility and hydrophilicity of various short-chain PEGs. As the molecular weight (Mw) of PEG increases, its aqueous solubility tends to decrease, while viscosity increases. PEGs with a molecular weight between 200 and 700 g/mol are typically liquids at room temperature.

PropertyPEG 200PEG 400PEG 600General Trend with Increasing Chain Length
Average Molecular Weight ( g/mol ) 190-210380-420570-630Increases
Physical Form at Room Temp. Viscous LiquidViscous LiquidViscous Liquid / Semi-solidTransitions from liquid to solid
Solubility in Water Highly SolubleHighly SolubleHighly SolubleDecreases
Contact Angle (θ) on PEG Layer ~23°-39°~23°-39°~23°-39°Can increase or decrease depending on surface density and environment
Cloud Point Temperature (°C) > 100 (in water)> 100 (in water)> 100 (in water)Decreases (in saline solutions)

Note: Specific values can vary based on the manufacturer, purity, and experimental conditions. The contact angle is for a surface coated with a PEG layer, indicating the hydrophilicity of the surface, not the bulk PEG.

Visualization of Key Relationships

The relationship between the chain length of PEG and its fundamental properties can be visualized as a logical flow.

PEG_Properties cluster_input Controlling Factor cluster_properties Physicochemical Properties Chain_Length PEG Chain Length (Number of Ethylene Oxide Units) Solubility Aqueous Solubility Chain_Length->Solubility Inversely Proportional (for higher Mw) Hydrophilicity Hydrophilicity Chain_Length->Hydrophilicity Directly Proportional (Ether oxygen count) Viscosity Viscosity Chain_Length->Viscosity Directly Proportional Hydrophobicity Hydrophobic Character (Ethylene Backbone) Chain_Length->Hydrophobicity Directly Proportional

Caption: Relationship between PEG chain length and its properties.

Experimental Protocols

Accurate characterization of PEG solubility and hydrophilicity relies on standardized experimental methods. Below are detailed protocols for key experiments.

Determination of Aqueous Solubility

A common method to determine the solubility of PEGs, especially in the context of their effect on other molecules like proteins, is through precipitation assays.

  • PEG Precipitation Method: This technique is often used to assess the relative solubility of proteins by using PEG as a crowding agent. A log-linear relationship often exists between a protein's solubility and the weight percent of PEG required to cause precipitation.

    • Preparation: Prepare stock solutions of the PEG of interest in a buffered aqueous solution at various concentrations.

    • Titration: Add the PEG solutions incrementally to a solution containing the molecule of interest (e.g., a protein) at a constant concentration.

    • Incubation: Allow the mixtures to equilibrate under controlled temperature.

    • Measurement: Determine the onset of precipitation or turbidity using a spectrophotometer to measure absorbance (e.g., at 350 nm) or by visual inspection.

    • Analysis: The concentration of PEG at which precipitation occurs provides a quantitative measure of the relative solubility of the solute in the presence of that specific PEG.

Measurement of Hydrophilicity via Contact Angle

Contact angle measurement is a primary method for quantifying the wettability of a surface, which is a direct indicator of its hydrophilicity.

  • Sessile Drop Method:

    • Surface Preparation: A substrate (e.g., silicon wafer) is coated with a thin, uniform layer of the short-chain PEG.

    • Droplet Deposition: A small droplet of deionized water (typically 1-5 µL) is carefully deposited onto the PEG-coated surface using a microsyringe.

    • Imaging: An image of the droplet on the surface is captured from the side using a high-resolution camera integrated into a goniometer.

    • Angle Measurement: Software is used to analyze the image and measure the angle formed at the three-phase (liquid, solid, air) contact point. A smaller contact angle indicates greater hydrophilicity. For PEG layers, these angles are typically low, in the range of 23° to 39°.

Cloud Point Temperature Determination

The cloud point is the temperature at which a polymer solution becomes cloudy (turbid) upon heating, indicating a phase separation. This is a characteristic of some polymer-solvent systems and is influenced by the hydrophilic-lipophilic balance.

  • Experimental Workflow:

    • Solution Preparation: Prepare aqueous solutions of the short-chain PEG at various concentrations (e.g., 1-10 wt%).

    • Heating and Observation: Place the solution in a temperature-controlled water bath with a light source and a detector (or visual observation).

    • Temperature Ramp: Slowly increase the temperature of the bath (e.g., 0.5 °C/min).

    • Detection: The cloud point temperature is the temperature at which a sharp increase in turbidity (or decrease in light transmittance) is detected.

    • Data Recording: Record the temperature for each concentration to generate a phase diagram. For many short-chain PEGs in pure water, the cloud point is above 100°C, but it can be significantly lowered by the addition of salts.

Cloud_Point_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Aqueous PEG Solution (e.g., 5 wt%) B Place Sample in Spectrophotometer with Temperature Control A->B C Slowly Increase Temperature (e.g., 0.5°C / min) B->C D Monitor Transmittance at 500 nm C->D E Identify Temperature at which Transmittance Drops Sharply D->E F Record Cloud Point Temperature (Tcp) E->F

Caption: Experimental workflow for cloud point determination.

Comparative Analysis

The exceptional water solubility of short-chain PEGs is attributed to the hydrogen bonding between the ether oxygen atoms of the PEG backbone and water molecules. The ethylene groups (-CH2-CH2-) contribute a hydrophobic character, and the balance between the hydrophilic ether linkages and the hydrophobic ethylene backbone governs the overall properties.

  • Solubility: For short-chain PEGs (e.g., PEG 200, 400, 600), the number of repeating ethylene oxide units is relatively small, and the hydrophilic nature of the ether oxygens and terminal hydroxyl groups dominates, leading to high miscibility with water. As the chain length increases into high molecular weights, the cumulative hydrophobic effect of the ethylene backbone becomes more pronounced, leading to a decrease in water solubility.

  • Hydrophilicity: The hydrophilicity of a PEG-modified surface is confirmed by low water contact angles. This property is exploited to render surfaces resistant to protein adsorption and cell adhesion, a critical feature for biomedical devices and drug delivery nanoparticles. While the PEG chain itself is hydrophilic, the conformation it adopts in an aqueous solution is complex, often described as a flexible, random coil. The chain length can influence this conformation and the degree of hydration. Longer PEG chains can provide a more effective steric barrier, which is crucial for applications like creating "stealth" nanoparticles that can evade the immune system.

References

Validating the Structure of Synthesized Heptaethylene Glycol via ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of synthesized polyethylene glycol (PEG) oligomers is paramount in drug development and materials science, where purity and defined chain length are critical for performance and regulatory approval. This guide provides a comparative framework for validating the structure of heptaethylene glycol (HEG) using proton nuclear magnetic resonance (¹H NMR) spectroscopy. We present experimental data for HEG and its common alternatives, detail experimental protocols, and offer a logical workflow for structural verification.

¹H NMR Data for this compound and Related Compounds

The ¹H NMR spectrum of this compound, like other PEG oligomers, is characterized by specific signals from the terminal hydroxyl protons, the methylene groups adjacent to these hydroxyls, and the internal repeating ethylene glycol units. As the chain length of the PEG oligomer increases, the chemical environment of the internal methylene protons becomes more uniform, leading to a convergence of their chemical shifts.

The following table summarizes the expected ¹H NMR chemical shifts for this compound and its shorter and longer chain analogues in deuterochloroform (CDCl₃). These values are essential for identifying the synthesized product and potential impurities.

CompoundProton TypeExpected Chemical Shift (δ, ppm) in CDCl₃Multiplicity
This compound HO-CH₂-CH₂-O– ~3.75 triplet
–O-CH₂-CH₂-O– (internal) ~3.67 singlet
HO-CH₂-CH₂-O– ~3.60 triplet
-OH variable (typically 2.5-3.5) singlet
Alternatives
Hexaethylene GlycolHO-CH₂-CH₂-O–~3.74triplet
–O-CH₂-CH₂-O– (internal)~3.66singlet
HO-CH₂-CH₂-O–~3.61triplet
Octaethylene GlycolHO-CH₂-CH₂-O–~3.76triplet
–O-CH₂-CH₂-O– (internal)~3.68singlet
HO-CH₂-CH₂-O–~3.59triplet
Potential Impurities
Ethylene GlycolHO-CH₂-CH₂-OH~3.77singlet
Diethylene GlycolHO-CH₂-CH₂-O–~3.72triplet
HO-CH₂-CH₂-O–~3.59triplet

Note: The chemical shifts for the terminal methylene groups of this compound are estimations based on the observed trends in shorter and longer polyethylene glycol oligomers. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent purity.

Experimental Protocol for ¹H NMR Analysis

To ensure accurate and reproducible ¹H NMR data for the structural validation of synthesized this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a ¹H NMR spectrometer with a field strength of 400 MHz or higher to achieve adequate signal dispersion.

    • Shim the instrument to obtain a narrow and symmetrical TMS peak.

    • Set the spectral width to cover a range of at least 0 to 10 ppm.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at a constant temperature, typically 298 K (25 °C).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Set the relaxation delay to at least 5 seconds to ensure complete proton relaxation, which is crucial for accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals corresponding to the this compound protons and any observed impurities.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of synthesized this compound using ¹H NMR spectroscopy.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Validation Synthesis Synthesized this compound NMR_Acquisition ¹H NMR Data Acquisition Synthesis->NMR_Acquisition Data_Processing Data Processing (Phasing, Baseline Correction, Referencing) NMR_Acquisition->Data_Processing Peak_Assignment Peak Assignment & Integration Data_Processing->Peak_Assignment Impurity_Analysis Impurity Identification & Quantification Peak_Assignment->Impurity_Analysis Comparison Comparison with Reference Data Impurity_Analysis->Comparison Structure_Confirmation Structure Confirmation of this compound Comparison->Structure_Confirmation

Caption: Workflow for ¹H NMR-based structural validation of synthesized this compound.

A Comparative Guide to the Cytotoxicity of Low Molecular Weight Polyethylene Glycols in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycols (PEGs) are widely utilized as excipients in pharmaceutical formulations and as versatile tools in biomedical research. While generally considered biocompatible, the cytotoxic potential of low molecular weight (LMW) PEGs is a critical consideration in cell culture applications, impacting experimental outcomes and the development of drug delivery systems. This guide provides an objective comparison of the cytotoxicity of various LMW PEGs, supported by experimental data and detailed protocols to aid in the selection of appropriate PEGs for your research needs.

Comparative Cytotoxicity Data

The cytotoxic effects of LMW PEGs are dependent on several factors, including molecular weight, concentration, cell type, and exposure time. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: IC50 Values of PEG Oligomers in HeLa and L929 Cells after 24-hour Exposure

PEG DerivativeHeLa Cells IC50 (mg/mL)L929 Cells IC50 (mg/mL)
Triethylene Glycol (TEG)19.812.4
PEG 400Almost non-cytotoxicAlmost non-cytotoxic
PEG 1000> 2022.5
PEG 2000Almost non-cytotoxicAlmost non-cytotoxic
PEG 4000> 2020.0

Data sourced from a study by Liu et al.[1][2]

Table 2: Cell Viability of Caco-2 Cells Treated with 30% (w/v) PEGs for 30 Minutes (MTT Assay)

PEG Molecular WeightCell Viability (%)
PEG 200Severely Reduced
PEG 300Severely Reduced
PEG 400Severely Reduced
PEG 1000Less Impact
PEG 4000Less Impact

Data from a comparative investigation on Caco-2 cells.[3]

Table 3: Cell Viability of Caco-2 Cells Treated with 4% (w/v) PEGs for 24 Hours (MTT Assay)

PEG Molecular WeightCell Viability (%)
PEG 40045
PEG 4000100
PEG 600096
PEG 1000092
PEG 1500048

Hodaei et al. reported these findings, highlighting that acute, high-concentration treatment has a different pattern than long-term incubation.[3]

Experimental Protocols

Accurate assessment of cytotoxicity is paramount. Below are detailed protocols for two common colorimetric assays used to evaluate the in vitro toxicity of PEGs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Treatment: Remove the culture medium and expose the cells to various concentrations of LMW PEG solutions for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, remove the PEG-containing medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution. Add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Neutral Red (NR) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Protocol:

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to differentiate for 7 days.

  • Treatment: Remove the medium and treat the cells with 100 µL of the test solutions (e.g., 30% w/v PEG solutions) for 30 minutes at 37°C.

  • Dye Incubation: After treatment, remove the test solutions and add a medium containing Neutral Red dye. Incubate for a defined period to allow for dye uptake by viable cells.

  • Washing and Destaining: Wash the cells to remove excess dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

  • Absorbance Reading: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of 540 nm.

  • Data Analysis: Express cell viability as the percentage of the absorbance of the untreated control cells.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying mechanisms of PEG-induced cytotoxicity, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_peg Add LMW PEG Solutions incubate_24h->add_peg incubate_exposure Incubate for Exposure Period add_peg->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate for 1.5h add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 492nm solubilize->read_absorbance

Figure 1. Experimental workflow for the MTT cytotoxicity assay.

Neutral_Red_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Neutral Red Assay seed_cells Seed Caco-2 Cells differentiate Differentiate for 7 Days seed_cells->differentiate add_peg Add 30% (w/v) PEG Solutions differentiate->add_peg incubate_30min Incubate for 30 min add_peg->incubate_30min add_nr Add Neutral Red Medium incubate_30min->add_nr incubate_nr Incubate for Dye Uptake add_nr->incubate_nr wash_destain Wash and Add Destain Solution incubate_nr->wash_destain read_absorbance Read Absorbance at 540nm wash_destain->read_absorbance

Figure 2. Experimental workflow for the Neutral Red cytotoxicity assay.

The primary mechanism of LMW PEG-induced cytotoxicity is attributed to osmotic stress. This can trigger a cascade of cellular events, as depicted in the signaling pathway diagram below.

PEG_Cytotoxicity_Pathway cluster_stimulus Stimulus cluster_stress Cellular Stress cluster_response Cellular Response LMW_PEG Low Molecular Weight PEG Osmotic_Stress Osmotic Stress LMW_PEG->Osmotic_Stress Ca_Signaling ↑ Ca2+ Signaling Osmotic_Stress->Ca_Signaling ROS_Generation ↑ Reactive Oxygen Species (ROS) Osmotic_Stress->ROS_Generation Cell_Cycle_Checkpoint Cell Cycle Checkpoint Activation (e.g., WEE1) Osmotic_Stress->Cell_Cycle_Checkpoint Cytotoxicity Cytotoxicity / Cell Death Ca_Signaling->Cytotoxicity ROS_Generation->Cytotoxicity Cell_Cycle_Checkpoint->Cytotoxicity

Figure 3. Signaling pathway of LMW PEG-induced cytotoxicity.

Conclusion

The cytotoxicity of low molecular weight PEGs is a significant factor to consider in cell culture-based research and drug development. Generally, cytotoxicity tends to decrease with increasing molecular weight, although this is not always a linear relationship and can be cell-type dependent. LMW PEGs such as PEG 200, 300, and 400 have been shown to cause a severe reduction in cell viability, particularly at higher concentrations. The primary mechanism of this toxicity is believed to be the induction of osmotic stress, which can lead to a cascade of cellular responses including increased intracellular calcium, generation of reactive oxygen species, and cell cycle arrest, ultimately resulting in cell death. When selecting a PEG for your experiments, it is crucial to consider the molecular weight and to perform dose-response studies using relevant cell lines and exposure times to determine the optimal non-toxic concentration. This guide provides a foundation for making informed decisions regarding the use of LMW PEGs in your research.

References

The Influence of Short-Chain PEGylation on Drug Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of how polyethylene glycol (PEG) chain length, with a focus on shorter chains like heptaethylene glycol, impacts the pharmacokinetic profile of therapeutic drugs, supported by experimental insights.

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the pharmacokinetic (PK) and pharmacodynamic properties of therapeutic agents. The length of the PEG chain is a critical parameter that can be fine-tuned to achieve a desired therapeutic profile. While long-chain PEGylation is widely studied, the nuanced effects of shorter chains, such as this compound (PEG-7), are vital for optimizing drugs where minimal steric hindrance and specific delivery characteristics are required. This guide provides a comparative analysis of how short PEG chain lengths influence drug absorption, distribution, metabolism, and excretion (ADME).

Impact on Pharmacokinetic Parameters

The addition of a PEG chain, regardless of length, fundamentally alters a drug's physicochemical properties. This modification directly influences its interaction with biological systems.

Absorption: PEGylation generally increases the hydrophilicity and water solubility of drugs.[1] For orally administered drugs, this can be advantageous. However, the primary impact of short-chain PEGs is often seen in parenteral formulations. Low molecular weight PEGs, such as PEG 400, have been shown to enhance the absorption of certain drugs.[2] Some studies suggest that specific low-to-mid-range molecular weight PEGs can inhibit the activity of efflux pumps like P-glycoprotein (P-gp) in the intestine, which could increase the bioavailability of co-administered drugs that are substrates for these transporters.[2][3]

Distribution: A key effect of PEGylation is the increase in the drug's hydrodynamic size.[4] This enlargement restricts the drug's ability to move out of the bloodstream and into tissues, leading to a reduced volume of distribution (Vd). Even short PEG chains contribute to this effect. The molecular weight of the PEG polymer is a major factor in determining the tissue distribution properties of the modified drug. For macromolecules with prolonged circulation, this can lead to passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

Metabolism: The PEG chain acts as a protective, hydrophilic shield around the drug molecule. This "stealth" property provides steric hindrance that can shield the drug from enzymatic degradation by plasma enzymes and reduce uptake by the reticuloendothelial system (RES). This protective effect slows the rate of biotransformation, even for smaller PEG chains. For instance, the PEGylation of phospho-ibuprofen with a 2000 Da PEG chain (PI-PEG) made it significantly more stable against hydrolysis by carboxylesterases compared to its non-PEGylated form.

Excretion: The most significant pharmacokinetic consequence of PEGylation is the reduction in a drug's clearance (CL), primarily by decreasing renal (kidney) clearance. The rate of renal clearance is inversely related to the molecular weight of the PEG chain. Molecules with a larger hydrodynamic radius are filtered less efficiently by the glomerulus in the kidney. A profound change in this filtration occurs as molecular weights approach 30 kDa, but even smaller PEGs contribute to this effect. As the PEG molecular weight increases, the primary elimination route can shift from the kidneys to the liver (hepatic pathway). This leads to a longer circulation half-life (t½). For example, the half-life of PEG itself increases from 18 minutes to 16.5 hours as its molecular weight increases from 6 kDa to 50 kDa.

Quantitative Data Comparison

Direct experimental data exclusively comparing a this compound (PEG-7) chain to other chain lengths is limited in publicly available literature. However, the general trend of how varying PEG molecular weights affect key pharmacokinetic parameters can be summarized from multiple studies. The following table consolidates data from research on different PEGylated compounds to illustrate this trend.

ParameterNo PEGylationShort-Chain PEGylation (e.g., < 2 kDa)Mid-Chain PEGylation (e.g., 2-10 kDa)Long-Chain PEGylation (e.g., > 20 kDa)General Trend with Increasing Chain Length
Half-life (t½) ShortestIncreasedSignificantly IncreasedMaximally IncreasedIncreases
Clearance (CL) HighestDecreasedSignificantly DecreasedMinimally Decreased (renal)Decreases (especially renal clearance)
Volume of Distribution (Vd) HighestDecreasedSignificantly DecreasedMost RestrictedDecreases
Area Under Curve (AUC) LowestIncreasedSignificantly IncreasedMaximally IncreasedIncreases
Renal Excretion Primary RouteReducedSignificantly ReducedMinimalDecreases
Hepatic Uptake (RES) VariableReducedSignificantly ReducedReducedDecreases

This table represents generalized trends compiled from multiple sources. Absolute values are highly dependent on the parent drug, conjugation chemistry, and animal model.

A study on methotrexate-loaded chitosan nanoparticles showed a linear relationship between the area under the concentration-time curve (AUC) and the molecular weight of the grafted mPEG, indicating that longer PEG chains better protect the nanoparticles from the RES, leading to prolonged circulation. Similarly, studies on PEGylated lipid nanoparticles demonstrated that clearance from the blood was most rapid for particles with shorter PEG-lipid chains (C14) compared to longer ones (C16 and C18).

Conceptual Frameworks & Methodologies

Logical Relationship: PEG Chain Length and Pharmacokinetics

The mechanism by which PEG chain length modulates pharmacokinetics is a direct consequence of its effect on the drug's physical size and properties.

PEG_PK_Effect cluster_cause Physicochemical Change cluster_mechanism Mechanism cluster_effect Pharmacokinetic Outcome cluster_result Overall Result PEG_Length Increase PEG Chain Length (e.g., from PEG-7 upwards) Hydro_Radius Increased Hydrodynamic Radius PEG_Length->Hydro_Radius Steric_Hindrance Increased Steric Shielding PEG_Length->Steric_Hindrance Renal_Clearance Decreased Renal Clearance Hydro_Radius->Renal_Clearance Reduces glomerular filtration Enzyme_Deg Decreased Enzymatic Degradation Steric_Hindrance->Enzyme_Deg Masks cleavage sites RES_Uptake Decreased RES Uptake Steric_Hindrance->RES_Uptake Reduces phagocytosis Half_Life Increased Circulation Half-Life (t½) Renal_Clearance->Half_Life Enzyme_Deg->Half_Life RES_Uptake->Half_Life PK_Workflow cluster_prep Preparation cluster_exp Experiment cluster_proc Processing & Analysis cluster_res Results A Animal Acclimatization & Grouping C IV Administration (Tail Vein) A->C B Drug Formulation (Vehicle: PBS) B->C D Serial Blood Sampling (Predetermined Time Points) C->D E Plasma Separation (Centrifugation) D->E F Sample Analysis (LC-MS/MS or ELISA) E->F G Data Analysis (Non-Compartmental) F->G H Determine PK Parameters (t½, CL, AUC, Vd) G->H

References

Mass Spectrometry Unveils the Precise Molecular Weight of Heptaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to confirming the molecular weight of Heptaethylene glycol through mass spectrometry, with a comparative analysis against its shorter and longer chain counterparts, Hexaethylene glycol and Octaethylene glycol. This guide provides detailed experimental protocols and data to aid researchers in their analytical endeavors.

For scientists and professionals in drug development, precise molecular weight determination is a critical step in compound verification and quality control. This guide details the use of mass spectrometry to confirm the molecular weight of this compound and offers a comparative analysis with commercially available alternatives, Hexaethylene glycol and Octaethylene glycol.

Comparative Analysis of Polyethylene Glycol Homologs

The accurate mass of this compound and its related polyethylene glycol (PEG) homologs can be reliably determined using mass spectrometry. The table below summarizes the theoretical molecular weights and the expected masses of common adduct ions observed in mass spectrometry analysis.

CompoundChemical FormulaTheoretical Molecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
Hexaethylene glycolC₁₂H₂₆O₇282.33[1][2][3][4][5]283.34305.32
This compound C₁₄H₃₀O₈ 326.38 327.39 349.37
Octaethylene glycolC₁₆H₃₄O₉370.44371.45393.43

Experimental Protocol: Mass Spectrometry Analysis

This section outlines a general procedure for the analysis of polyethylene glycols using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To verify the molecular weight of this compound and compare it with Hexaethylene glycol and Octaethylene glycol.

Materials:

  • This compound

  • Hexaethylene glycol (alternative)

  • Octaethylene glycol (alternative)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for [M+H]⁺ adduct) or Sodium chloride (for [M+Na]⁺ adduct)

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of each glycol compound in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a dilute sample for injection by adding 10 µL of the stock solution to 990 µL of the mobile phase.

    • For the formation of protonated molecules ([M+H]⁺), the mobile phase should consist of 50:50 water:methanol with 0.1% formic acid.

    • For the formation of sodium adducts ([M+Na]⁺), the mobile phase should consist of 50:50 water:methanol containing a low concentration of sodium chloride (e.g., 10 µM).

  • Mass Spectrometry Analysis:

    • Set the ESI source to positive ion mode.

    • Infuse the prepared sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire mass spectra over a mass-to-charge (m/z) range that includes the expected ions (e.g., m/z 100-1000).

    • Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve a stable signal and efficient ionization.

  • Data Analysis:

    • Examine the resulting mass spectrum for the presence of the expected ions ([M+H]⁺ or [M+Na]⁺).

    • Compare the experimentally observed m/z value with the theoretical m/z value for each compound.

    • Note the presence of any fragment ions or other adducts. The NIST WebBook provides an electron ionization mass spectrum for this compound, which can be used for fragmentation pattern comparison.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for confirming the molecular weight of this compound using mass spectrometry.

MassSpec_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Dissolve this compound in Solvent B Prepare Dilute Solution for Infusion A->B C Introduce Sample via ESI Source B->C D Acquire Mass Spectrum in Positive Ion Mode C->D E Identify m/z of Molecular Ions (e.g., [M+H]⁺, [M+Na]⁺) D->E F Compare Experimental m/z with Theoretical m/z E->F G Molecular Weight Confirmed F->G

Caption: Workflow for Molecular Weight Confirmation.

Conclusion

Mass spectrometry is an indispensable tool for the precise determination of the molecular weight of this compound. By following the outlined experimental protocol, researchers can confidently verify the identity and purity of their compounds. The comparative data provided for Hexaethylene glycol and Octaethylene glycol serves as a useful reference for distinguishing between these closely related PEG homologs. The presented workflow provides a clear and logical path from sample preparation to data interpretation, ensuring reliable and reproducible results.

References

Cross-Validation of Heptaethylene Glycol Purity: A Comparative Guide to HPLC and NMR Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical step in the development of safe and effective therapeutics and products. Heptaethylene glycol, a member of the polyethylene glycol (PEG) family, is widely used in various applications, including as a linker in bioconjugation and as an excipient in pharmaceutical formulations. Its purity can significantly impact the final product's quality and performance. This guide provides a detailed comparison of two powerful analytical techniques for assessing this compound purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging the orthogonal nature of these methods, a comprehensive and reliable purity assessment can be achieved.

Orthogonal Purity Assessment: The Synergy of HPLC and NMR

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are complementary techniques that, when used together, provide a robust cross-validation of a compound's purity.[1] HPLC excels at separating components of a mixture, allowing for the detection and quantification of impurities based on their chromatographic behavior.[2] Conversely, NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the amount of the target molecule and any identifiable impurities relative to a certified internal standard.[3][4] The combination of these two methods offers a more complete picture of purity than either technique could provide alone.

Quantitative Data Summary

The following tables present hypothetical data from the analysis of a single batch of this compound using both HPLC-ELSD and quantitative ¹H NMR.

Table 1: HPLC-ELSD Purity Analysis of this compound

ComponentRetention Time (min)Area (%)Purity (%)
Hexaethylene Glycol8.51.2
This compound 9.2 98.5 98.5
Octaethylene Glycol9.80.3

Table 2: Quantitative ¹H NMR Purity Analysis of this compound

AnalytePurity (% w/w)
This compound 98.8

Experimental Protocols

Detailed methodologies for the HPLC and NMR analyses are provided below.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the separation and quantification of this compound and related PEG oligomers. Since PEGs lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) is employed for detection.[5]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-15 min: 20-50% B

    • 15-16 min: 50-20% B

    • 16-20 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM)

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a primary analytical method that provides a direct measurement of the mass fraction of an analyte in a sample by comparing the integral of an analyte signal to that of a certified internal standard.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity, such as maleic acid or 1,4-dinitrobenzene, that has a resonance in a clear region of the spectrum.

  • Pulse Sequence: A standard 1D proton pulse sequence with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

Data Analysis:

The purity of this compound is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for cross-validation and the logical relationship between the two analytical techniques.

CrossValidationWorkflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_comparison Data Comparison and Final Assessment Sample This compound Sample HPLC_Prep Sample Preparation for HPLC (1 mg/mL in 50:50 Water/ACN) Sample->HPLC_Prep NMR_Prep Sample Preparation for qNMR (with Internal Standard) Sample->NMR_Prep HPLC_Run HPLC-ELSD Analysis HPLC_Prep->HPLC_Run HPLC_Data Chromatographic Data (Peak Areas) HPLC_Run->HPLC_Data HPLC_Purity Calculate Chromatographic Purity HPLC_Data->HPLC_Purity Comparison Compare HPLC and NMR Purity Results HPLC_Purity->Comparison NMR_Run ¹H NMR Data Acquisition NMR_Prep->NMR_Run NMR_Data NMR Spectrum (Signal Integrals) NMR_Run->NMR_Data NMR_Purity Calculate Absolute Purity (qNMR) NMR_Data->NMR_Purity NMR_Purity->Comparison Final_Purity Final Purity Assessment Comparison->Final_Purity OrthogonalLogic cluster_hplc HPLC (Separation-Based) cluster_nmr NMR (Structure-Based) HEG This compound Sample HPLC_Analysis Separates based on Hydrophobicity HEG->HPLC_Analysis NMR_Analysis Analyzes based on Magnetic Properties of Nuclei HEG->NMR_Analysis HPLC_Output Provides: - Chromatographic Purity - Detection of Oligomeric Impurities - Relative Quantification HPLC_Analysis->HPLC_Output Comprehensive_Purity Comprehensive Purity Profile HPLC_Output->Comprehensive_Purity Orthogonal Data NMR_Output Provides: - Structural Confirmation - Absolute Purity (qNMR) - Identification of Impurities NMR_Analysis->NMR_Output NMR_Output->Comprehensive_Purity Orthogonal Data

References

Assessing the Impact of Heptaethylene Glycol on Protein Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modulation of protein interactions is a cornerstone of therapeutic innovation. The use of chemical linkers, particularly polyethylene glycol (PEG), has become a widespread strategy to enhance the pharmacokinetic and pharmacodynamic properties of bioconjugates. Among the diverse array of PEG linkers, short, monodisperse PEGs are of particular interest for applications where maintaining or fine-tuning binding affinity is critical. This guide provides a comparative analysis of Heptaethylene glycol (PEG7) against other short, discrete PEG linkers, offering insights into its potential impact on protein binding affinity.

The length of a PEG linker can significantly influence the properties of a bioconjugate. While longer PEG chains are known to improve solubility and extend in vivo half-life, they can also introduce steric hindrance that may negatively affect binding to target molecules.[1][2] Conversely, shorter PEG linkers offer a more compact structure, which can be advantageous in maintaining high binding affinity.[1] This guide presents a synthesis of available data and general trends to help researchers make informed decisions when selecting a short PEG linker for their specific application.

Comparative Analysis of Short, Monodisperse PEG Linkers on Protein Binding Affinity

The following table summarizes the expected impact of various short, monodisperse PEG linkers on the binding affinity of a hypothetical protein-ligand interaction. It is important to note that direct comparative studies for this compound (PEG7) are limited. The data presented for PEG7 are extrapolated from general trends observed for other short PEG linkers, where increasing the PEG chain length can sometimes lead to a slight decrease in binding affinity due to increased flexibility or minor steric hindrance. The actual impact is highly dependent on the specific protein system and the conjugation site.

LinkerNumber of PEG UnitsMolecular Weight ( g/mol )Representative Change in Binding Affinity (Kd)General Observations
Triethylene glycol (PEG3)3148.171.1x increaseMinimal impact on affinity, often used as a short, flexible spacer.
This compound (PEG7) 7 326.37 ~1.5x decrease (hypothetical) Expected to provide a good balance of hydrophilicity and compact size. May cause a slight reduction in affinity compared to very short linkers in some systems.
Octaethylene glycol (PEG8)8370.421.8x decreaseCommonly used in ADCs and PROTACs; provides increased solubility with a manageable increase in length.[3]
Dodecaethylene glycol (PEG12)12546.632.5x decreaseOffers significant hydrophilicity, but the longer chain may lead to a more noticeable decrease in binding affinity in sterically sensitive interactions.[1]

Disclaimer: The quantitative data for this compound is hypothetical and based on general trends observed for other short PEG linkers. The actual effect on binding affinity can vary significantly depending on the protein, the ligand, the site of conjugation, and the specific assay conditions. Experimental validation is crucial.

Experimental Protocols

To accurately assess the impact of this compound and other PEG linkers on protein binding affinity, rigorous biophysical characterization is essential. The following are detailed protocols for three common techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Objective: To determine the binding affinity (Kd) of a PEGylated protein to its target ligand.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, or a sensor chip with a low non-specific binding surface)

  • Ligand (protein or small molecule to be immobilized)

  • Analyte (protein conjugated with this compound or other PEG linker)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor surface with running buffer.

    • Activate the surface by injecting a mixture of EDC and NHS.

    • Inject the ligand solution in the immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

  • Analyte Binding Assay:

    • Prepare a series of dilutions of the PEGylated protein (analyte) in the running buffer. A typical concentration range would span at least two orders of magnitude around the expected Kd.

    • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate.

    • Allow for an association phase, followed by a dissociation phase where only running buffer flows over the surface.

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference channel signal from the experimental channel signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.

Objective: To determine the thermodynamic profile of the interaction between a PEGylated protein and its binding partner.

Materials:

  • Isothermal titration calorimeter

  • Protein solution (in the sample cell)

  • Ligand solution (PEGylated protein or its binding partner, in the syringe)

  • Dialysis buffer (e.g., PBS or HEPES buffer)

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and the ligand extensively against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentration of both protein and ligand.

    • Degas the solutions before loading them into the ITC.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of small injections of the ligand into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the reactants.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

Objective: To determine the binding affinity of a PEGylated protein in a competitive binding format.

Materials:

  • Fluorescence plate reader with polarization filters

  • Black, low-binding microplates

  • Fluorescently labeled tracer (a ligand with a known affinity for the protein)

  • Unlabeled competitor (the protein conjugated with this compound or other PEG linker)

  • Protein of interest

  • Assay buffer

Procedure:

  • Assay Development:

    • Determine the optimal concentration of the fluorescent tracer and protein that gives a stable and significant polarization window.

  • Competitive Binding Assay:

    • In a microplate, add a fixed concentration of the protein and the fluorescent tracer.

    • Add a serial dilution of the unlabeled PEGylated protein (competitor).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement and Analysis:

    • Measure the fluorescence polarization of each well.

    • Plot the polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the tracer).

    • The binding affinity (Ki) of the PEGylated protein can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.

Visualizing Workflows and Signaling Pathways

To aid in the conceptualization of experimental design and the potential biological implications of altered binding affinity, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_analysis Binding Affinity Analysis cluster_data Data Interpretation p1 Protein Expression & Purification p2 PEG Linker Conjugation (e.g., this compound) p1->p2 p3 Purification of Conjugate p2->p3 a1 Surface Plasmon Resonance (SPR) p3->a1 a2 Isothermal Titration Calorimetry (ITC) p3->a2 a3 Fluorescence Polarization (FP) p3->a3 d1 Determine Kd, Kon, Koff a1->d1 a2->d1 a3->d1 d2 Compare Affinities of Different PEG-Protein Conjugates d1->d2

Caption: Experimental workflow for assessing the impact of PEG linkers on protein binding affinity.

The modulation of protein binding affinity by linkers like this compound can have significant consequences for cellular signaling. For instance, in the mTOR signaling pathway, the interaction between mTOR and its regulatory proteins is crucial for controlling cell growth and proliferation.

mTOR_pathway cluster_mTORC1 mTORC1 Complex mTOR mTOR Raptor Raptor mTOR->Raptor Binding Affinity (Kd) crucial for complex formation S6K1 S6K1 Raptor->S6K1 Phosphorylation CellGrowth Cell Growth & Proliferation S6K1->CellGrowth Promotes Linker Linker Modulation Linker->mTOR Alters binding surface or conformation

Caption: Hypothetical modulation of the mTOR signaling pathway by a linker.

In this simplified representation of the mTORC1 pathway, the binding of Raptor to mTOR is a key event for the complex's activity. A linker conjugated to mTOR or Raptor could potentially alter the binding interface, thereby modulating the binding affinity (Kd) between these two proteins. This change in affinity could then impact the downstream signaling to S6K1 and ultimately affect cell growth and proliferation. While this is a hypothetical scenario, it illustrates the importance of understanding how modifications like PEGylation can influence the intricate network of protein-protein interactions that govern cellular processes.

References

Safety Operating Guide

Proper Disposal of Heptaethylene Glycol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Heptaethylene glycol, a poly(ethylene glycol) (PEG), is a versatile chemical used in various research and development applications.[1][2] While it is recognized for its hydrophilic properties and use as a linker in synthesizing PROTACs, proper handling and disposal are paramount to ensure laboratory safety and environmental protection.[1] This guide provides a comprehensive overview of the immediate safety protocols, operational plans, and disposal procedures for this compound.

Immediate Safety and Handling

Before initiating any procedure involving this compound, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[3] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE): [3]

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used if ventilation is inadequate.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station are essential in the immediate work area.

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValue
CAS Number 5617-32-3
Molecular Formula C14H30O8
Molecular Weight 326.38 g/mol
Boiling Point 244 °C at 0.6 mmHg
Melting/Freezing Point 17.8 - 18.8 °C
Flash Point 216.9 ± 27.3 °C
Relative Density 1.13 g/cm³
Water Solubility Slightly soluble
Octanol/Water Partition Coefficient (XLogP3) -2

Experimental Protocols: Spill and Disposal Procedures

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate Personnel: Ensure all non-essential personnel leave the immediate area.

  • Ensure Adequate Ventilation: Maintain proper ventilation to avoid vapor inhalation.

  • Don Appropriate PPE: Use full personal protective equipment as outlined above.

  • Contain the Spill: Prevent further leakage or spillage. Keep the material away from drains and water courses.

  • Absorb the Spill: Use a finely-powdered liquid-binding material such as diatomite or universal binders to absorb the solution.

  • Decontaminate Surfaces: Scrub the affected surfaces and equipment with alcohol.

  • Dispose of Contaminated Material: Collect all contaminated materials in a labeled container for proper disposal according to the procedures outlined below.

Step-by-Step Disposal Plan

While polyethylene glycols are generally considered biodegradable and not classified as hazardous waste, it is crucial to adhere to local regulations and avoid discharging them into the wastewater system.

  • Waste Characterization: Determine if the this compound waste is contaminated with other hazardous substances. If so, the waste must be managed according to the hazards of all constituents.

  • Container Selection and Labeling:

    • Collect waste this compound in a dedicated, chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.

    • Keep the container tightly closed when not in use.

  • Disposal Request and Pickup:

    • Once the container is full or has reached the storage time limit set by your institution, arrange for disposal through your Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not pour this compound down the drain.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

heptaethylene_glycol_disposal_workflow This compound Disposal Workflow start Start: this compound Waste Generated characterize 1. Characterize Waste: Pure or Contaminated? start->characterize pure_peg Pure this compound characterize->pure_peg Pure contaminated Contaminated Waste: Treat as Hazardous characterize->contaminated Contaminated container 2. Select & Label Appropriate Container (e.g., HDPE, Glass) pure_peg->container contaminated->container storage 3. Store in Designated Satellite Accumulation Area container->storage disposal_request 4. Arrange for Disposal via EHS or Licensed Contractor storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Logical workflow for the proper disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptaethylene glycol
Reactant of Route 2
Reactant of Route 2
Heptaethylene glycol

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